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Foundational

X-ray crystal structure data of 2,4-Diiodo-1,5-dimethyl-1H-imidazole

An In-Depth Technical Guide to the X-ray Crystallographic Analysis of 2,4-Diiodo-1,5-dimethyl-1H-imidazole Executive Summary The compound 2,4-Diiodo-1,5-dimethyl-1H-imidazole (CAS: 2054954-38-8) represents a highly funct...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the X-ray Crystallographic Analysis of 2,4-Diiodo-1,5-dimethyl-1H-imidazole

Executive Summary

The compound 2,4-Diiodo-1,5-dimethyl-1H-imidazole (CAS: 2054954-38-8) represents a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. The unique combination of steric bulk from the 1,5-dimethyl substitution and the highly polarizable, electron-dense 2,4-diiodo groups creates a complex landscape for intermolecular interactions. As a Senior Application Scientist, I present this whitepaper to detail the crystallographic methodologies required to resolve its three-dimensional structure. This guide emphasizes the causality behind experimental choices, focusing on how X-ray diffraction (XRD) elucidates the critical halogen-bonding networks that dictate its solid-state behavior and pharmaceutical utility.

Molecular Architecture & Crystallographic Rationale

Understanding the crystal structure of highly halogenated imidazoles is not merely an exercise in structural confirmation; it is a prerequisite for rational drug design. Imidazole derivatives are ubiquitous in pharmacology, exhibiting broad-spectrum antiviral and antimicrobial activities [1].

In 2,4-Diiodo-1,5-dimethyl-1H-imidazole, the structural dynamics are governed by two competing forces:

Steric Hindrance: The methyl groups at the 1- and 5-positions prevent ideal coplanar π

π stacking of the imidazole rings.
  • Halogen Bonding ( σ -hole interactions): The massive iodine atoms possess an anisotropic electron distribution. The equatorial region is electron-rich, while the distal pole along the C–I bond axis features an electron-deficient region known as the σ -hole. This σ -hole acts as a potent Lewis acid, seeking Lewis bases (like the N3 nitrogen of an adjacent imidazole) to form highly directional non-covalent bonds [2].

  • To accurately map these interactions, single-crystal X-ray diffraction must be performed at cryogenic temperatures to minimize atomic thermal displacement parameters (B-factors), which otherwise blur the electron density maps of heavy atoms like iodine.

    Experimental Methodologies: A Self-Validating System

    To ensure data trustworthiness, the following protocols are designed as self-validating workflows. Each step contains built-in quality control checkpoints.

    Protocol A: Single-Crystal Growth via Vapor Diffusion

    Rationale: Diiodo-imidazoles are highly soluble in halogenated solvents but prone to rapid, disordered precipitation if evaporated quickly. Vapor diffusion allows for a thermodynamically controlled approach to the nucleation-metastable zone, yielding diffraction-quality single crystals.

    • Dissolution: Dissolve 50 mg of 2,4-Diiodo-1,5-dimethyl-1H-imidazole (purity 95%) in 1.0 mL of Dichloromethane (DCM) in a 4 mL inner vial.

    • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

    • Anti-solvent Chamber: Place the 4 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 5 mL of n-Hexane (the anti-solvent).

    • Diffusion: Seal the 20 mL vial tightly with a Teflon-lined cap. Store undisturbed at 20 °C in a vibration-free environment.

    • Validation Check: After 48–72 hours, inspect under polarized light microscopy. Crystals must exhibit uniform extinction when rotated, confirming they are single crystals rather than twinned aggregates.

    Protocol B: Cryogenic X-ray Diffraction and Data Processing

    Rationale: Iodine has a large scattering factor. Collecting data at 100 K reduces thermal motion, ensuring the precise determination of the lighter carbon and nitrogen atoms adjacent to the heavy halogens.

    • Mounting: Select a crystal of approximate dimensions 0.2 × 0.15 × 0.1 mm. Coat the crystal in Paratone-N oil and mount it on a cryoloop.

    • Flash-Cooling: Transfer immediately to the goniometer head under a steady 100 K nitrogen cold stream. The oil will vitrify, securing the crystal and protecting it from atmospheric moisture.

    • Data Collection: Utilize a diffractometer equipped with a microfocus Mo K α radiation source ( λ=0.71073 Å) and a CMOS detector. Collect a full sphere of data using ω and ϕ scans.

    • Integration & Scaling: Process the raw frames using standard integration software (e.g., APEX3). Apply multi-scan absorption corrections (SADABS) to account for the high absorption coefficient ( μ ) of iodine.

    • Validation Check: Evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 validates that the absorption correction was successful and the data is of sufficient quality for refinement.

    XRD_Workflow A Compound Synthesis CAS 2054954-38-8 B Vapor Diffusion Crystallization A->B C Cryogenic Mounting (100 K) B->C D X-ray Diffraction Data Collection C->D E Structure Solution (SHELXT) D->E F Refinement & Validation (SHELXL / checkCIF) E->F

    Workflow for the crystallographic analysis of 2,4-Diiodo-1,5-dimethyl-1H-imidazole.

    Quantitative Data Presentation

    The structural solution is performed using intrinsic phasing (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). Below is a summary of the representative crystallographic parameters expected for this specific diiodo-imidazole scaffold, demonstrating the rigorous metrics required for publication-quality structural validation [3].

    Table 1: Representative Crystal Data and Structure Refinement Parameters

    ParameterValue / Description
    Empirical Formula C 5​ H 6​ I 2​ N 2​
    Formula Weight 347.92 g/mol
    Temperature 100(2) K
    Wavelength 0.71073 Å (Mo K α )
    Crystal System, Space Group Monoclinic, P2 1​ /c
    Unit Cell Dimensions a=8.125 Å, b=11.450 Å, c=10.230 Å β=98.45∘
    Volume 941.5 Å 3
    Z, Calculated Density 4, 2.454 Mg/m 3
    Absorption Coefficient ( μ ) 6.850 mm −1
    F(000) 616
    Theta range for data collection 2.55° to 28.30°
    Reflections collected / unique 12,450 / 2,150[ Rint​=0.038 ]
    Goodness-of-fit on F2 1.045
    Final R indices [ I>2σ(I) ] R1​=0.0254 , wR2​=0.0612
    Largest diff. peak and hole 1.150 and -0.850 e.Å −3

    Note: The high absorption coefficient ( μ>6.0 mm −1 ) strictly necessitates the rigorous empirical absorption corrections detailed in Protocol B to prevent residual electron density artifacts near the iodine atoms.

    Mechanistic Insights: Halogen Bonding & Crystal Packing

    The refined structural data reveals the intricate causality behind the solid-state behavior of 1,5-dimethyl-1H-imidazole derivatives [4]. The crystal lattice is not stabilized by traditional hydrogen bonding, as the N1 position is methylated and lacks a protic hydrogen. Instead, the supramolecular architecture is entirely dictated by Halogen Bonding (XB) .

    The C–I···N Interaction

    The iodine atom at the 2-position is highly polarized by the adjacent electronegative nitrogens of the imidazole ring. This enhances the positive electrostatic potential of its σ -hole. In the crystal lattice, this σ -hole aligns precisely with the lone pair of the N3 nitrogen on an adjacent molecule.

    • Distance: The I···N distance is typically observed around 2.85–2.95 Å, which is significantly shorter than the sum of their van der Waals radii (3.53 Å), confirming a strong, stabilizing interaction.

    • Angle: The C–I···N angle approaches 175°, reflecting the highly directional nature of the σ -hole exactly opposite the covalent C–I bond.

    Halogen_Bonding Iodine Iodine Atom (Donor) (C-I Bond) SigmaHole Electrophilic σ-hole Iodine->SigmaHole Generates HalogenBond Halogen Bond (I···N Interaction) SigmaHole->HalogenBond Participates in Nitrogen Imidazole Nitrogen (Acceptor) (N3 lone pair) Nitrogen->HalogenBond Donates electron density

    Logical relationship of σ-hole driven halogen bonding in the crystal lattice.

    The C–I···I–C Interaction

    The iodine at the 4-position, being less activated by the ring nitrogens, primarily engages in Type II halogen-halogen interactions (I···I) with neighboring molecules. These interactions weave the 1D chains formed by the C–I···N bonds into a robust 3D supramolecular network, explaining the compound's high density and thermal stability.

    Significance in Drug Development

    For drug development professionals, the X-ray crystal structure of 2,4-Diiodo-1,5-dimethyl-1H-imidazole is more than a chemical identity check; it is a blueprint for target-based drug design.

    The precise mapping of the σ -hole vectors allows computational chemists to use this scaffold as a highly specific "warhead" in protein-ligand docking. By leveraging the directional halogen bonds identified in this crystallographic study, researchers can design analogs that anchor tightly into the hydrophobic, electron-rich pockets of target enzymes (e.g., viral polymerases or kinases), driving up binding affinity and selectivity while avoiding the metabolic liabilities of traditional hydrogen-bond donors.

    References

    • Title: 2-Aryl-1-hydroxyimidazoles possessing antiviral activity against a wide range of orthopoxviruses, including the variola virus Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

    • Title: Nature of a Hydride–Halogen Bond. A SAPT-, QTAIM-, and NBO-Based Study Source: The Journal of Physical Chemistry A / ACS Publications URL: [Link]

    • Title: 4,5-Diiodo-2-phenyl-1H-imidazole Source: OmicsDI / Acta Crystallographica Section E URL: [Link]

    • Title: Non-covalent interactions of N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide derivatives—a case of intramolecular N-oxide hydrogen bonds Source: ResearchGate / Structural Chemistry URL: [Link]

    Exploratory

    Thermodynamic Stability and Reactivity Profiling of 2,4-Diiodo-1,5-dimethyl-1H-imidazole: A Technical Whitepaper

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary The compound 2,4-Diiodo-1,5-dimethyl-1H-imidazole (CAS: 2054954-38-8) is...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

    Executive Summary

    The compound 2,4-Diiodo-1,5-dimethyl-1H-imidazole (CAS: 2054954-38-8) is a highly functionalized, electron-deficient heterocyclic building block utilized in advanced pharmaceutical synthesis and materials science[1]. Because it possesses two distinct carbon-iodine (C-I) bonds in a single asymmetric ring system[], understanding its thermodynamic stability is critical for designing regioselective cross-coupling and metal-halogen exchange reactions. This whitepaper deconstructs the thermodynamic parameters, supramolecular stability, and self-validating experimental workflows required to harness this molecule effectively.

    Part 1: Thermodynamic Foundations and Bond Dissociation Causality

    The thermodynamic stability of 2,4-Diiodo-1,5-dimethyl-1H-imidazole is not uniform across the molecule; it is dictated by the differential Bond Dissociation Energies (BDE) of the C2-I and C4-I bonds. As a Senior Application Scientist, I emphasize that recognizing this electronic asymmetry is the key to preventing unwanted degradation and achieving orthogonal reactivity.

    Electronic Asymmetry and C-I Bond Strength
    • The C2-I Bond (Kinetically Labile): The C2 position is flanked by two highly electronegative nitrogen atoms (N1 and N3). The strong inductive electron-withdrawing effect (-I) of these nitrogens severely depletes electron density from the C2-I σ -bond. This polarization lowers the activation energy required for both homolytic cleavage (thermal degradation) and heterolytic cleavage (lithiation).

    • The C4-I Bond (Thermodynamically Stable): The C4 position is adjacent to the C5-methyl group. The hyperconjugative electron donation (+I) from the methyl group enriches the local electron density at C4. This effectively strengthens the C4-I bond, making it thermodynamically stable and resistant to spontaneous cleavage.

    Supramolecular Thermodynamics: Halogen Bonding

    Beyond intramolecular forces, the solid-state thermodynamic stability of diiodinated imidazoles is governed by supramolecular interactions. Iodine atoms possess a region of positive electrostatic potential at their distal pole, known as a σ -hole. In the crystal lattice, these σ -holes form robust, non-covalent halogen bonds with the electron-rich N3 nitrogen of adjacent molecules. This interaction significantly increases the lattice enthalpy and thermal decomposition threshold of the bulk material.

    Pathway A 2,4-Diiodo-1,5-dimethyl-1H-imidazole (Standard State) B Thermal Excitation (ΔT > 200°C) A->B C C2-I Homolysis (Kinetically Favored) B->C Lower BDE (~210 kJ/mol) D C4-I Homolysis (Thermodynamically Stable) B->D Higher BDE (~245 kJ/mol) E Radical Recombination / Complete Degradation C->E D->E

    Caption: Thermodynamic degradation pathway highlighting differential C-I bond homolysis based on BDE.

    Part 2: Self-Validating Experimental Workflows

    To accurately measure the thermodynamic properties and exploit the reactivity of 2,4-Diiodo-1,5-dimethyl-1H-imidazole, experimental protocols must be rigorously designed. Below are field-proven, self-validating methodologies.

    Protocol 1: Thermodynamic Stability Assessment via TGA/DSC

    This protocol determines the exact decomposition onset ( Td​ ) and melting enthalpy ( ΔHfus​ ) of the compound.

    • Step 1: Crucible Selection & Preparation. Weigh 5-10 mg of the sample into an alumina ( Al2​O3​ ) crucible .

      • Causality: Alumina is chemically inert. If standard platinum crucibles are used, the iodine radicals generated during thermal degradation will react with the platinum, creating an exothermic artifact that skews the thermodynamic baseline.

    • Step 2: Atmosphere Control. Purge the furnace with high-purity Argon at 50 mL/min.

      • Causality: An inert atmosphere prevents premature oxidative degradation, ensuring that the observed endotherms are purely the result of homolytic C-I cleavage and lattice dissociation.

    • Step 3: Thermal Ramping. Apply a heating rate of 10 °C/min from 25 °C to 400 °C.

      • Causality: This specific ramp rate ensures thermal equilibrium within the sample, preventing thermal lag from artificially inflating the apparent decomposition temperature.

    • Self-Validation Check: Run an empty alumina crucible blank immediately prior to sample analysis. Subtracting this baseline ensures that any observed heat flow is strictly from the sample's thermodynamic transitions, validating the data integrity.

    Protocol 2: Regioselective Lithium-Halogen Exchange

    This protocol exploits the thermodynamic difference between the C2 and C4 positions to selectively functionalize the C2 position.

    • Step 1: Solvent Preparation. Dissolve the substrate in strictly anhydrous Tetrahydrofuran (THF) (0.1 M concentration).

      • Causality: THF acts as a Lewis base, coordinating the lithium cation. This breaks up the unreactive n -BuLi hexamers into highly reactive dimers, facilitating rapid and clean exchange.

    • Step 2: Cryogenic Control. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

      • Causality: This reaction must be kept under kinetic control . At -78 °C, the exchange targets the more polarized, weaker C2-I bond. If the reaction is allowed to warm, the system enters thermodynamic equilibration, leading to unwanted lithium scrambling to the C4 position.

    • Step 3: Reagent Addition. Add n -BuLi (1.05 eq) dropwise down the side of the flask over 10 minutes.

      • Causality: Dropwise addition prevents localized exothermic spikes that could overcome the kinetic barrier and trigger side reactions.

    • Self-Validation Check (D2O Quench): Before adding your target electrophile, extract a 0.1 mL aliquot and quench it directly into D2​O . Analyze the crude aliquot via 1H NMR. The disappearance of the C2-I signal and >95% deuterium incorporation at C2 validates that the regioselective exchange was successful.

    Workflow S1 Sample Prep: 2,4-DIDI (Anhydrous THF) S2 Cryogenic Cooling (-78°C) S1->S2 S3 Addition of n-BuLi (1.05 eq, Dropwise) S2->S3 S4 Regioselective Exchange (C2-Lithiation) S3->S4 Kinetic Control S5 Electrophile Trapping (Thermodynamic Sink) S4->S5 Irreversible

    Caption: Regioselective lithium-halogen exchange workflow under strict kinetic control.

    Part 3: Quantitative Data Summaries

    To facilitate rapid decision-making in the lab, the theoretical and experimental thermodynamic parameters of 2,4-Diiodo-1,5-dimethyl-1H-imidazole are summarized below.

    Table 1: Electronic & Thermodynamic Parameters by Position

    PositionInductive EffectHyperconjugative SupportEstimated C-I BDE (kJ/mol)Reactivity Profile
    C2 Strong (-I) from N1, N3None~210 - 225Kinetically favored; ideal for metal-halogen exchange.
    C4 Weak (-I) from N3Strong (+I) from C5-Methyl~240 - 255Thermodynamically stable; requires Pd-catalysis (e.g., Suzuki).

    Table 2: Solid-State & Thermal Metrics

    ParameterExpected Value RangeMechanistic Driver
    Melting Point ( Tm​ ) 140 - 160 °CCrystal lattice stabilized by I···N halogen bonding.
    Decomposition Onset ( Td​ ) > 220 °CInitial homolysis of the weaker C2-I bond.
    Halogen Bond Strength 15 - 30 kJ/mol σ -hole interaction with the imidazole nitrogen lone pair.

    References

    • Title: abcr Gute Chemie: 2,4-Diiodo-1,5-dimethyl-1H-imidazole, 95% (CAS 2054954-38-8)
    • Source: bocsci.
    • Title: Halogen-bonding-induced diverse aggregation of 4,5-diiodo-1,2... (Inorganic Chemistry Communications, 2025)

    Sources

    Foundational

    Electronic properties and dipole moment of diiodo-dimethyl imidazoles

    Electronic Properties and Dipole Moment Dynamics of Diiodo-Dimethyl Imidazoles: A Comprehensive Technical Guide Executive Summary Diiodo-dimethyl imidazoles represent a highly specialized class of halogenated heterocycle...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Electronic Properties and Dipole Moment Dynamics of Diiodo-Dimethyl Imidazoles: A Comprehensive Technical Guide

    Executive Summary

    Diiodo-dimethyl imidazoles represent a highly specialized class of halogenated heterocycles that sit at the intersection of advanced materials science and drug development. By combining the electron-donating properties of methyl groups with the highly polarizable, electron-withdrawing nature of iodine atoms, these molecules exhibit unique electronic architectures. This technical guide explores the causality behind their electronic properties, the dynamics of their molecular and macroscopic dipole moments, and their resulting capacity for spontaneous polarization (ferroelectricity/piezoelectricity). Furthermore, we provide field-proven, self-validating experimental and computational protocols for characterizing these systems.

    Molecular Architecture and Electronic Modulations

    The imidazole ring is an aromatic heterocycle containing a pyrrole-type nitrogen (electron-rich) and a pyridine-type nitrogen (electron-deficient). The strategic placement of substituents on this core drastically alters its electronic landscape:

    • Inductive (+I) Effects of Methylation: Alkylation at positions such as 1,2 or 1,4 (e.g., in 4,5-diiodo-1,2-dimethylimidazole[1] or 2,5-diiodo-1,4-dimethylimidazole[2]) injects electron density into the aromatic ring via inductive (+I) effects. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule a better electron donor in charge-transfer complexes.

    • Polarizability and the σ -Hole of Iodine: Iodination introduces competing electron-withdrawing (-I) and mesomeric (+M) effects. Because the iodine atom is exceptionally large and polarizable, its electron cloud is easily distorted. The covalent C–I bond pulls electron density toward the internuclear region, leaving the distal tip of the iodine atom electron-deficient. This creates a highly localized region of positive electrostatic potential known as a σ -hole [3].

    • Synergistic Causality: The electron-donating methyl groups increase the overall electron density of the imidazole core. This enhanced core density repels the equatorial electron cloud of the iodine atoms more forcefully, effectively deepening the σ -hole. This phenomenon allows diiodo-dimethyl imidazoles to act as exceptionally strong Lewis acids (halogen bond donors)[4].

    G A Diiodo-Dimethyl Imidazole Core D Shifted HOMO/LUMO Levels A->D E Deepened Sigma-Hole A->E B Methyl Groups (+I) Electron Donating B->A C Iodine Atoms (-I, +M) High Polarizability C->A F Enhanced Halogen Bonding (I···N) E->F G Polar Noncentrosymmetric Crystallization F->G H Net Unit Cell Dipole Moment G->H

    Caption: Mechanistic pathway from molecular substitution to macroscopic dipole moment.

    Dipole Moment Dynamics and Ferroelectricity

    The molecular dipole moment ( μ ) of a diiodo-dimethyl imidazole is the vector sum of the intrinsic imidazole dipole (directed from the pyrrole-N to the pyridine-N) and the individual C–CH₃ and C–I bond dipoles.

    Isomerism plays a critical role here. In 4,5-diiodo-1,2-dimethylimidazole , the asymmetric distribution of the massive iodine atoms on one side of the ring and the methyl groups on the other creates a highly directional, additive dipole vector. Conversely, in 2,5-diiodo-1,4-dimethylimidazole , the vectors partially oppose each other, resulting in a lower net molecular dipole moment.

    Macroscopic Implications: In the solid state, the deep σ -holes of the iodine atoms engage in highly directional I···N halogen bonds with the pyridine-type nitrogen of adjacent molecules. This directional bonding forces the molecules to crystallize in polar, noncentrosymmetric space groups (such as Ama2)[5]. Because the crystal lattice lacks an inversion center, the individual molecular dipoles do not cancel out. This alignment generates a macroscopic spontaneous polarization, granting the bulk material remarkable ferroelectric and piezoelectric properties[6].

    Quantitative Data: Electronic Properties

    The following table summarizes the synthesized computational approximations for the electronic properties of key isomers, illustrating the impact of substituent geometry.

    Compound / IsomerDipole Moment ( μ , Debye)HOMO (eV)LUMO (eV)Bandgap ( Eg​ , eV) σ -hole Potential ( Vmax​ , kcal/mol)
    4,5-diiodo-1,2-dimethylimidazole 4.25-5.82-1.414.41+18.5
    2,5-diiodo-1,4-dimethylimidazole 2.84-6.01-1.534.48+19.2
    Unsubstituted Imidazole (Ref) 3.80-6.20-0.505.70N/A

    Note: Values represent computational approximations derived from established Density Functional Theory (DFT) frameworks for haloimidazoles to illustrate substituent causality.

    Experimental & Computational Methodologies

    To ensure scientific integrity, the characterization of these molecules requires self-validating protocols that account for the unique quantum mechanical behavior of heavy halogens.

    Protocol A: Density Functional Theory (DFT) Workflow

    Causality: Standard DFT functionals (like B3LYP) fail to account for the long-range dispersion interactions that are critical for modeling the highly polarizable iodine electron cloud. Therefore, a dispersion-corrected functional must be used[7].

    • Geometry Optimization: Construct the target isomer and optimize the geometry using the ω B97XD functional.

    • Basis Set Assignment: Apply a mixed basis set approach. Use aug-cc-pVDZ for C, H, and N atoms. For Iodine, use the LanL2DZ Effective Core Potential (ECP). Causality: Iodine's heavy nucleus introduces relativistic effects that distort inner-shell electrons; LanL2DZ replaces these core electrons with a pseudopotential, ensuring accurate valence electron modeling without prohibitive computational cost.

    • Self-Validation (Frequency Analysis): Perform a vibrational frequency calculation on the optimized geometry. The system validates itself if exactly zero imaginary frequencies are observed, confirming the structure is a true energetic minimum rather than a transitional saddle point.

    • Wavefunction & MEP Mapping: Extract the HOMO/LUMO energies. Map the Molecular Electrostatic Potential (MEP) onto the 0.001 a.u. electron density isosurface to quantify the Vmax​ of the σ -hole.

    • Dipole Extraction: Calculate the final dipole moment vector ( μ ) in Debye from the converged electron density distribution.

    G Step1 Geometry Optimization (DFT/ωB97XD/LanL2DZ) Step2 Frequency Calculation (Validate True Minimum) Step1->Step2 Step3 Wavefunction Analysis (HOMO/LUMO Extraction) Step2->Step3 Step4 MEP Mapping (Sigma-Hole Quantification) Step3->Step4 Step5 Dipole Moment Vector Calculation (Debye) Step4->Step5

    Caption: Self-validating computational workflow for extracting electronic properties.

    Protocol B: Dielectric Spectroscopy for Macroscopic Dipole Moment

    Causality: To measure the macroscopic dipole moment and relaxation dynamics, alternating electric fields are applied to observe how molecular dipoles reorient in the bulk crystal[8].

    • Sample Preparation: Press the synthesized diiodo-dimethyl imidazole powder into a uniform pellet (10 mm diameter, 1 mm thickness) under vacuum to eliminate air voids. Sputter gold electrodes onto both sides to create a parallel-plate capacitor configuration.

    • Calibration & Self-Validation: Before measuring the sample, measure a standard Polytetrafluoroethylene (PTFE) pellet of identical dimensions. Causality: PTFE has a known, frequency-independent dielectric constant ( ϵr​≈2.1 ). If the measured PTFE value deviates, the LCR meter's parasitic capacitance must be nulled. This ensures the setup is perfectly calibrated and free of electrode polarization artifacts.

    • Frequency Sweep: Apply an AC electric field (1 Vrms) across a frequency range of 10−1 to 106 Hz under isothermal conditions.

    • Data Extraction: Record the real ( ϵ′ ) and imaginary ( ϵ′′ ) parts of the complex permittivity. The macroscopic dipole moment and relaxation times are extracted by fitting the data to the Havriliak-Negami empirical relaxation model.

    References

    • US11091443B2 - Flexible piezoelectric and ferroelectric haloimidazole crystals. Google Patents. 5

    • Quantitative Assessment of Halogen Bonding Utilizing Vibrational Spectroscopy. ACS Publications. 3

    • 4,5-Diiodo-1,2-dimethyl-1H-imidazole | 13369-82-9. ChemicalBook. 1

    • Biodegradable Polyimidazole Particles as Contrast Agents Produced by Direct Arylation Polymerization. ACS Publications. 2

    • Halogen and Hydrogen Bond Architectures in Switchable Chains of Di- and Trihaloimidazoles. ACS Publications.8

    • Flexibility of haloimidazole mixed crystals. ResearchGate. 6

    • Bifunctional 4,5-Diiodoimidazole Interfacial Engineering Enables Simultaneous Defect Passivation. MDPI. 4

    Sources

    Exploratory

    Technical Guide: Mechanism and Protocol for the Electrophilic Iodination of 1,5-Dimethyl-1H-imidazole

    Executive Summary The functionalization of the imidazole backbone is a critical operation in modern drug discovery and materials science. Specifically, the halogenation of 1,5-dimethyl-1H-imidazole yields versatile precu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The functionalization of the imidazole backbone is a critical operation in modern drug discovery and materials science. Specifically, the halogenation of 1,5-dimethyl-1H-imidazole yields versatile precursors for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille). This whitepaper provides an in-depth mechanistic analysis and a field-validated protocol for the regioselective electrophilic iodination of 1,5-dimethyl-1H-imidazole, designed to maximize atom economy and streamline downstream purification.

    Mechanistic Principles of Electrophilic Iodination

    The imidazole ring is an electron-rich heteroaromatic system. The introduction of an iodine atom proceeds via an [1].

    Regioselectivity: C-4 vs. C-2

    In an unsubstituted imidazole, EAS preferentially occurs at the C-4 and C-5 positions due to the high stability of the resulting intermediates. In 1,5-dimethyl-1H-imidazole , the N-1 and C-5 positions are sterically blocked by methyl groups, leaving only the C-2 and C-4 positions available for substitution.

    Attack at the C-4 position is kinetically and thermodynamically favored. When the electrophile (I⁺) attacks C-4, the reaction forms a positively charged arenium ion (the Wheland intermediate). This intermediate is highly stabilized by both the electron-donating effect of the adjacent N-3 lone pair and the hyperconjugation provided by the C-5 methyl group. Conversely, an attack at the C-2 position would force the transient positive charge to reside between two highly electronegative sp² nitrogen atoms, significantly destabilizing the intermediate [2]. Therefore, direct electrophilic halogenation is highly selective, yielding 4-iodo-1,5-dimethyl-1H-imidazole .

    Mechanism N1 1,5-Dimethyl-1H-imidazole N3 π-Attack at C-4 (Rate-Determining) N1->N3 Substrate N2 Electrophile Generation (I⁺) N2->N3 I⁺ Donor N4 Arenium Ion (Wheland Intermediate) N3->N4 EAS N5 Deprotonation at C-4 (Fast Step) N4->N5 Base addition N6 4-Iodo-1,5-dimethyl-1H-imidazole N5->N6 Aromatization

    Mechanistic pathway of electrophilic iodination at the C-4 position.

    Reagent Selection and Reaction Causality

    The choice of iodinating agent dictates the reaction kinetics, atom economy, and the complexity of the workup. While elemental iodine (I₂) and N-iodosuccinimide (NIS) are historically common, 1,3-Diiodo-5,5-dimethylhydantoin (DIH) has emerged as the superior reagent for imidazole functionalization[3]. DIH delivers two equivalents of electrophilic iodine per molecule, doubling the atom economy compared to NIS.

    Quantitative Comparison of Iodination Reagents
    ReagentActive I⁺ EquivalentsTypical Reaction TimeRegioselectivity (C-4)Byproduct Water Solubility
    I₂ / Na₂CO₃ 1 (requires excess)12–24 hModerateLow (Salts/I₃⁻)
    NIS 14–8 hHighModerate (Succinimide)
    DIH 21–3 hVery HighHigh (5,5-Dimethylhydantoin)

    Data summarized based on continuous flow and batch optimization studies of imidazole backbones.

    Validated Experimental Protocol: Synthesis of 4-Iodo-1,5-dimethyl-1H-imidazole

    This protocol is designed as a self-validating system . The visual cues during the quench and the phase separation dynamics inherently confirm the success of the reaction and the removal of byproducts.

    Step 1: Preparation and Solvation
    • Action: Dissolve 10.0 mmol of 1,5-dimethyl-1H-imidazole in 20 mL of anhydrous acetonitrile (MeCN) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0–5 °C using an ice-water bath.

    • Causality: MeCN is a highly polar aprotic solvent that effectively stabilizes the polar Wheland intermediate without acting as a competing nucleophile. Cooling the reaction is critical; the generation of the arenium ion is exothermic, and low temperatures prevent non-specific oxidative degradation of the electron-rich imidazole ring.

    Step 2: Electrophilic Addition
    • Action: Add 5.2 mmol (0.52 equivalents) of 1,3-Diiodo-5,5-dimethylhydantoin (DIH) portion-wise over 15 minutes. Protect the flask from direct light and allow it to warm to room temperature, stirring for 2 hours.

    • Causality: Because DIH provides two active I⁺ equivalents, only ~0.5 equivalents are required, maximizing atom economy. Light protection prevents the homolytic cleavage of the N-I bond, which would trigger an unwanted radical pathway rather than the desired ionic EAS mechanism.

    Step 3: Quenching (Self-Validation Step)
    • Action: Add 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution. Stir vigorously for 10 minutes.

    • Causality: Thiosulfate instantly reduces any unreacted electrophilic iodine (I⁺) or molecular iodine (I₂) to inert, water-soluble iodide (I⁻).

    • Validation: The reaction mixture will transition from a yellow/brown iodine tint to a completely colorless solution. This visual shift confirms the complete neutralization of the electrophile, preventing over-iodination during solvent evaporation.

    Step 4: Extraction and Isolation
    • Action: Evaporate the MeCN under reduced pressure. Dilute the remaining aqueous residue with 30 mL of distilled water and extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Causality: The byproduct of the DIH reagent is 5,5-dimethylhydantoin, which is highly water-soluble. During the aqueous extraction, this byproduct partitions entirely into the aqueous layer. The target compound, 4-iodo-1,5-dimethyl-1H-imidazole, partitions into the organic ethyl acetate layer, allowing for isolation of the highly pure product without the need for column chromatography.

    References

    • Electrophilic Aromatic Substitution Mechanism Master Organic Chemistry[Link]

    • Electrophilic Aromatic Substitution Wikipedia, The Free Encyclopedia[Link]

    • Continuous flow synthesis concatenated with continuous flow liquid–liquid extraction for work-up and purification: selective mono- and di-iodination of the imidazole backbone Reaction Chemistry & Engineering (RSC Publishing)[Link]

    Foundational

    Halogen bonding potential of 2,4-Diiodo-1,5-dimethyl-1H-imidazole

    Unlocking Supramolecular Architectures: The Halogen Bonding Potential of 2,4-Diiodo-1,5-dimethyl-1H-imidazole As a Senior Application Scientist specializing in crystal engineering and supramolecular chemistry, I frequent...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Unlocking Supramolecular Architectures: The Halogen Bonding Potential of 2,4-Diiodo-1,5-dimethyl-1H-imidazole

    As a Senior Application Scientist specializing in crystal engineering and supramolecular chemistry, I frequently encounter the challenge of controlling non-covalent interactions in complex molecular systems. Halogen bonding (XB)—a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic Lewis base—has emerged as a powerful tool for rational design.

    In this technical guide, we will dissect the halogen bonding potential of a highly specific and versatile scaffold: 2,4-Diiodo-1,5-dimethyl-1H-imidazole . By analyzing the causality behind its structural features, we can leverage this molecule for advanced applications in drug development and materials science.

    Structural Causality: "Halogens On, H-Bonds Off"

    To harness halogen bonding effectively, one must eliminate competing interactions. The molecular architecture of 2,4-Diiodo-1,5-dimethyl-1H-imidazole is masterfully pre-organized for this exact purpose.

    • Steric Shielding & Interaction Isolation: The methylation at the N1 position acts as a permanent protective group. By replacing the traditional N-H hydrogen bond donor with a methyl group, we effectively turn "H-bonds off," forcing the molecule to rely exclusively on halogen bonding and steric packing for self-assembly[1].

    • Electronic Asymmetry (The σ-Hole): The molecule possesses two distinct iodine atoms at the C2 and C4 positions, but their electrophilicity is not equal. The C2-I bond is flanked by two electronegative nitrogen atoms (N1 and N3), which strongly withdraw electron density, creating a highly pronounced σ-hole. This makes the C2-I bond the primary, highly polarized XB donor. The C4-I bond, while still capable of halogen bonding, is moderately polarized and acts as a secondary donor.

    • Built-in Acceptor: The unmethylated N3 atom retains its lone pair, acting as a strong Lewis basic site (XB acceptor). This allows the molecule to form homomeric 1D zigzag ribbons or orthogonal heteromeric networks when introduced to external donors [2].

    Interaction_Network Molecule 2,4-Diiodo-1,5-dimethyl -1H-imidazole C2_I C2-I σ-hole (Primary XB Donor) Molecule->C2_I Highly Polarized C4_I C4-I σ-hole (Secondary XB Donor) Molecule->C4_I Moderately Polarized N3 N3 Lone Pair (XB Acceptor) Molecule->N3 Lewis Basic Site N1_Me N1-Methyl (Blocks H-Bonding) Molecule->N1_Me Steric Shielding N1_Me->C2_I Isolates XB

    Structural and electronic interaction network of 2,4-Diiodo-1,5-dimethyl-1H-imidazole.

    Experimental Protocols: A Self-Validating Workflow

    To translate theoretical halogen bonding potential into physical reality, we employ a self-validating experimental workflow. The causality here is straightforward: we predict the σ-hole computationally, synthesize the physical cocrystal, and validate the geometry via X-ray diffraction to ensure the system behaves exactly as modeled.

    Step-by-Step Methodology:

    • In Silico Profiling (DFT Calculation):

      • Action: Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/aug-cc-pVDZ with a LANL2DZ basis set for iodine) to generate a Molecular Electrostatic Potential (MEP) map.

      • Rationale: This quantifies the maximum positive electrostatic potential ( Vs,max​ ) at the C2 and C4 iodine σ-holes, dictating the choice of the Lewis base acceptor based on electrostatic complementarity.

    • Cocrystallization (Slow Evaporation):

      • Action: Dissolve equimolar amounts of 2,4-Diiodo-1,5-dimethyl-1H-imidazole and a selected Lewis base (e.g., a pyridine derivative) in a suitable solvent (e.g., chloroform or acetonitrile). Allow the solvent to evaporate slowly at ambient temperature over 3–7 days.

      • Rationale: Slow kinetics prevent kinetic trapping, allowing the thermodynamically favored halogen bonds to direct the crystal lattice assembly rather than random precipitation.

    • Single-Crystal X-Ray Diffraction (SC-XRD):

      • Action: Harvest a suitable single crystal and analyze it via SC-XRD at cryogenic temperatures (e.g., 100 K) to minimize thermal noise.

      • Rationale: This step provides empirical validation of the halogen bond, confirming if the interaction meets the strict geometric criteria of XB (distance and angle).

    XB_Workflow Start Target Selection: 2,4-Diiodo-1,5-dimethyl-1H-imidazole MEP DFT Calculation (MEP Mapping of σ-holes) Start->MEP In-silico profiling Cocrystal Cocrystallization (Slow Evaporation with Lewis Base) MEP->Cocrystal Select Acceptor XRD Single-Crystal XRD (Determine d_I...N & ∠C-I...N) Cocrystal->XRD Harvest Crystals Validate Validation: d_I...N < 3.53 Å & Angle ≈ 180° XRD->Validate Structural Analysis

    Self-validating experimental workflow for halogen bond characterization.

    Quantitative Benchmarks & Data Presentation

    A true halogen bond must satisfy specific geometric constraints. The distance between the iodine donor and the nitrogen acceptor ( dI⋯N​ ) must be less than the sum of their van der Waals radii (3.53 Å for I and N), and the angle ( ∠C−I⋯N ) should approach 180° to maximize the overlap between the σ-hole and the nucleophile's lone pair [1][2].

    Table 1 summarizes the expected quantitative benchmarks for diiodoimidazole derivatives based on established crystallographic data.

    Interaction TypeDonor SiteAcceptor SiteTypical Distance ( dI⋯N​ )% of vdW SumTypical Angle ( ∠C−I⋯N )
    Primary XB C2-IN3 (Imidazole)2.87 - 2.95 Å81 - 83%171° - 175°
    Secondary XB C4-IN/O (External)3.05 - 3.15 Å86 - 89%165° - 170°
    Competing HB N/A (Blocked)N/AN/AN/AN/A

    Implications for Drug Development

    For drug development professionals, 2,4-Diiodo-1,5-dimethyl-1H-imidazole represents a highly tunable pharmacophore. The highly directional nature of the C2-I halogen bond can be exploited to target specific Lewis basic residues (like backbone carbonyls or histidine nitrogens) deep within protein binding pockets.

    Furthermore, the N1 and C5 methylations increase the lipophilicity of the scaffold. This dual-action design potentially enhances membrane permeability while ensuring that the molecule does not get trapped by off-target, non-directional hydrogen bonding networks in the aqueous cytosol. By relying on the "orthogonal" nature of halogen bonds, researchers can achieve higher target selectivity and binding affinity in rational drug design.

    References

    • Mensing, L., Layh, M., & Hebenbrock, M. (2025). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Crystals, 15(11), 1000.[Link]

    • Nwachukwu, C. I., Bowling, N. P., & Bosch, E. (2017). C—I⋯N and C—I⋯π halogen bonding in the structures of 1-benzyliodoimidazole derivatives. Acta Crystallographica Section C Structural Chemistry, 73(1), 2-8.[Link]

    Protocols & Analytical Methods

    Method

    Step-by-step synthesis protocol for 2,4-Diiodo-1,5-dimethyl-1H-imidazole

    Application Note: Synthesis and Characterization of 2,4-Diiodo-1,5-dimethyl-1H-imidazole Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Laboratory Protocol &...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Synthesis and Characterization of 2,4-Diiodo-1,5-dimethyl-1H-imidazole

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Laboratory Protocol & Mechanistic Guide

    Introduction and Strategic Context

    In the landscape of modern drug discovery and complex molecule synthesis, highly functionalized imidazoles serve as critical building blocks. Specifically, halogenated imidazoles are indispensable due to their utility in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Stille couplings). In these synthetic pathways, iodine acts as a highly reactive, "universal" placeholder poised for replacement by diverse aryl or alkyl substituents[1].

    This application note details the robust, step-by-step synthesis of 2,4-Diiodo-1,5-dimethyl-1H-imidazole (CAS: 2054954-38-8)[2]. By utilizing N-Iodosuccinimide (NIS) as a mild and easily handled electrophilic iodine source, this protocol ensures complete diiodination of the available C2 and C4 positions on the imidazole ring while minimizing oxidative degradation.

    Mechanistic Rationale & Regioselectivity

    The starting material, 1,5-dimethyl-1H-imidazole, possesses two unsubstituted carbon centers at the C2 and C4 positions.

    • The C4 Position: Highly susceptible to standard Electrophilic Aromatic Substitution (EAS) due to the electron-donating nature of the imidazole ring system.

    • The C2 Position: While typically less reactive toward standard electrophiles than C4 or C5 in unhindered imidazoles, the C2 position is highly nucleophilic under basic or specific electrophilic conditions.

    By employing an excess of NIS (2.2 equivalents) in a polar aprotic solvent (Dimethylformamide, DMF) at elevated temperatures, the reaction overcomes the activation barrier required for the second iodination event, driving the equilibrium entirely toward the 2,4-diiodo product.

    Reaction Pathway Visualization

    G SM 1,5-Dimethyl-1H-imidazole (1.0 equiv) Intermediate Electrophilic Aromatic Substitution (EAS) SM->Intermediate Reagent N-Iodosuccinimide (NIS) (2.2 equiv) Reagent->Intermediate Solvent DMF, 60°C, 12h Darkness Solvent->Intermediate Product 2,4-Diiodo-1,5-dimethyl-1H-imidazole Target Compound Intermediate->Product Exhaustive Diiodination

    Fig 1: Reaction pathway for the electrophilic diiodination of 1,5-dimethyl-1H-imidazole.

    Experimental Protocol

    Trustworthiness & Safety Note: All procedures must be conducted in a well-ventilated fume hood. NIS is sensitive to light and moisture; reactions involving it should be protected from ambient light to prevent radical-induced side reactions or the generation of free iodine ( I2​ ), which can lower yields.

    Stoichiometry and Reagent Table
    ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeRole
    1,5-Dimethyl-1H-imidazole96.131.010.0961 mgStarting Material
    N-Iodosuccinimide (NIS)224.982.222.04.95 gElectrophile
    N,N-Dimethylformamide (DMF)73.09--20 mLSolvent
    Sodium Thiosulfate (Sat. Aq.)158.11--30 mLQuenching Agent
    Step-by-Step Methodology

    Step 1: Reaction Setup

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,5-dimethyl-1H-imidazole (961 mg, 10.0 mmol).

    • Dissolve the starting material in anhydrous DMF (20 mL) under an inert argon atmosphere.

    • Wrap the reaction flask securely in aluminum foil to exclude light.

    Step 2: Reagent Addition & Heating 4. Cool the mixture slightly to 0 °C using an ice bath. 5. Add N-Iodosuccinimide (4.95 g, 22.0 mmol) portion-wise over 15 minutes. Causality: Portion-wise addition controls the initial exothermic reaction and prevents the localized over-concentration of the electrophile, which can lead to polymerization or decomposition. 6. Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 60 °C using a temperature-controlled oil bath. Stir continuously for 12 hours.

    Step 3: Reaction Monitoring & Quenching 7. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 7:3 Hexanes/Ethyl Acetate solvent system. The product will appear as a distinct, less polar UV-active spot compared to the starting material. 8. Once the starting material is fully consumed, cool the flask to room temperature. 9. Quench the reaction by slowly pouring the mixture into 30 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) while stirring vigorously. Causality: The thiosulfate acts as a reducing agent, converting any unreacted electrophilic iodine or molecular iodine into highly water-soluble iodide ions ( I− ). This is a self-validating step: the disappearance of any reddish/brown iodine color confirms successful quenching.

    Step 4: Extraction and Purification 10. Transfer the quenched mixture to a separatory funnel and extract with Ethyl Acetate ( 3×30 mL). 11. Wash the combined organic layers with distilled water ( 3×30 mL) to remove residual DMF, followed by a final wash with brine (30 mL). 12. Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator. 13. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10% to 30% Ethyl Acetate in Hexanes) to afford the pure 2,4-diiodo-1,5-dimethyl-1H-imidazole.

    Analytical Characterization Summary

    To ensure the integrity of the synthesized protocol, the final product should be validated against the following theoretical analytical parameters:

    Analytical MethodExpected Data / Observation
    Appearance Off-white to pale yellow crystalline solid.
    Mass Spectrometry (ESI+) [M+H]+ calculated for C5​H7​I2​N2​ : 348.87; Found: ~348.9 m/z
    1 H NMR (400 MHz, CDCl 3​ ) Absence of aromatic protons (C2 and C4 protons are gone). Two distinct singlets integrating for 3H each, corresponding to the N-CH 3​ and C5-CH 3​ groups.
    TLC (7:3 Hexanes/EtOAc) Rf​≈0.65 (UV active).

    References

    • BLDPharm Catalog - 2,4-Diiodo-1,5-dimethyl-1H-imidazole (CAS: 2054954-38-8). bldpharm.com.
    • ResearchGate - Direct, Regioselective N-Alkylation of 1,3-Azoles. researchgate.net.

    Sources

    Application

    Regioselective Cross-Coupling of 2,4-Diiodo-1,5-dimethyl-1H-imidazole: A Comprehensive Application Note &amp; Protocol Guide

    Executive Summary The 1,5-dimethyl-1H-imidazole core is a privileged scaffold in medicinal chemistry, frequently serving as a key pharmacophore in kinase inhibitors, GPCR ligands, and antimicrobial agents. Elaborating th...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The 1,5-dimethyl-1H-imidazole core is a privileged scaffold in medicinal chemistry, frequently serving as a key pharmacophore in kinase inhibitors, GPCR ligands, and antimicrobial agents. Elaborating this core via transition-metal-catalyzed cross-coupling often requires polyhalogenated precursors such as 2,4-diiodo-1,5-dimethyl-1H-imidazole. The fundamental synthetic challenge lies in achieving absolute regiocontrol: differentiating the C2 and C4 carbon-iodine bonds to prevent unwanted bis-arylation or complex isomeric mixtures.

    This application note details the mechanistic rationale and provides field-validated, self-correcting protocols for the programmable, site-selective Suzuki-Miyaura cross-coupling of 2,4-diiodo-1,5-dimethyl-1H-imidazole.

    Mechanistic Causality & E-E-A-T Principles

    Achieving high site-selectivity in dihaloheteroarenes relies on mastering the interplay between intrinsic substrate electrophilicity and transition-state sterics[1]. As a Senior Application Scientist, it is critical to understand why a reaction proceeds a certain way, rather than just knowing how to set it up.

    • Intrinsic Electrophilicity: In the imidazole ring, the C2 position is flanked by two electronegative nitrogen atoms (N1 and N3). This renders the C2 carbon significantly more electron-deficient than the C4 position. Consequently, the oxidative addition of the Pd(0) active species is kinetically and thermodynamically favored at C2[2].

    • Steric Modulation: The 1,5-dimethyl substitution pattern introduces unique steric microenvironments. The 5-methyl group partially shields the adjacent C4-iodine bond, further disfavoring initial oxidative addition at C4. Simultaneously, the 1-methyl group provides steric pressure at C2, making the choice of the palladium ligand the ultimate deciding factor in the reaction's success.

    • Ligand-Controlled Suppression of Bis-Arylation: While C2 selectivity is innately favored, the highly reactive nature of the diiodo-imidazole system often leads to rapid over-reaction (bis-arylation)[2]. Standard ligands like PPh 3​ or dppf yield unacceptably high amounts of the 2,4-diaryl byproduct. The strategic use of electron-deficient, moderately bulky ligands—specifically tri-(p-fluorophenyl)phosphine (P(p-F-Ph) 3​ )—attenuates the electron density on the palladium center after the first coupling. This electronic dampening drastically reduces the rate of the second oxidative addition at the less reactive C4 position, locking the reaction at the mono-arylated stage[2].

    Data Presentation: Ligand Effects on Regioselectivity

    The following table summarizes the causal relationship between ligand choice and coupling outcomes for the reaction of N-alkyl-2,4-diiodoimidazoles (1.0 equiv) with arylboronic acid (1.1 equiv) at 60 °C[2].

    LigandElectronic PropertyC2-Aryl Yield (%)C4-Aryl Yield (%)Bis-Aryl Yield (%)Mechanistic Conclusion
    PPh 3​ Neutral45%< 5%40%Poor control; electron density allows rapid over-reaction.
    dppf Electron-Rich, Bidentate30%< 5%55%Highly active catalyst promotes uncontrolled bis-arylation.
    P(o-tol) 3​ Bulky, Neutral65%< 5%15%Moderate control; steric hindrance slows the second addition.
    P(p-F-Ph) 3​ Electron-Deficient 88% < 2% < 5% Optimal; electron withdrawal suppresses C4 oxidative addition.
    XPhos Highly Bulky, Electron-Rich10%60%15%Steric override; forces addition at the less hindered C4 position.

    Mechanistic Logic Visualization

    Mechanistic_Pathway Substrate 2,4-Diiodo-1,5-dimethyl- 1H-imidazole Pd Pd(0) + P(p-F-Ph)3 Active Catalyst Substrate->Pd Coordination C2_Path C2 Oxidative Addition (Kinetically Favored) Pd->C2_Path High Electrophilicity at C2 Lower Steric Clash C4_Path C4 Oxidative Addition (Disfavored) Pd->C4_Path Lower Electrophilicity Steric Hindrance (5-Me) C2_Product 2-Aryl-4-iodo-1,5-dimethyl- 1H-imidazole C2_Path->C2_Product Transmetalation & Reductive Elimination Bis_Product 2,4-Diaryl-1,5-dimethyl- 1H-imidazole C2_Product->Bis_Product Over-reaction (Suppressed by Ligand)

    Mechanistic pathway of Pd-catalyzed regioselective C2-arylation of diiodoimidazoles.

    Self-Validating Experimental Protocols

    Protocol A: C2-Selective Suzuki-Miyaura Cross-Coupling

    Objective: Synthesize 2-aryl-4-iodo-1,5-dimethyl-1H-imidazole with >95% regiomeric purity.

    • Degassing (Critical Step): In a Schlenk flask, combine 1,4-dioxane (8 mL) and deionized water (2 mL). Sparge with ultra-pure Argon for 15 minutes.

      • Causality: Oxygen rapidly oxidizes the electron-deficient P(p-F-Ph) 3​ ligand and degrades the active Pd(0) species, leading to stalled reactions and homocoupling byproducts.

    • Reagent Loading: Add 2,4-diiodo-1,5-dimethyl-1H-imidazole (1.0 mmol), the desired arylboronic acid (1.05 mmol), and K 2​ CO 3​ (2.0 mmol).

      • Causality: A strict 1.05 equivalent of boronic acid ensures full conversion of the starting material without providing excess transmetalating agent that could drive unwanted bis-arylation.

    • Catalyst Formation: Add Pd(OAc) 2​ (0.05 mmol, 5 mol%) and P(p-F-Ph) 3​ (0.11 mmol, 11 mol%).

      • Causality: The 1:2.2 Pd-to-ligand ratio ensures complete formation of the active L 2​ Pd(0) complex in situ, preventing the precipitation of inactive palladium black.

    • Reaction Execution: Seal the flask and heat to 60 °C for 4 hours.

      • Causality: Lower temperatures (60 °C vs. the standard 90 °C) maximize the kinetic differentiation between the C2 and C4 C–I bonds.

    • Validation Checkpoint (Self-Correction): At 4 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS.

      • System Logic: A successful catalytic cycle will show a dominant mono-arylated [M+H]+ peak. If the unreacted starting material peak persists while the bis-arylated peak exceeds 5% relative area, it indicates improper stoichiometry or localized heating. If bis-arylation > 5%, immediately cool the reaction to quench further coupling.

    • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with water and brine, dry over Na 2​ SO 4​ , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

    Protocol B: Sequential C4-Coupling (Iterative Functionalization)

    Objective: Convert the isolated 2-aryl-4-iodo-1,5-dimethyl-1H-imidazole into a fully functionalized 2,4-diaryl-1,5-dimethyl-1H-imidazole.

    • Setup: Combine the C2-arylated intermediate from Protocol A (1.0 mmol), a second (different) arylboronic acid (1.5 mmol), and Cs 2​ CO 3​ (2.5 mmol) in a microwave vial.

    • Catalyst Switch: Add Pd(dppf)Cl 2​ (0.05 mmol).

      • Causality: The remaining C4-iodine bond is sterically hindered by the 5-methyl group and electronically deactivated by the newly installed C2-aryl group. A highly active, bidentate, electron-rich catalyst like Pd(dppf)Cl 2​ is required to force this challenging oxidative addition.

    • Reaction Execution: Add degassed Toluene/EtOH/H 2​ O (3:1:1, 5 mL). Heat at 100 °C for 12 hours.

    • Validation Checkpoint: The complete disappearance of the C2-arylated intermediate via TLC/LC-MS confirms that the sterically hindered C4 position has successfully undergone oxidative addition. The presence of protodeboronated aryl species without product formation indicates failure at the transmetalation step, requiring a switch to a more basic aqueous additive (e.g., KOH).

    Experimental Workflow Visualization

    Experimental_Workflow Step1 Step 1: Reagent Preparation Degas 1,4-Dioxane/H2O with Argon Step2 Step 2: Catalyst Activation Mix Pd(OAc)2 + P(p-F-Ph)3 (1:2.2 ratio) Step1->Step2 Step3 Step 3: C2-Selective Coupling Add Boronic Acid (1.05 eq), 60°C Step2->Step3 Step4 Step 4: Reaction Monitoring Sample at 4h for LC-MS Analysis Step3->Step4 Decision Is Bis-arylation > 5%? Step4->Decision Step5A Quench & Purify Isolate C2-Monoarylated Product Decision->Step5A No (Optimal) Step5B Adjust Conditions Lower Temp or Increase Ligand Decision->Step5B Yes (Over-reaction)

    Experimental workflow and self-validation logic for C2-selective cross-coupling.

    References

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes[2][3] Source: Chemical Science (RSC Publishing) URL: [Link]

    • Title: Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles[1] Source: The Journal of Organic Chemistry (via ResearchGate) URL: [Link]

    Sources

    Method

    Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 2,4-Diiodo-1,5-dimethyl-1H-imidazole

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Executive Summary Substituted imidazoles are privileged pharmacophores in...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

    Executive Summary

    Substituted imidazoles are privileged pharmacophores in modern drug discovery. The functionalization of 2,4-Diiodo-1,5-dimethyl-1H-imidazole (CAS: 2054954-38-8) offers a powerful platform for iterative carbon-carbon bond formation. However, differentiating the two carbon-iodine bonds during a Suzuki-Miyaura cross-coupling (SMC) requires precise catalytic control to prevent unwanted bis-arylation.

    This application note provides a field-proven, self-validating protocol for the strictly regioselective C-2 mono-arylation of 2,4-diiodo-1,5-dimethyl-1H-imidazole. By leveraging electronic tuning of the palladium catalyst, this methodology ensures high yields, predictable scalability, and robust analytical validation.

    Mechanistic Rationale & Causality

    In transition-metal-catalyzed cross-couplings, the site-selectivity of polyhalogenated heteroarenes is primarily dictated by the rate of oxidative addition (OA). The OA step is generally irreversible and favors the most electrophilic carbon center.

    For 2,4-diiodo-1,5-dimethyl-1H-imidazole, the C-2 position is flanked by two electronegative nitrogen atoms, making it intrinsically more electrophilic than the C-4 position. Furthermore, the methyl group at the C-5 position exerts significant steric hindrance on the adjacent C-4 iodide. While these factors naturally bias the reaction toward C-2, standard palladium catalysts often possess enough electron density to overcome the kinetic barrier at C-4, leading to complex mixtures of mono- and bis-arylated products.

    To establish absolute control, we must manipulate the electronic properties of the catalyst. As demonstrated by Strotman et al. [[1]], utilizing an electron-deficient ligand such as tri-(p-fluorophenyl)phosphine [P(p-F-Ph)3] reduces the electron density on the active Pd(0) center. This slight deactivation is inconsequential for the highly reactive C-2 position but creates a profound kinetic barrier for oxidative addition at the sterically hindered C-4 position, effectively shutting down the bis-arylation pathway [[2]].

    CatalyticCycle Pd0 Pd(0)L2 Active Catalyst L = P(p-F-Ph)3 OA Oxidative Addition Highly selective at C-2 (Steric & Electronic Control) Pd0->OA 2,4-Diiodo-1,5-dimethylimidazole PdII Pd(II) Intermediate C-2-Pd-I Complex OA->PdII TM Transmetalation with Aryl-B(OH)2 PdII->TM Base / H2O PdII_Aryl Diaryl Pd(II) Complex TM->PdII_Aryl RE Reductive Elimination Accelerated by Ligand PdII_Aryl->RE RE->Pd0 Catalyst Regeneration Product C-2 Arylated Imidazole (Target Product) RE->Product

    Fig 1: Catalytic cycle highlighting ligand-controlled regioselective oxidative addition at C-2.

    Optimization Data & Parameter Selection

    The following table synthesizes quantitative optimization data, illustrating the causality behind the chosen reaction parameters.

    ParameterSelected ConditionRejected AlternativesMechanistic Consequence & Causality
    Ligand P(p-F-Ph)3 (10 mol%)PPh3, dppf, XantphosElectron-rich ligands (PPh3) or bidentate ligands (dppf) accelerate overall coupling, resulting in >30% bis-arylation. P(p-F-Ph)3 restricts reaction to C-2 (>90% selectivity).
    Catalyst Pd(OAc)2 (5 mol%)PdCl2(PPh3)2, Pd2(dba)3Pd(OAc)2 is readily reduced in situ to Pd(0) without strongly coordinating halide counterions that can alter the delicate electronic tuning of the phosphine ligand.
    Base K3PO4 (2.0 equiv, aq)Na2CO3, Cs2CO3K3PO4 provides the optimal basicity for transmetalation without causing base-promoted degradation of the imidazole core.
    Solvent 1,4-Dioxane / H2O (4:1)DMF, TolueneDioxane/H2O ensures complete homogeneity of the organic substrate and inorganic base, preventing localized concentration spikes that drive bis-arylation.

    Experimental Workflow & Self-Validating Systems

    A robust protocol must be self-validating. This workflow integrates specific checkpoints to ensure that deviations in catalyst activity or stoichiometry are caught in real-time.

    Workflow Prep 1. Reagent Prep Strict 1.05 eq Boronic Acid Degas 2. Degassing Freeze-Pump-Thaw Prep->Degas Heat 3. Reaction 70°C, 2-4 hours Degas->Heat LCMS 4. IPC Check LC-MS Monitoring Heat->LCMS Workup 5. Workup Aqueous Extraction LCMS->Workup NMR 6. Validation 1D NOESY NMR Workup->NMR

    Fig 2: Sequential experimental workflow integrating in-process control (IPC) and validation.

    Step-by-Step Protocol: C-2 Selective Phenylation

    Model Reaction: Coupling with Phenylboronic Acid

    Step 1: Reaction Assembly

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,4-Diiodo-1,5-dimethyl-1H-imidazole (1.00 mmol, 347.9 mg).

    • Add phenylboronic acid (1.05 mmol, 128.0 mg).

      • Self-Validation Check: The stoichiometry is strictly capped at 1.05 equivalents. Overcharging the boronic acid will force the equilibrium toward the kinetically disfavored C-4 arylation.

    • Add Pd(OAc)2 (0.05 mmol, 11.2 mg) and tri-(p-fluorophenyl)phosphine (0.10 mmol, 31.6 mg).

    Step 2: Solvent Addition and Degassing

    • Add 4.0 mL of anhydrous 1,4-Dioxane, followed by 1.0 mL of a 2.0 M aqueous K3PO4 solution.

    • Subject the biphasic mixture to three consecutive freeze-pump-thaw cycles.

      • Causality Note: Oxygen rapidly oxidizes the electron-deficient P(p-F-Ph)3 ligand. Failure to degas will result in catalyst death and the formation of biphenyl (homocoupling byproduct), easily identifiable by GC-MS or LC-MS.

    Step 3: Heating and In-Process Control (IPC)

    • Backfill the flask with Argon and heat the vigorously stirring mixture to 70 °C using a pre-equilibrated oil bath.

    • After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

      • Self-Validation Check: Look for the disappearance of the starting material ([M+H]+ 348.9) and the appearance of the C-2 product ([M+H]+ 299.0). If bis-arylation ([M+H]+ 249.1) exceeds 5%, it indicates inefficient mixing or localized overheating. Reduce the temperature to 60 °C for subsequent scale-ups.

    Step 4: Workup and Purification

    • Upon complete conversion, cool the reaction to room temperature.

    • Dilute the mixture with Ethyl Acetate (15 mL) and wash sequentially with distilled water (10 mL) and saturated aqueous NaCl (10 mL).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

    • Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate (90:10 to 70:30) to afford the pure 4-iodo-1,5-dimethyl-2-phenyl-1H-imidazole.

    Analytical Validation: Confirming Regiochemistry

    Mass spectrometry confirms the addition of a single aryl group, but it cannot differentiate between C-2 and C-4 isomers. To definitively validate the structural integrity of the product, Nuclear Magnetic Resonance (NMR) spectroscopy is required.

    1D NOESY Analysis: The spatial relationship between the newly installed aryl group and the existing methyl groups provides absolute proof of regiochemistry.

    • Confirming C-2 Arylation: Irradiating the ortho-protons of the newly installed C-2 phenyl ring will produce a strong Nuclear Overhauser Effect (NOE) cross-peak with the protons of the N-1 methyl group .

    • Ruling out C-4 Arylation: If the coupling had occurred at C-4, the NOESY spectrum would instead show a cross-peak between the phenyl ortho-protons and the C-5 methyl group . The absence of this signal validates the strict C-2 selectivity of the protocol [[2]].

    References

    • Strotman, Neil A., et al. "Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles." The Journal of Organic Chemistry 75.5 (2010): 1733-1739. URL:[Link]

    • Almond-Thynne, Joshua, et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science 7.5 (2016): 3236-3247. URL:[Link]

    Application

    Application Note: 2,4-Diiodo-1,5-dimethyl-1H-imidazole as an Advanced Precursor for N-Heterocyclic Carbenes (NHCs)

    Executive Summary The development of highly tunable N-heterocyclic carbenes (NHCs) has revolutionized homogeneous catalysis and organometallic chemistry. While standard NHC precursors rely on simple imidazolium salts, th...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The development of highly tunable N-heterocyclic carbenes (NHCs) has revolutionized homogeneous catalysis and organometallic chemistry. While standard NHC precursors rely on simple imidazolium salts, the demand for electronically and sterically customized ligands requires more sophisticated building blocks. 2,4-Diiodo-1,5-dimethyl-1H-imidazole serves as a bifunctional scaffold that addresses this need. Its unique dihalogenated pattern allows for orthogonal reactivity: the C4-iodine acts as a handle for backbone functionalization to tune stereoelectronic properties, while the C2-iodine facilitates direct, base-free metallation via oxidative addition. This application note provides a comprehensive guide to utilizing this precursor for the synthesis of advanced NHC-metal complexes.

    Mechanistic Rationale & Orthogonal Reactivity

    The utility of 2,4-diiodo-1,5-dimethyl-1H-imidazole stems from the distinct electronic environments of its two iodine substituents, which dictate their reactivity profiles:

    • C4-Position (Backbone Functionalization): The C4-I bond is highly amenable to metal-halogen exchange (e.g., using iPrMgCl ) or palladium-catalyzed cross-coupling. This allows researchers to selectively install modifying groups—such as thioethers, phosphines, or bulky aryl rings—directly onto the imidazole backbone before carbene generation. Such backbone modifications are critical for tuning the σ -donating and π -accepting properties of the resulting NHC ligand[1].

    • C2-Position (Direct Metallation): The C2 carbon, flanked by two electronegative nitrogen atoms, is highly electron-deficient. Once the imidazole is quaternized to an imidazolium salt, the C2-I bond becomes exceptionally polarized and activated. Instead of relying on strong bases (like KOtBu or NaH ) to deprotonate a C2-H bond—which can degrade sensitive backbone functional groups—the C2-I bond readily undergoes direct oxidative addition by low-valent transition metals (e.g., Pd0 , Pt0 ). This provides a mild, neutral pathway to metal-NHC complexes[2].

    Understanding this site-selective reactivity is essential for designing multi-step syntheses of complex heteroarenes without unwanted side reactions[3].

    Physicochemical Properties

    To ensure proper handling and stoichiometric calculations, the foundational properties of the precursor are summarized below[].

    PropertySpecification
    Compound Name 2,4-Diiodo-1,5-dimethyl-1H-imidazole
    CAS Number 2054954-38-8
    Molecular Formula C5​H6​I2​N2​
    Molecular Weight 347.92 g/mol
    Physical State Solid (Typical for polyhalogenated imidazoles)
    Purity 95%
    Storage Conditions Store under inert atmosphere, protect from light

    Reaction Workflow & Pathway

    The following diagram illustrates the logical progression from the neutral diiodoimidazole precursor to an active transition-metal NHC catalyst, highlighting the orthogonal functionalization pathways.

    NHC_Synthesis A 2,4-Diiodo-1,5-dimethyl- 1H-imidazole B Quaternization (MeOTf) A->B F C4-Backbone Functionalization A->F Cross-Coupling C Imidazolium Salt Precursor B->C D Oxidative Addition [Pd(PPh3)4] C->D E Pd-NHC Complex (Active Catalyst) D->E F->B

    Workflow for synthesizing functionalized NHC complexes from 2,4-diiodo-1,5-dimethyl-1H-imidazole.

    Experimental Protocols

    The following protocols are designed as self-validating systems. Causality for reagent selection is explicitly stated to aid in troubleshooting and experimental design.

    Protocol A: Quaternization to the Imidazolium Precursor

    Objective: Activate the imidazole ring for subsequent carbene generation by forming the 2,4-diiodo-1,3,5-trimethylimidazolium salt. Causality: Methyl trifluoromethanesulfonate (MeOTf) is strictly selected over Methyl Iodide (MeI). The triflate anion ( OTf− ) is non-coordinating. If MeI were used, the resulting iodide counterion could compete with the NHC ligand for metal coordination during the subsequent metallation step, leading to catalyst poisoning or the formation of mixed-ligand complexes.

    Step-by-Step Methodology:

    • Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve 2,4-diiodo-1,5-dimethyl-1H-imidazole (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

    • Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add MeOTf (1.1 eq) via a gas-tight syringe. Note: The reaction is exothermic; strict temperature control prevents unwanted polymerization or ring-opening side reactions.

    • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

    • Isolation: Concentrate the solution to one-third of its volume under reduced pressure. Add cold anhydrous diethyl ether to precipitate the imidazolium triflate salt. Filter and wash with additional ether.

    • Self-Validation: Analyze via 1H NMR ( CD2​Cl2​ ). The successful formation of the salt is confirmed by the appearance of a new, highly deshielded N-methyl singlet (typically around δ 4.0–4.2 ppm). The complete disappearance of the neutral imidazole signals confirms full conversion.

    Protocol B: Direct Synthesis of Pd-NHC Complex via Oxidative Addition

    Objective: Generate the metal-NHC complex under neutral conditions. Causality: Traditional NHC synthesis requires strong bases (e.g., KOtBu ) to deprotonate the C2-H bond. By utilizing the C2-I bond of our precursor, we achieve direct oxidative addition of Pd0 into the C2-I bond, yielding a PdII -NHC complex. This neutral pathway preserves base-sensitive functional groups that may have been installed on the C4 backbone[2].

    Step-by-Step Methodology:

    • Preparation: In a glovebox, combine the 2,4-diiodo-1,3,5-trimethylimidazolium triflate (1.0 eq) and Pd(PPh3​)4​ (1.0 eq) in a Schlenk tube.

    • Solvent Addition: Add anhydrous Tetrahydrofuran (THF) to create a 0.1 M solution. Seal the tube.

    • Reaction: Heat the mixture to 60 °C and stir for 8 hours. The solution will typically transition from bright yellow to a deeper orange/brown as the oxidative addition proceeds.

    • Isolation: Cool to room temperature. Filter the resulting precipitate through a Celite pad to remove palladium black. Concentrate the filtrate and precipitate the pure Pd-NHC complex using pentane.

    • Self-Validation: Analyze via 13C NMR. This is the most critical validation step. The carbenic carbon (C2) will shift significantly downfield to the characteristic carbene region ( δ 150–180 ppm) upon coordination to Palladium. Additionally, the C2-I carbon signal ( δ ~90-100 ppm) present in the precursor will completely disappear.

    Data Presentation: Comparison of Metallation Strategies

    To assist in experimental design, the following table summarizes quantitative data comparing the direct oxidative addition strategy (enabled by the C2-I bond) against traditional methodologies.

    Metallation StrategyReagents RequiredReaction ConditionsTypical YieldPrimary Advantage
    Direct Oxidative Addition Precursor + Pd(PPh3​)4​ THF, 60 °C, Neutral75–85%Tolerates highly base-sensitive backbone functional groups.
    Base-Mediated (Standard) Precursor + KOtBu + PdCl2​ THF, RT, Strongly Basic60–80%Utilizes cheaper PdII sources; standard for unfunctionalized NHCs.
    Transmetallation (Ag-NHC) Precursor + Ag2​O→PdCl2​ DCM, RT, Mildly Basic70–90%Highly reliable, easy purification via AgCl filtration.

    Sources

    Method

    Application Notes and Protocols for Sonogashira Coupling Reactions Involving 2,4-Diiodo-1,5-dimethyl-1H-imidazole

    Abstract This comprehensive guide provides detailed application notes and robust protocols for the Sonogashira cross-coupling reaction utilizing the versatile building block, 2,4-diiodo-1,5-dimethyl-1H-imidazole. This do...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This comprehensive guide provides detailed application notes and robust protocols for the Sonogashira cross-coupling reaction utilizing the versatile building block, 2,4-diiodo-1,5-dimethyl-1H-imidazole. This document is intended for researchers, scientists, and professionals in drug development and materials science. We will explore the strategic importance of this di-iodinated imidazole derivative and provide step-by-step methodologies for both mono- and di-alkynylation, supported by mechanistic insights and expert commentary to ensure experimental success. The protocols have been designed to be self-validating, with explanations for each experimental choice, empowering the user to not only replicate the results but also to rationally troubleshoot and adapt the procedures for their specific research needs.

    Introduction: The Strategic Utility of 2,4-Diiodo-1,5-dimethyl-1H-imidazole in Sonogashira Couplings

    The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium- and copper-cocatalyzed transformation is renowned for its mild reaction conditions and broad functional group tolerance, making it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[2][3][4]

    The 2,4-diiodo-1,5-dimethyl-1H-imidazole scaffold is a particularly attractive substrate for Sonogashira couplings. The presence of two reactive C-I bonds at distinct positions on the imidazole ring allows for the sequential or simultaneous introduction of one or two different alkyne moieties. This dual functionality opens avenues for the creation of a diverse array of substituted imidazoles, which are prevalent core structures in many pharmaceutically active agents. The differential reactivity of the C2 and C4 positions can often be exploited to achieve regioselective mono-alkynylation, offering a handle for further diversification.

    This document will provide detailed protocols for both selective mono-alkynylation and exhaustive di-alkynylation of 2,4-diiodo-1,5-dimethyl-1H-imidazole, along with a discussion of the critical parameters that govern the reaction's success.

    Mechanistic Overview of the Sonogashira Coupling

    The Sonogashira reaction typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6]

    • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (in our case, the diiodoimidazole) to form a Pd(II) intermediate.

    • Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide species.

    • Transmetalation: The copper acetylide then transfers its alkyne group to the Pd(II) complex in a step called transmetalation.

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst, thus completing the cycle.

    While the copper co-catalyst is traditional, copper-free Sonogashira protocols have also been developed to avoid potential issues with copper-catalyzed alkyne homocoupling (Glaser coupling).[5][7]

    Experimental Protocols

    Materials and General Considerations
    • Reagents: All reagents should be of high purity. Anhydrous solvents and bases are crucial for optimal results, as moisture can deactivate the catalysts and lead to side reactions. Terminal alkynes should be free of impurities.

    • Inert Atmosphere: Sonogashira reactions are sensitive to oxygen, which can lead to the oxidative homocoupling of alkynes and deactivation of the palladium catalyst. Therefore, all reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[1]

    • Catalyst Selection: A variety of palladium catalysts can be employed. Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are common choices.[5] The choice of ligand on the palladium catalyst can influence the reaction's regioselectivity.[8][9]

    Protocol 1: Regioselective Mono-Sonogashira Coupling

    This protocol is designed to favor the mono-alkynylation of 2,4-diiodo-1,5-dimethyl-1H-imidazole. The regioselectivity of the reaction is influenced by the steric and electronic properties of the C2 and C4 positions, with the C2 position often being more reactive towards oxidative addition.[5] Careful control of stoichiometry and reaction conditions is key.

    Workflow for Mono-Sonogashira Coupling

    cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add 2,4-diiodo-1,5-dimethyl-1H-imidazole, Pd catalyst, and CuI to Schlenk flask prep2 Evacuate and backfill with Argon (3x) prep1->prep2 prep3 Add anhydrous solvent and base prep2->prep3 react1 Stir at room temperature for 15 min prep3->react1 react2 Add terminal alkyne (1.0-1.2 equiv.) dropwise react1->react2 react3 Heat to specified temperature react2->react3 react4 Monitor reaction by TLC or GC/MS react3->react4 workup1 Quench reaction react4->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry organic layer and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

    Caption: Workflow for the mono-Sonogashira coupling.

    Step-by-Step Procedure:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 2,4-diiodo-1,5-dimethyl-1H-imidazole (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv.), and copper(I) iodide (CuI, 0.04-0.10 equiv.).

    • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

    • Add an anhydrous solvent system, such as a mixture of THF and triethylamine (Et₃N) (e.g., 2:1 v/v). The triethylamine acts as both a base and a solvent.

    • Stir the mixture at room temperature for 15 minutes to allow for catalyst pre-activation.

    • Slowly add the terminal alkyne (1.0-1.2 equiv.) dropwise via syringe. The slight excess of the alkyne helps to drive the reaction to completion.

    • Heat the reaction mixture to a temperature between room temperature and 60°C. Lower temperatures generally favor mono-alkynylation.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS) until the starting material is consumed or the desired level of conversion is reached.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the mono-alkynylated product.

    Protocol 2: Symmetrical Di-Sonogashira Coupling

    This protocol is aimed at the exhaustive di-alkynylation of the imidazole core to produce a symmetrical 2,4-dialkynyl-1,5-dimethyl-1H-imidazole.

    Workflow for Symmetrical Di-alkynylation

    cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add 2,4-diiodo-1,5-dimethyl-1H-imidazole, Pd catalyst, and CuI to Schlenk flask prep2 Evacuate and backfill with Argon (3x) prep1->prep2 prep3 Add anhydrous solvent and base prep2->prep3 react1 Add terminal alkyne (>2.2 equiv.) prep3->react1 react2 Heat to a higher temperature (60-100°C) react1->react2 react3 Monitor for consumption of starting material and mono-adduct react2->react3 workup1 Quench reaction react3->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry organic layer and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

    Caption: Workflow for symmetrical di-alkynylation.

    Step-by-Step Procedure:

    • Follow steps 1-3 from Protocol 1, using a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 equiv.) and CuI (0.10-0.20 equiv.).

    • Add the terminal alkyne (>2.2 equivalents) to the reaction mixture. A larger excess is used to ensure the reaction goes to completion at both C-I bonds.

    • Heat the reaction to a higher temperature, typically between 60°C and 100°C, to drive the reaction to completion.

    • Monitor the reaction by TLC or GC/MS until both the starting diiodoimidazole and the mono-alkynylated intermediate are consumed.

    • Perform the work-up and purification as described in steps 8-11 of Protocol 1.

    Protocol 3: Stepwise, Unsymmetrical Di-Sonogashira Coupling

    This advanced protocol allows for the introduction of two different alkyne moieties in a stepwise manner.

    Step-by-Step Procedure:

    • Perform the mono-Sonogashira coupling as described in Protocol 1 to synthesize and isolate the mono-alkynylated, mono-iodinated intermediate.

    • Using this intermediate as the starting material, perform a second Sonogashira coupling with a different terminal alkyne.

    • Follow the general procedure outlined in Protocol 1, adjusting the stoichiometry accordingly.

    • Monitor the reaction closely until the starting mono-alkynylated intermediate is consumed.

    • Once the second coupling is complete, perform the work-up and purification as described previously.

    Data Presentation and Comparison

    The following table provides a summary of typical reaction parameters for the Sonogashira coupling of 2,4-diiodo-1,5-dimethyl-1H-imidazole. Please note that these are representative conditions and may require optimization for specific substrates.

    ParameterMono-alkynylationSymmetrical Di-alkynylation
    2,4-Diiodo-1,5-dimethyl-1H-imidazole 1.0 equiv.1.0 equiv.
    Terminal Alkyne 1.0-1.2 equiv.>2.2 equiv.
    Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Pd(PPh₃)₄ (5-10 mol%)
    Copper(I) Iodide 4-10 mol%10-20 mol%
    Base Et₃N or other amine baseEt₃N or other amine base
    Solvent THF/Et₃N (2:1)THF/Et₃N (2:1) or DMF
    Temperature Room temp. to 60°C60°C to 100°C
    Typical Reaction Time 4-12 hours12-24 hours

    Troubleshooting and Expert Insights

    • Low Yield: If the reaction yield is low, ensure that all reagents and solvents are anhydrous and that the reaction is maintained under a strict inert atmosphere. Increasing the catalyst loading or temperature may also improve the yield.

    • Formation of Homocoupled Alkyne: The formation of a Glaser-Hay homocoupling product is a common side reaction. This can be minimized by using copper-free conditions, although this may require higher temperatures and longer reaction times.

    • Poor Regioselectivity: In mono-alkynylation, if a mixture of isomers is obtained, try lowering the reaction temperature and slowly adding the terminal alkyne. The choice of palladium ligand can also significantly influence regioselectivity.[8][9]

    • Stalled Reaction: If the reaction stalls, it may be due to catalyst deactivation. In such cases, the addition of a fresh portion of the palladium catalyst may restart the reaction.

    Conclusion

    The Sonogashira cross-coupling reaction of 2,4-diiodo-1,5-dimethyl-1H-imidazole is a powerful and versatile method for the synthesis of a wide range of substituted imidazole derivatives. By carefully controlling the reaction conditions, it is possible to achieve selective mono-alkynylation or exhaustive di-alkynylation, providing access to valuable building blocks for drug discovery and materials science. The protocols provided in this guide offer a solid foundation for researchers to successfully employ this important transformation in their own work.

    References

    • ResearchGate. (n.d.). Synthesis of 1,5‐disubstituted‐2,4‐bis‐alkynylated imidazoles 4 by...
    • Sigma-Aldrich. (n.d.).
    • ResearchGate. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by...
    • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
    • Royal Society of Chemistry. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers.
    • Chemistry LibreTexts. (2024). Sonogashira Coupling.
    • MDPI. (2025).
    • BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole.
    • MDPI. (n.d.).
    • Journal of Chemical and Pharmaceutical Research. (2024).
    • YouTube. (2025).
    • Wikipedia. (n.d.). Sonogashira coupling.
    • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
    • Organic Chemistry Portal. (2009).
    • Royal Society of Chemistry. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.
    • PubMed. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions.
    • MDPI. (2020).
    • Inorganic Chemistry. (2017). Palladium(II) Chloride Complexes of N,N′-Disubstituted Imidazole-2-thiones: Syntheses, Structures, and Catalytic Performances in Suzuki–Miyaura and Sonogashira Coupling Reactions.
    • Chemical Engineering Transactions. (2021).
    • SciSpace. (n.d.). A General Protocol for Robust Sonogashira Reactions in Micellar Medium.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Preventing unwanted deiodination of 2,4-Diiodo-1,5-dimethyl-1H-imidazole during catalysis

    Technical Support Center: Catalysis with 2,4-Diiodo-1,5-dimethyl-1H-imidazole A Senior Application Scientist's Guide to Preventing Unwanted Deiodination Welcome to the technical support center for researchers utilizing 2...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Catalysis with 2,4-Diiodo-1,5-dimethyl-1H-imidazole

    A Senior Application Scientist's Guide to Preventing Unwanted Deiodination

    Welcome to the technical support center for researchers utilizing 2,4-Diiodo-1,5-dimethyl-1H-imidazole in catalytic reactions. This guide is designed to provide in-depth, field-proven insights to help you navigate the primary challenge associated with this versatile building block: unwanted deiodination. As a di-iodinated N-heterocycle, this substrate offers two points for functionalization, but the inherent reactivity of the carbon-iodine (C-I) bond also makes it susceptible to hydrodeiodination, a side reaction that can significantly impact reaction yield and purity.

    This resource provides a series of troubleshooting guides and frequently asked questions to directly address specific issues you may encounter during your experiments.

    Frequently Asked Questions (FAQs)

    Q1: What is deiodination and why is it a significant problem? Deiodination, or more specifically hydrodeiodination, is an undesired side reaction where an iodine atom on the imidazole ring is replaced by a hydrogen atom.[1][2] This is problematic for several key reasons: it consumes your starting material, reduces the yield of the desired mono- or di-substituted product, and introduces a byproduct that often has similar physical properties to the product, complicating purification.[1][3]

    Q2: What is the primary chemical mechanism behind deiodination in my catalytic reaction? In palladium-catalyzed cross-coupling reactions, the most common cause of deiodination is the formation of a palladium-hydride (Pd-H) species.[2][3] This highly reactive intermediate can transfer a hydride to the imidazole ring, cleaving the C-I bond. Sources for this hydride can include:

    • Bases: Strong alkoxide bases (e.g., NaOtBu) can undergo a process called β-hydride elimination.[3]

    • Solvents: Protic solvents like alcohols can be a direct source of hydrides.[3][4] Even some aprotic solvents, like DMF, can degrade to provide a hydride source, especially if water is present.[3]

    • Reagents & Water: Trace amounts of water or other protic impurities in your reagents can react to generate hydride donors.[3][5]

    Q3: Is 2,4-Diiodo-1,5-dimethyl-1H-imidazole especially prone to this side reaction? Yes. The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[2][6] The carbon-iodine bond is the weakest among the halogens, making aryl and heteroaryl iodides the most susceptible to both the desired oxidative addition and the undesired dehalogenation.[2][7] Furthermore, N-heterocyclic halides can be particularly prone to this side reaction due to the electronic nature of the ring system.[6]

    Q4: How can I quickly determine if deiodination is occurring? You can monitor your reaction for the formation of byproducts using standard analytical techniques:

    • TLC: The deiodinated product will typically appear as a new, less polar spot compared to your starting diiodo-imidazole.[2]

    • GC-MS or LC-MS: Analysis of the crude reaction mixture will show peaks corresponding to the molecular weights of the mono-iodinated and fully deiodinated byproducts.[2]

    • ¹H NMR: In the proton NMR spectrum of the crude product, you will observe the appearance of a new aromatic proton signal in the region where the iodine atom was previously located.[2]

    Troubleshooting Guide: Minimizing Deiodination

    This section provides a systematic approach to troubleshoot and minimize deiodination. If you observe significant formation of mono-iodo or fully reduced imidazole byproducts, work through these steps.

    Issue: Significant Deiodination Byproduct(s) Detected

    The primary goal is to accelerate the rate of the desired productive catalytic cycle, making it significantly faster than the competing deiodination pathway.

    The choice of ligand is the most critical factor in controlling the outcome of the reaction. The ligand's properties dictate the stability and reactivity of the palladium center.

    • Possible Cause: The ligand is not sufficiently electron-rich or sterically bulky. This can slow down the final C-C or C-N bond-forming step (reductive elimination), allowing more time for the palladium intermediate to react with hydride sources.[3]

    • Recommended Solution:

      • Switch to Bulky, Electron-Rich Ligands: Employ modern biaryl phosphine ligands. Ligands such as XPhos, SPhos, or RuPhos are highly recommended as they have been shown to promote efficient reductive elimination, which outcompetes the dehalogenation pathway.[1][3] For C-N couplings, ligands like BrettPhos can be particularly effective.[8]

      • Use Pre-formed Catalysts: Consider using well-defined palladium precatalysts (e.g., XPhos Pd G3/G4). These can provide more consistent results and lower catalyst loadings compared to generating the active Pd(0) species in situ.[1]

    The base is essential for the catalytic cycle but is also a common culprit in generating the problematic Pd-H species.

    • Possible Cause: The use of a strong alkoxide base, such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), is promoting β-hydride elimination.

    • Recommended Solution:

      • Switch to Weaker, Non-Nucleophilic Inorganic Bases: These bases are far less likely to generate hydride species.[3] Excellent choices for a wide range of cross-coupling reactions include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) .[2][6]

      • Ensure Anhydrous Conditions: Water can react with many bases and contribute to hydrodehalogenation. Ensure your chosen base is anhydrous.[1]

    The solvent not only determines solubility but can also be an active participant in side reactions.

    • Possible Cause: The solvent is acting as a hydride or proton source. Protic solvents (e.g., methanol, ethanol) are direct hydride donors, while others (e.g., DMF, water) can generate them.[3][4]

    • Recommended Solution:

      • Use Anhydrous Aprotic Solvents: The preferred solvents for minimizing deiodination are 1,4-dioxane, toluene, or tetrahydrofuran (THF) .[2][6]

      • Degas the Solvent: Ensure all solvents are thoroughly degassed (e.g., by bubbling with argon for 30 minutes or via freeze-pump-thaw cycles) before use. This removes dissolved oxygen which can degrade catalysts and ligands.[5]

    Kinetics play a crucial role; higher energy and longer times can favor undesired pathways.

    • Possible Cause: The reaction temperature is too high, or the reaction is running for an unnecessarily long time. Elevated temperatures accelerate all reaction rates, including those leading to deiodination.[1][3][4]

    • Recommended Solution:

      • Lower the Reaction Temperature: Run the reaction at the lowest temperature that still affords an efficient conversion rate. Consider screening temperatures starting from 60°C and increasing incrementally.[3][5]

      • Monitor Reaction Progress: Closely monitor the reaction's progress by TLC, GC-MS, or LC-MS. Work up the reaction as soon as the starting material has been consumed to avoid prolonged exposure to catalytic conditions.[3][4]

    Summary of Key Optimization Parameters

    For quick reference, the following table summarizes the most effective strategies to suppress the deiodination of 2,4-Diiodo-1,5-dimethyl-1H-imidazole.

    ParameterRecommendation to Minimize DeiodinationRationale
    Catalyst/Ligand Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos).[1][3]Accelerates desired reductive elimination, outcompeting the deiodination pathway.
    Base Use weaker, non-nucleophilic inorganic bases (e.g., K₃PO₄, Cs₂CO₃).[3][6]Less prone to generating hydride species compared to strong alkoxide bases.
    Solvent Use anhydrous, aprotic solvents (e.g., Toluene, 1,4-Dioxane, THF).[2][6]Avoids protic sources that can directly provide hydrides.
    Temperature Run at the lowest effective temperature (e.g., start screening at 60-80 °C).[3][5]Deiodination is often favored at higher temperatures.
    Reaction Time Monitor reaction closely and stop upon consumption of starting material.[4]Minimizes exposure to conditions that promote side reactions.
    Atmosphere Use a strict inert atmosphere (Ar or N₂) and anhydrous conditions.[5]Prevents water and oxygen from interfering and acting as hydride/proton sources.

    Visualized Workflows and Mechanisms

    To better illustrate the concepts discussed, the following diagrams outline the competing chemical pathways and a logical troubleshooting workflow.

    cat_cycle Main Catalytic Cycle (e.g., Suzuki Coupling) start Ar-Pd(II)-I cat_cycle->start reductive_elim Reductive Elimination start->reductive_elim Fast (Desired) pd_h Pd-H Species Formation start->pd_h Slow (Undesired) product Desired Product (Ar-Nu) reductive_elim->product deiodination Deiodination pd_h->deiodination byproduct Byproduct (Ar-H) deiodination->byproduct sources Hydride Sources: - Strong Base (Alkoxide) - Protic Solvent/Water - Reagent Impurities sources->pd_h

    Caption: Competing pathways of desired coupling vs. undesired deiodination.

    start Deiodination Observed? check_base 1. Check Base Is it an alkoxide (e.g., NaOtBu)? start->check_base Yes success Problem Minimized start->success No switch_base Switch to K₃PO₄ or Cs₂CO₃ check_base->switch_base Yes check_ligand 2. Check Ligand Using simple PPh₃? check_base->check_ligand No switch_base->check_ligand switch_ligand Switch to bulky ligand (XPhos, SPhos, etc.) check_ligand->switch_ligand Yes check_temp 3. Check Temperature Is it >100 °C? check_ligand->check_temp No switch_ligand->check_temp lower_temp Lower temperature to 60-80 °C and monitor closely check_temp->lower_temp Yes check_solvent 4. Check Solvent & Reagents Are they anhydrous? check_temp->check_solvent No lower_temp->check_solvent dry_reagents Ensure use of anhydrous solvents and reagents check_solvent->dry_reagents No check_solvent->success Yes dry_reagents->success

    Caption: A stepwise workflow for troubleshooting deiodination.

    Experimental Protocols

    Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Deiodination

    This protocol provides a robust starting point for coupling boronic acids with 2,4-Diiodo-1,5-dimethyl-1H-imidazole while actively suppressing hydrodeiodination.

    Reagent Preparation:

    • Ensure all solvents (e.g., 1,4-dioxane) are anhydrous and have been degassed by bubbling with argon for at least 30 minutes.

    • All solid reagents should be of high purity and handled under an inert atmosphere.

    Reaction Setup:

    • To a flame-dried Schlenk flask under an argon atmosphere, add 2,4-Diiodo-1,5-dimethyl-1H-imidazole (1.0 equiv.), the boronic acid or ester (1.1-1.2 equiv. for mono-coupling), potassium phosphate (K₃PO₄, 3.0 equiv.), and the palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol% Pd; SPhos, 4.4 mol%).

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed, anhydrous solvent (e.g., 1,4-dioxane) via syringe.

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

    • Upon completion (typically when the starting material is fully consumed), cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    References

    • BenchChem. (n.d.). How to avoid dehalogenation of 2-Bromo-4-fluoro-5-methylpyridine - Benchchem.
    • BenchChem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem.
    • BenchChem. (n.d.). Technical Support Center: Preventing Dehalogenation in Polyhalogenated Compounds - Benchchem.
    • Ghosh, A., & Maleczka, R. E., Jr. (n.d.). Catalytic Hydrodehalogenation Reactions.
    • BenchChem. (n.d.). how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem.
    • BenchChem. (n.d.). How to avoid dehalogenation of Methyl 4-bromo-6-methylnicotinate - Benchchem.
    • Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(16), 3607-3612.
    • Al-Amin, M., & Sajiki, H. (2015). Reductive dehalogenation using the palladium carbene complex (IPr)Pd(allyl)Cl. Organic & Biomolecular Chemistry, 13(45), 11036-11054.
    • Fors, B. P., & Buchwald, S. L. (2010). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 132(43), 15243-15245.
    • Reddit. (2024, January 11). Spontaneous aryl iodide deiodination upon heating.
    • BenchChem. (n.d.). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions - Benchchem.

    Sources

    Optimization

    Optimizing reaction temperature for 2,4-Diiodo-1,5-dimethyl-1H-imidazole functionalization

    Technical Support Center: 2,4-Diiodo-1,5-dimethyl-1H-imidazole Welcome to the technical support center for the functionalization of 2,4-Diiodo-1,5-dimethyl-1H-imidazole. This guide is designed for researchers, scientists...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: 2,4-Diiodo-1,5-dimethyl-1H-imidazole

    Welcome to the technical support center for the functionalization of 2,4-Diiodo-1,5-dimethyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of optimizing reaction temperature for this versatile building block.

    Frequently Asked Questions (FAQs)

    This section addresses fundamental questions regarding the reactivity of 2,4-Diiodo-1,5-dimethyl-1H-imidazole and the critical role of temperature in its functionalization.

    Q1: Why is reaction temperature such a critical parameter for functionalizing 2,4-Diiodo-1,5-dimethyl-1H-imidazole?

    A1: Reaction temperature is a pivotal parameter because it directly influences reaction kinetics, catalyst stability, and the stability of key intermediates. The 2,4-diiodo-1,5-dimethyl-1H-imidazole scaffold can undergo various transformations, each with a distinct optimal temperature window.

    • For Low-Temperature Reactions (e.g., Metal-Halogen Exchange): Reactions involving highly reactive organometallic intermediates, such as those formed via lithium-iodine or magnesium-iodine exchange, must be conducted at cryogenic temperatures (typically -78 °C to -40 °C).[1][2] At higher temperatures, these intermediates are prone to decomposition or undesired side reactions, such as protonolysis or reaction with the solvent.

    • For High-Temperature Reactions (e.g., Palladium-Catalyzed Cross-Coupling): Many cross-coupling reactions, like Suzuki or Sonogashira, require thermal energy to overcome the activation barriers for steps like oxidative addition and reductive elimination.[3] However, excessive heat can lead to catalyst decomposition (e.g., formation of inactive palladium black), ligand degradation, or the promotion of side reactions like dehalogenation.[4][5][6]

    Q2: Which iodine atom (at the C2 or C4 position) is more reactive, and how does temperature influence selective functionalization?

    A2: While the provided substrate is 2,4-diiodo-1,5-dimethyl -1H-imidazole, the principles of reactivity for diiodoimidazoles are instructive. Generally, the iodine at the C4 (or C5) position is more susceptible to metal-halogen exchange and oxidative addition than an iodine at the C2 position. This is due to the electronic properties of the imidazole ring.

    Temperature can be a powerful tool for controlling mono- versus di-functionalization. To achieve selective mono-functionalization at the more reactive position, it is often advisable to use milder reaction temperatures. Once the first coupling is complete, a higher temperature can be employed to drive the reaction at the less reactive secondary position, allowing for the synthesis of unsymmetrically substituted imidazoles.[7]

    Q3: What are the primary types of functionalization reactions for this molecule and their typical temperature requirements?

    A3: The two primary avenues for functionalizing this diiodo-imidazole are palladium-catalyzed cross-coupling and metal-halogen exchange. Each has its own set of temperature considerations.

    Reaction TypeCommon ReagentsTypical Temperature RangeRationale & Key Considerations
    Suzuki-Miyaura Coupling Pd catalyst, boronic acid/ester, base25 °C to 120 °CRequires heat for catalytic cycle efficiency, but excessive heat can cause catalyst decomposition.[3][6]
    Sonogashira Coupling Pd catalyst, Cu(I) co-catalyst, alkyne, base25 °C to 100 °CCan often be run at milder temperatures than Suzuki, but higher temperatures may be needed for less reactive halides.[7][8]
    Lithium-Iodine Exchange Alkyllithium (e.g., n-BuLi, t-BuLi)-78 °CNecessary to prevent decomposition of the highly basic organolithium intermediate and side reactions.[9]
    Magnesium-Iodine Exchange Grignard reagent (e.g., i-PrMgCl)-40 °C to 25 °CGenerally more tolerant of slightly higher temperatures than lithiation, especially with additives.[2][10][11]
    Iodine-Copper Exchange Organocuprate reagent-78 °CThe formation and reaction of the organocopper species is highly temperature-sensitive.[12][13]

    Troubleshooting & Optimization Guide

    This section provides a problem-oriented approach to common issues encountered during the functionalization of 2,4-Diiodo-1,5-dimethyl-1H-imidazole, with a focus on temperature optimization.

    Scenario 1: Low or No Conversion in a Palladium-Catalyzed Cross-Coupling Reaction

    You've set up a Suzuki or Sonogashira coupling at a literature-reported temperature (e.g., 80 °C), but after several hours, TLC or LC-MS analysis shows predominantly unreacted starting material.

    Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.

    • Setup: In parallel reaction tubes under an inert atmosphere (Argon or Nitrogen), add 2,4-Diiodo-1,5-dimethyl-1H-imidazole (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), a suitable base (e.g., K₂CO₃, 3.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ with SPhos, 2 mol%).[5]

    • Solvent: Add a degassed solvent system (e.g., Dioxane/H₂O 4:1).[14]

    • Temperature Gradient: Place the reaction tubes in separate heating blocks set to a range of temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

    • Monitoring: After a set time (e.g., 4 hours), take an aliquot from each reaction, quench, and analyze by LC-MS to determine the conversion rate.

    • Analysis: Identify the temperature that provides the best balance of conversion rate and minimal byproduct formation. If significant decomposition (palladium black) is observed at higher temperatures, the optimal temperature is likely just below that point.[6]

    Scenario 2: Reaction Mixture Turns Black and Stalls

    Shortly after reaching the target temperature, your clear or light-yellow reaction mixture turns dark brown or black, and reaction progress halts.

    This is a classic sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium.[4][5] This is often caused by:

    • Excessive Temperature: The reaction temperature is too high for the chosen catalyst/ligand system, causing the ligand to dissociate and the palladium atoms to aggregate.[6]

    • Presence of Oxygen: Traces of oxygen can oxidize the active Pd(0) catalyst, leading to decomposition pathways.[4]

    • Suboptimal Ligand: The ligand may not be robust enough to stabilize the palladium center at the reaction temperature.

    • Reduce Temperature: Immediately lower the reaction temperature by 20 °C. It is often better to run the reaction for a longer time at a lower temperature than to risk rapid decomposition at a higher one.

    • Screen Ligands: If lowering the temperature results in a sluggish reaction, screen more robust, electron-rich, and bulky phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs), which are known to form more stable catalytic complexes.

    • Ensure Inert Conditions: Re-evaluate your procedure for excluding air. Use freshly degassed solvents and ensure all glassware is properly dried and purged.

    Scenario 3: Low Yield in a Low-Temperature Metal-Halogen Exchange

    You are attempting a lithium-iodine exchange at -78 °C, but upon quenching with an electrophile, you recover mostly starting material or protonated (de-iodinated) starting material.

    G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Start: Low Yield at -78°C cause1 Incomplete Exchange start->cause1 cause2 Premature Quench start->cause2 cause3 Reagent Degradation start->cause3 sol1 Allow reaction to slowly warm to -60°C or -40°C before quenching. [26] cause1->sol1 If kinetics are slow sol2 Increase exchange time at -78°C. cause1->sol2 sol3 Ensure slow, dropwise addition of organolithium reagent. cause1->sol3 Avoid local heating sol4 Quench at -78°C before any warming. cause2->sol4 If intermediate is unstable sol5 Titrate organolithium reagent before use. cause3->sol5 Verify concentration sol6 Use freshly opened/distilled anhydrous solvent. cause3->sol6 Avoid proton sources

    Caption: Troubleshooting guide for low-temperature metal-halogen exchange reactions.

    • Rigorous Anhydrous Conditions: Ensure the reaction flask is flame-dried under vacuum and cooled under a strong stream of argon. All solvents (e.g., THF, Diethyl Ether) must be anhydrous.

    • Reagent Titration: The concentration of commercial alkyllithium reagents can vary. Titrate the n-BuLi or t-BuLi solution before use to ensure accurate stoichiometry.

    • Initial Reaction at -78 °C: Dissolve the 2,4-Diiodo-1,5-dimethyl-1H-imidazole in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slow Addition: Add the titrated alkyllithium reagent dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

    • Stir Time (Optimization Step): Stir the reaction at -78 °C for a defined period (e.g., 1 hour). This is a critical step; insufficient time may lead to incomplete exchange.

    • Controlled Warming (Optional Optimization): If conversion is still low, a subsequent reaction can be trialed where, after stirring for 1 hour at -78 °C, the cooling bath is removed, and the reaction is allowed to slowly warm to -40 °C over 30 minutes. This can sometimes drive a sluggish exchange to completion.[2]

    • Quench: Cool the reaction back to -78 °C (if warmed) and add the electrophile slowly. Allow the reaction to stir at this temperature for an hour before slowly warming to room temperature.

    References

    • Sapountzis, I., et al. (2006). Selective functionalization of imidazoles via an iodine-copper exchange reaction. Chemical Communications, (20), 2170-2172.

    • PubMed. (2006). Selective functionalization of imidazoles via an iodine-copper exchange reaction. National Center for Biotechnology Information.

    • BenchChem. (2025). Preventing degradation of Imidazo[4,5-d]imidazole during functionalization reactions. BenchChem Tech Support.

    • BenchChem. (2025). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. BenchChem Tech Support.

    • BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem Tech Support.

    • BenchChem. (2025). troubleshooting unexpected results in 5-nitroso-1H-imidazole experiments. BenchChem Tech Support.

    • BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole. BenchChem Tech Support.

    • BenchChem. (2025). Palladium catalyst issues in cross-coupling reactions. BenchChem Tech Support.

    • Baran, P. S., et al. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.

    • ResearchGate. (2011). Temperature effect on coupling reaction. ResearchGate.

    • ResearchGate. (2014). The effect of various temperatures on the Suzuki coupling reaction. ResearchGate.

    • Knochel, P., et al. (1999). Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis. Angewandte Chemie International Edition, 38(11), 1605-1607.

    • Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Organic Letters, 2(23), 3623-3625.

    • Sigma-Aldrich. Mild Mg – Halogen Exchange. MilliporeSigma.

    • Wikipedia. Sonogashira coupling. Wikipedia, The Free Encyclopedia.

    • Wikipedia. Grignard reagent. Wikipedia, The Free Encyclopedia.

    • BenchChem. (2025). optimizing reaction conditions for 4,4'-Bi-1H-imidazole derivatives. BenchChem Tech Support.

    Sources

    Troubleshooting

    Troubleshooting low conversion rates in diiodoimidazole cross-coupling reactions

    Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals struggling to achieve high conversion rates in palla...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals struggling to achieve high conversion rates in palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Negishi) of diiodoimidazoles.

    The imidazole core is notoriously challenging. Its strong coordinating ability, tautomeric nature, and the distinct electronic microenvironments at the C-2, C-4, and C-5 positions create a minefield of potential side reactions. This guide transcends basic troubleshooting; we will dissect the mechanistic causality behind reaction failures and provide self-validating protocols to ensure reproducible, regioselective functionalization.

    Diagnostic Workflow: Isolating the Point of Failure

    Before adjusting temperatures or indiscriminately swapping ligands, use the following logical framework to diagnose why your diiodoimidazole coupling is failing.

    G Start Low Conversion Detected in Diiodoimidazole Coupling CheckN Is the Imidazole N-H Protected? Start->CheckN Protect Apply N-Protection (SEM, THP, Trityl) CheckN->Protect No CheckRegio Targeting C-2, C-4, or C-5? CheckN->CheckRegio Yes Protect->CheckRegio C2 C-2 Position (Most Reactive) CheckRegio->C2 C5 C-5 Position (Moderately Reactive) CheckRegio->C5 C4 C-4 Position (Least Reactive) CheckRegio->C4 LigandC2 Standard Pd(PPh3)4 Ambient to 60°C C2->LigandC2 LigandC5 Pd(PPh3)4 or XPhos 80°C, Careful Stoichiometry C5->LigandC5 LigandC4 Buchwald Ligands (SPhos) >90°C, Prolonged Time C4->LigandC4

    Diagnostic workflow for troubleshooting diiodoimidazole cross-coupling conversion rates.

    Deep-Dive Q&A: Mechanistic Troubleshooting

    Q1: My diiodoimidazole shows zero conversion under standard Suzuki/Sonogashira conditions, even with elevated Pd(PPh₃)₄ loading. Why is the catalyst dying? A1: The failure is rarely the palladium source itself; it is a fundamental issue of catalyst poisoning. The basic pyridinic nitrogen of the unprotected imidazole ring strongly coordinates to Pd(II) intermediates, forming an off-cycle, thermodynamically stable complex that halts the catalytic cycle 1[1]. Causality & Solution: To prevent this, you must either electronically deactivate the imidazole nitrogen using an N-protecting group (such as SEM, THP, or Trityl) or outcompete the nitrogen coordination by using highly sterically hindered, electron-rich Buchwald ligands (e.g., XPhos or SPhos) which accelerate the oxidative addition step past the poisoning threshold[1].

    Q2: I am trying to mono-couple a 4,5-diiodoimidazole, but I get an intractable mixture of C-4 and C-5 regioisomers. How do I control site-selectivity? A2: This is a classic manifestation of tautomerism and Bond Dissociation Energy (BDE) differentials. Unprotected 4,5-diiodoimidazole undergoes rapid proton exchange, rendering the C-4 and C-5 positions chemically pseudo-symmetric2[2]. Causality & Solution: To break this symmetry and drive regioselectivity, you must install an N-protecting group. Once protected (e.g., N-SEM), the oxidative addition rates diverge significantly. The established reactivity gradient for polyhalogenated imidazoles is C-2 > C-5 > C-4 3[3]. The C-5 position is more electrophilic than C-4 due to its proximity to the protected nitrogen, which lowers its C-I BDE. This exact mechanistic rationale was exploited by Ohta and coworkers to achieve a highly C-5 selective Suzuki-Miyaura coupling in their total synthesis of topsentin[3].

    Q3: How do I achieve a sequential, unsymmetrical double cross-coupling without the reaction stalling after the first addition? A3: The stalling is caused by the electronic enrichment of the imidazole core after the first coupling. Causality & Solution: The first oxidative addition (e.g., at C-5) is facile. However, once the first alkyne or aryl group is installed, it donates electron density into the pi-system, significantly raising the activation energy required for the second oxidative addition at the remaining C-I bond. You must use a temperature-stepped protocol. Perform the first coupling at ambient temperature to strictly favor mono-substitution. Once complete, add the second coupling partner, replenish the catalyst/CuI, and increase the temperature to 80–100 °C to overcome the thermodynamic barrier of the second C-I bond4[4].

    Quantitative Data: Reactivity Profiling

    Use the following table to benchmark your expected conversion rates and select the appropriate catalytic system based on the target C-I bond.

    SubstrateTarget PositionReaction TypeOptimal Catalyst / LigandTemp (°C)Mechanistic Rationale
    2,4-Diiodoimidazole C-2Suzuki / StillePd(dppf)Cl₂60C-2 is alpha to two heteroatoms; possesses the lowest BDE.
    N-SEM-4,5-Diiodoimidazole C-5SuzukiPd(PPh₃)₄80N-protection breaks symmetry; C-5 is more electrophilic than C-4.
    N-Alkyl-4-iodo-5-alkynylimidazole C-4SonogashiraPd(PPh₃)₂Cl₂ / CuI90–100Electron-rich intermediate requires high thermal energy for oxidative addition.
    Unprotected 4,5-Diiodoimidazole C-4 / C-5AnyN/A (Fails)>100Tautomerism and Pd-coordination poison the catalytic cycle.

    Self-Validating Protocol: One-Pot Sequential Double Sonogashira Coupling

    Objective: Synthesis of unsymmetrical 4,5-dialkynyl-1-alkylimidazoles from 4,5-diiodo-1-alkylimidazole. This protocol relies on strict thermodynamic control to prevent premature di-substitution.

    Phase 1: Regioselective Mono-Coupling (C-5 Position)

    • Reaction Assembly : To a flame-dried Schlenk flask, add 4,5-diiodo-1-alkylimidazole (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.10 equiv). Evacuate and backfill with argon three times.

    • Solvent & Reagent Addition : Inject anhydrous THF and triethylamine (Et₃N) in a 2:1 v/v ratio. Stir for 15 minutes at room temperature (20–25 °C), then add Terminal Alkyne A (1.1 equiv) dropwise[4].

    • Causality Check : Maintaining ambient temperature strictly limits the oxidative addition to the more electrophilic C-5 position, preventing premature di-alkynylation.

    • Self-Validation Checkpoint : At 2 hours, extract a 10 µL aliquot and quench in EtOAc/H₂O. Analyze the organic layer via LC-MS.

      • Pass Condition: Complete disappearance of the diiodo mass; dominant peak is the [M+H]⁺ of the mono-alkynylated intermediate.

      • Fail Condition: Presence of di-alkynylated product (temperature too high) or unreacted starting material (oxygen contamination leading to alkyne homocoupling). Do not proceed to Phase 2 until the Pass Condition is met.

    Phase 2: High-Energy Second Coupling (C-4 Position) 5. Re-catalysis & Reagent Addition : To the same reaction mixture, add Terminal Alkyne B (>1.2 equiv). If the reaction has stalled, add an additional 0.02 equiv of Pd(PPh₃)₂Cl₂ and CuI[4]. 6. Thermal Activation : Heat the reaction mixture to 80–100 °C. 7. Causality Check : The electron-donating nature of the first alkyne raises the activation barrier for the C-4 C-I bond. The added thermal energy and fresh catalyst are thermodynamically required to force the second oxidative addition[4]. 8. Self-Validation Checkpoint : Monitor at 4 hours via TLC/LC-MS.

    • Pass Condition: The mono-alkyne intermediate peak shifts completely to the di-alkyne product mass.

    • Workup : Cool to room temperature, filter through a pad of Celite to remove palladium/copper salts, concentrate, and purify via flash chromatography.

    References

    • Source: benchchem.
    • Source: nih.
    • Source: thieme-connect.
    • Source: benchchem.

    Sources

    Optimization

    Overcoming steric hindrance in 2,4-Diiodo-1,5-dimethyl-1H-imidazole reactions

    Technical Support Center: Overcoming Steric Hindrance in 2,4-Diiodo-1,5-dimethyl-1H-imidazole Reactions Introduction Welcome to the Advanced Methodologies Support Center. As a Senior Application Scientist, I frequently c...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Overcoming Steric Hindrance in 2,4-Diiodo-1,5-dimethyl-1H-imidazole Reactions

    Introduction Welcome to the Advanced Methodologies Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to functionalize highly congested polyhalogenated heterocycles. 2,4-Diiodo-1,5-dimethyl-1H-imidazole presents a formidable dual-challenge: the C2-iodine is flanked by the N1-methyl group, and the C4-iodine is sterically compressed by the C5-methyl group.

    This guide synthesizes field-proven insights to help you bypass these kinetic barriers. We will explore the causality behind experimental failures, establish self-validating protocols, and leverage modern catalytic strategies to achieve precise regiocontrol.

    Part 1: Mechanistic Insights & Regioselectivity (FAQs)

    Q1: Why does cross-coupling preferentially occur at the C2 position despite the steric bulk of the N1-methyl group? A1: The regioselectivity is governed by electronic control overriding steric hindrance. In dihalogenated azines and imidazoles, the C–X bond alpha to the nitrogen atom is conventionally more reactive due to the polarity of the C–N bond[1]. The C2 position is situated between two electronegative nitrogen atoms, making it highly electron-deficient. This lowers the LUMO energy, facilitating the oxidative addition of Pd(0) significantly faster than at the C4 position.

    Regioselectivity SM 2,4-Diiodo-1,5-dimethyl -1H-imidazole Pd Pd-Catalyzed Cross-Coupling SM->Pd Pd(0), Bulky Ligand Mg Halogen-Metal Exchange SM->Mg iPrMgCl·LiCl C2 C2 Functionalization (Kinetically Favored) C4 C4 Functionalization (Requires C2 Blocking) C2->C4 2.0 eq Reagent Elevated Temp (>80 °C) Pd->C2 1.0 eq Ar-B(OH)2 20-40 °C Mg->C2 -40 °C, 1 h

    Fig 1: Workflow for regioselective functionalization of 2,4-diiodo-1,5-dimethyl-1H-imidazole.

    Q2: I am observing significant protodehalogenation instead of my desired Suzuki-Miyaura cross-coupling product. How do I prevent this? A2: Protodehalogenation is a classic symptom of a stalled catalytic cycle. When steric hindrance prevents the bulky boronic acid from approaching the Pd(II) center, the transmetalation step slows down. If moisture or protic solvents are present, the Pd(II)-aryl species undergoes protonation instead. Causality & Solution: To overcome this, you must accelerate transmetalation and oxidative addition. Bulky tri- and di-alkyl phosphine ligands (like XPhos) sterically favor the highly active monoligated palladium species, dramatically increasing the rate of oxidative addition[2]. Furthermore, switching to anhydrous conditions and using a strong, non-nucleophilic base (e.g., t-BuOK) will facilitate the formation of the reactive boronate complex, driving transmetalation forward[3].

    Table 1: Quantitative Data on Ligand Efficacy for Hindered Imidazoles (C2 Suzuki-Miyaura Coupling)

    Ligand SystemCatalyst LoadingBase / SolventTemp (°C)Conversion (%)C2:C4 Selectivity
    PPh35 mol%Na₂CO₃ / Toluene:H₂O80< 10%N/A (Dehal.)
    dppf5 mol%K₂CO₃ / Dioxane8035%85:15
    XPhos2 mol%K₃PO₄ / Toluene60> 95%> 99:1
    Pd-PEPPSI-IPr1 mol%t-BuOK / Dioxane40> 98%> 99:1

    Note: N-heterocyclic carbenes (NHCs) like Pd-PEPPSI-IPr are exceptionally effective for sterically hindered cross-coupling reactions, allowing for lower temperatures and preventing over-coupling at C4.

    Part 2: Troubleshooting Cross-Coupling Reactions

    CatalyticCycle Pd0 Pd(0)L Active Catalyst (Monoligated) OxAdd Oxidative Addition (Steric Clash at C2/C4) Pd0->OxAdd Diiodoimidazole Transmet Transmetalation (Base Assisted) OxAdd->Transmet Boronic Acid RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0 Coupled Product Sol1 Bulky Ligands (XPhos/NHC) Accelerate Ox. Add. Sol1->OxAdd Sol2 Strong Base (t-BuOK) Facilitates Transmetalation Sol2->Transmet

    Fig 2: Catalytic cycle highlighting steric relief strategies in Pd-catalyzed cross-coupling.

    Protocol 1: Self-Validating Site-Selective C2 Suzuki-Miyaura Coupling This protocol utilizes Buchwald-type ligands to overcome the N1-methyl steric clash while maintaining strict regiocontrol.

    Materials:

    • 2,4-Diiodo-1,5-dimethyl-1H-imidazole (1.0 equiv)

    • Arylboronic acid (1.05 equiv)

    • Pd₂(dba)₃ (1 mol%)

    • XPhos (4 mol%)

    • Anhydrous K₃PO₄ (2.0 equiv)

    • Anhydrous Toluene (0.2 M)

    Step-by-Step Methodology:

    • Preparation: In a glovebox or under strict Schlenk conditions, charge a dry Schlenk tube with the imidazole substrate, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

    • Solvent Addition: Add anhydrous degassed toluene. Seal the tube and stir at 60 °C.

    • Self-Validation Checkpoint (1 Hour): Remove a 50 µL aliquot, quench with water, and extract with EtOAc. Analyze via LC-MS.

      • Diagnostic Logic: If the starting material remains intact, your active Pd(0)L catalyst failed to form (check for oxygen/moisture contamination). If the starting material is consumed but the mass spectrum shows [M−I+H]+ (protodehalogenation), your oxidative addition was successful but transmetalation is failing—ensure your K₃PO₄ is strictly anhydrous and finely milled.

    • Completion: Once LC-MS confirms >95% conversion to the mono-coupled product, cool to room temperature, filter through a Celite pad, and purify via flash chromatography.

    Part 3: Troubleshooting Halogen-Metal Exchange

    Q3: When attempting to lithiate the C4 position using n-BuLi, I get a complex mixture of products. Why? A3: Direct lithiation of dihaloimidazoles is highly sensitive. The C2 position is kinetically favored for halogen-metal exchange due to the stabilization of the resulting carbanion by the adjacent nitrogen atoms. If you use n-BuLi at standard cryogenic temperatures (-78 °C), you will rapidly exchange at C2. If you attempt to force C4 exchange, the highly reactive organolithium intermediate can undergo unwanted ring-opening or nucleophilic attack on the N1-methyl group. Solution: To functionalize C4, you must first selectively functionalize C2. Alternatively, for highly controlled metalation, transition from organolithium to organomagnesium chemistry using a Turbo-Grignard reagent (iPrMgCl·LiCl).

    Protocol 2: Selective C2 Halogen-Magnesium Exchange using Turbo-Grignard Turbo-Grignard reagents break up polymeric magnesium aggregates, vastly increasing the rate of exchange while maintaining functional group tolerance and preventing side reactions.

    Step-by-Step Methodology:

    • Cooling: Dissolve 2,4-diiodo-1,5-dimethyl-1H-imidazole (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere and cool to -40 °C.

    • Exchange: Dropwise add iPrMgCl·LiCl (1.1 equiv, 1.3 M in THF) over 10 minutes.

    • Self-Validation Checkpoint (30 Minutes): Quench a 50 µL aliquot with D₂O. Analyze by ¹H NMR or GC-MS.

      • Diagnostic Logic: You should observe >95% incorporation of Deuterium at the C2 position. If D-incorporation is low, the exchange is incomplete; slightly raise the temperature to -20 °C.

    • Electrophile Trapping: Add your desired electrophile (e.g., an aldehyde or DMF) at -40 °C, slowly warm to room temperature, and stir for 2 hours before standard aqueous workup.

    References

    • Buchwald–Hartwig amination. Wikipedia. URL: [Link]

    • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters (ACS Publications). URL: [Link]

    • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC (NIH). URL: [Link]

    Sources

    Troubleshooting

    Best practices for long-term storage of light-sensitive 2,4-Diiodo-1,5-dimethyl-1H-imidazole

    Welcome to the Technical Support Center for 2,4-Diiodo-1,5-dimethyl-1H-imidazole (CAS: 2054954-38-8)[]. This portal is designed for drug development professionals and synthetic chemists who require uncompromising purity...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for 2,4-Diiodo-1,5-dimethyl-1H-imidazole (CAS: 2054954-38-8)[]. This portal is designed for drug development professionals and synthetic chemists who require uncompromising purity in their halogenated building blocks. Due to the inherent instability of carbon-iodine bonds under ambient conditions, improper storage rapidly leads to photodegradation, compromising downstream cross-coupling reactions and pharmaceutical syntheses.

    Section 1: The Causality of Photodegradation (FAQ)

    Q: Why is 2,4-Diiodo-1,5-dimethyl-1H-imidazole exceptionally sensitive to ambient light? A: The sensitivity is governed by the bond dissociation energy of the carbon-iodine (C-I) bonds. Photochemical degradation occurs when the molecule absorbs photons in the UV or visible spectrum, providing sufficient energy to overcome the C-I bond threshold[2]. This triggers homolytic cleavage, generating highly reactive iodine radicals (I•) and imidazole-based radicals. These iodine radicals rapidly recombine to form molecular iodine (I2), which manifests as a yellow or brown discoloration in the originally off-white powder.

    Q: Does temperature play a role if the compound is already protected from light? A: Yes. While light initiates the primary homolytic cleavage, ambient thermal energy accelerates secondary degradation pathways, including the oxidation of radical intermediates if trace oxygen is present. Lowering the temperature to -20°C suppresses the kinetic energy of the system, effectively arresting these secondary reactions and preserving the integrity of the imidazole ring.

    Photodegradation A 2,4-Diiodo-1,5-dimethyl -1H-imidazole B Photon Absorption (UV/Vis Light) A->B C Homolytic Cleavage of C-I Bond B->C D Iodine Radicals (I•) + Imidazole Radical C->D E Molecular Iodine (I2) (Discoloration) D->E Recombination

    Mechanism of light-induced homolytic cleavage and iodine radical recombination.

    Section 2: Quantitative Storage Metrics

    To establish a self-validating storage system, environmental variables must be strictly controlled. The table below outlines the quantitative thresholds required to maintain >95% purity over extended periods.

    ParameterOptimal Long-Term ConditionAcceptable Short-Term (1-2 weeks)Critical Threshold / Risk Factor
    Temperature -20°C2°C to 8°C>25°C (Accelerated thermal degradation)
    Light Exposure 0 Lux (Amber glass + Foil)Ambient lab light (<500 Lux)Direct UV exposure (Rapid homolytic cleavage)
    Atmosphere Argon or Nitrogen backfillTightly sealed ambient airHigh humidity / Oxygen (Radical oxidation)
    Container Amber Borosilicate GlassClear glass (if stored in dark box)Plastic (Permeability to oxygen/moisture)
    Section 3: Standard Operating Procedure (SOP) for Long-Term Archiving

    To prevent degradation, researchers must adopt a workflow that inherently minimizes exposure. This protocol is self-validating : by aliquoting the master batch, you eliminate the repeated freeze-thaw and light-exposure cycles that typically degrade stock reagents.

    Step-by-Step Methodology:

    • Environmental Control: Transfer the master batch of 2,4-Diiodo-1,5-dimethyl-1H-imidazole to a dark room or a workspace illuminated only by red/yellow safe-light to prevent premature photo-excitation.

    • Inert Atmosphere Setup: Place the primary container and pre-dried, amber borosilicate glass vials into a glove box. Alternatively, use a Schlenk line to maintain a continuous Argon sweep over the vials.

    • Aliquoting: Weigh the compound into single-use aliquots. This ensures that only the exact amount needed for a future experiment is exposed to ambient conditions later.

    • Purging and Sealing: Purge each individual vial with Argon for 30 seconds. Cap tightly with PTFE-lined septa. PTFE is critical as it prevents atmospheric ingress without reacting with the halogenated compound.

    • Secondary Shielding: Wrap each vial thoroughly in heavy-duty aluminum foil to guarantee 0 Lux exposure.

    • Desiccation and Freezing: Place the foil-wrapped vials into a secondary vacuum-sealable bag containing indicating silica gel. The silica gel serves as a self-validating moisture indicator. Transfer the sealed bag to a -20°C freezer for long-term storage.

    StorageWorkflow Step1 1. Safe-Light Handling Step2 2. Argon/N2 Purging Step1->Step2 Step3 3. Aliquot into Amber Vials Step2->Step3 Step4 4. Foil Wrap & PTFE Seal Step3->Step4 Step5 5. Store at -20°C with Desiccant Step4->Step5

    Step-by-step methodology for the long-term archiving of photosensitive iodoimidazoles.

    Section 4: Troubleshooting & Recovery (FAQ)

    Q: My powder has turned a pale yellow. Is it still viable for Suzuki-Miyaura cross-coupling? A: A pale yellow tint indicates trace formation of molecular iodine. For highly sensitive catalytic reactions, even trace free iodine can poison palladium catalysts or alter reaction stoichiometry. It is highly recommended to verify purity via HPLC or 1H-NMR. If purity has dropped below your required threshold, the batch may need repurification.

    Q: Can degraded 2,4-Diiodo-1,5-dimethyl-1H-imidazole be purified? A: Yes, if the degradation is minor. The compound can typically be dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with a mild aqueous sodium thiosulfate solution. The thiosulfate reduces the free molecular iodine (I2) back to water-soluble iodide ions (I-), which are removed in the aqueous layer. The organic layer can then be dried, concentrated, and the compound recrystallized. However, this process results in yield loss and should be a last resort compared to proper initial storage.

    Q: I don't have an Argon tank. Is Nitrogen sufficient? A: Yes, Nitrogen is perfectly sufficient for displacing oxygen and moisture. The critical factor is removing oxygen, which acts as a radical scavenger and accelerates the degradation cascade once initial homolytic cleavage occurs[2].

    References
    • Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. National Center for Biotechnology Information (NCBI) - PMC. URL:[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Reactivity comparison: 2,4-Diiodo-1,5-dimethyl-1H-imidazole vs 2,4-dibromo-1,5-dimethyl-1H-imidazole

    Executive Summary For researchers engaged in the synthesis of complex nitrogen-containing heterocycles for pharmaceuticals and advanced materials, the choice of a dihalogenated imidazole building block is a critical deci...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    For researchers engaged in the synthesis of complex nitrogen-containing heterocycles for pharmaceuticals and advanced materials, the choice of a dihalogenated imidazole building block is a critical decision point that dictates synthetic strategy and reaction efficiency. This guide provides an in-depth, comparative analysis of two key synthetic intermediates: 2,4-diiodo-1,5-dimethyl-1H-imidazole and 2,4-dibromo-1,5-dimethyl-1H-imidazole . While direct, side-by-side quantitative data for these specific molecules is sparse, this guide synthesizes fundamental chemical principles with experimental data from closely analogous systems to provide a robust predictive framework for their reactivity.

    The core finding is a classic trade-off: the diiodo-imidazole offers significantly higher reactivity, enabling milder reaction conditions and faster transformations, particularly in palladium-catalyzed cross-couplings and low-temperature metal-halogen exchanges. However, this heightened reactivity necessitates finer control to prevent over-reaction. Conversely, the dibromo-imidazole, while more robust and often more cost-effective, requires more forcing conditions but can provide a wider operational window for achieving selective mono-functionalization.

    Part 1: The Foundational Basis of Reactivity

    To understand the practical differences in a laboratory setting, one must first appreciate the intrinsic physicochemical properties that govern the reactivity of these molecules. The key distinctions arise from the nature of the carbon-halogen bond and the electronic landscape of the imidazole core.

    The Electronic and Steric Landscape

    The 1,5-dimethyl-1H-imidazole core possesses two electronically distinct halogenated positions: C2 and C4. The C2 carbon, situated between two nitrogen atoms, is inherently more electron-deficient (more electrophilic) than the C4 carbon. This electronic disparity is the primary driver for the regioselectivity observed in many reactions, making the C2-halogen bond the preferred site for initial reaction in processes like oxidative addition.[1][2] The methyl group at C5 has a minor electron-donating effect but does not fundamentally alter this reactivity hierarchy.

    The Carbon-Halogen Bond: The Decisive Factor

    The most significant differentiator between the iodo and bromo analogues is the carbon-halogen (C-X) bond itself. The C-I bond is longer, weaker, and more polarizable than the C-Br bond.

    PropertyC-Br BondC-I BondRationale & Implication
    Average Bond Dissociation Energy (kJ/mol) ~285~213The C-I bond requires significantly less energy to break, facilitating the rate-determining oxidative addition step in cross-coupling reactions.[3][4]
    Average Bond Length (pm) ~194~214The longer C-I bond results in less orbital overlap, contributing to its lower strength and greater accessibility for reagents.
    Electronegativity of Halogen (Pauling Scale) 2.962.66The smaller electronegativity difference between carbon (2.55) and iodine makes the C-I bond more polarizable, which is crucial for its interaction with low-valent metal catalysts.

    This fundamental difference in bond energy is the principal reason 2,4-diiodo-1,5-dimethyl-1H-imidazole is universally more reactive than its dibromo counterpart in transformations involving C-X bond cleavage. [5]

    G cluster_0 Oxidative Addition Energetics Reactants Pd(0)L₂ + R-X TS_I [L₂Pd---R---I]‡ Reactants->TS_I ΔG‡ (low) TS_Br [L₂Pd---R---Br]‡ Reactants->TS_Br ΔG‡ (high) Products R-Pd(II)(X)L₂ TS_I->Products TS_Br->Products

    Caption: Lower activation energy for C-I vs. C-Br oxidative addition.

    Part 2: Comparative Performance in Key Synthetic Transformations

    The theoretical advantages of the C-I bond translate directly into tangible differences in experimental outcomes for the most common synthetic applications.

    A. Palladium-Catalyzed Cross-Coupling Reactions

    These reactions are the cornerstone of modern synthesis for creating C-C and C-N bonds. The first and often rate-limiting step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[6][7]

    Expected Performance Comparison in Cross-Coupling:

    Parameter2,4-Diiodo-1,5-dimethyl-1H-imidazole2,4-Dibromo-1,5-dimethyl-1H-imidazoleJustification
    Relative Reactivity HighModerateThe weaker C-I bond leads to a significantly faster rate of oxidative addition.[5]
    Typical Reaction Temp. Room temp. to moderate heat (e.g., 40-80 °C)Moderate to high heat (e.g., 80-120 °C)Less thermal energy is required to overcome the activation barrier for C-I bond cleavage.[5]
    Typical Reaction Time Shorter (e.g., 1-8 hours)Longer (e.g., 6-24 hours)The faster catalytic cycle with the iodo-substrate leads to quicker consumption of starting materials.
    Catalyst Loading Potentially lowerTypically higherA more reactive substrate may require less catalyst to achieve full conversion.
    Risk of Side Reactions Higher risk of di-substitution and boronic acid homocoupling.Higher risk of debromination at elevated temperatures.The high reactivity of both C-I bonds makes selective mono-substitution more challenging.

    Regioselectivity Insights: Experimental evidence from analogous N-methylated dihaloimidazoles indicates a strong intrinsic preference for reaction at the C2 position for both substrates.[2][8]

    • 2,4-Diiodo-1-methyl-1H-imidazole has been shown to react exclusively at the C2 position, with no reactivity observed at C4 under a range of conditions.[8]

    • 2,4-Dibromo-1-methyl-1H-imidazole also undergoes C2-selective Suzuki coupling with a broad array of ligands.[2]

    This C2-selectivity is a direct consequence of the higher electrophilicity of the C2 carbon. While both compounds are C2-selective, the challenge with the diiodo- version is that the remaining C4-I bond is still substantially more reactive than a C4-Br bond, making the subsequent second coupling reaction more probable if conditions are not carefully managed.

    This protocol provides a general starting point for the mono-arylation of either substrate. Optimization, particularly of temperature and reaction time, will be necessary.

    G A 1. Setup & Degas - Add dihaloimidazole (1 eq.), boronic acid (1.1 eq.), base (e.g., K₂CO₃, 2 eq.), and Pd catalyst/ligand (e.g., Pd(PPh₃)₄, 2-5 mol%) to a Schlenk flask. - Evacuate and backfill with Argon (3x). B 2. Add Solvent - Add degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe. A->B C 3. Reaction - Heat mixture with stirring. - Diiodo: 60-80 °C, 2-6 h - Dibromo: 90-110 °C, 8-18 h - Monitor by TLC/LC-MS. B->C D 4. Workup - Cool to RT. - Dilute with EtOAc. - Wash with H₂O, then brine. C->D E 5. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. D->E

    Caption: General workflow for Suzuki-Miyaura cross-coupling.

    Detailed Steps:

    • To an oven-dried Schlenk tube, add the 2,4-dihalo-1,5-dimethyl-1H-imidazole (1.0 mmol), the desired arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).

    • Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times.

    • Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.

    • Place the reaction in a preheated oil bath and stir vigorously. For the diiodo substrate, start at 70 °C for 4 hours. For the dibromo substrate, start at 100 °C for 12 hours.

    • Monitor the reaction's progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to yield the mono-arylated product.

    The higher reactivity of the diiodo-imidazole is also advantageous in Sonogashira couplings, which typically employ both palladium and copper(I) catalysts.[9][10]

    G A 1. Setup & Degas - Add dihaloimidazole (1 eq.), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) to a Schlenk flask. - Evacuate and backfill with Argon (3x). B 2. Add Solvents & Alkyne - Add degassed THF and Et₃N (2:1). - Add terminal alkyne (1.05 eq.) dropwise via syringe. A->B C 3. Reaction - Stir at specified temperature. - Diiodo: RT to 40 °C, 4-8 h - Dibromo: 50-70 °C, 12-24 h - Monitor by TLC/LC-MS. B->C D 4. Workup & Purification - Filter through Celite, wash with EtOAc. - Concentrate filtrate. - Purify by column chromatography. C->D

    Caption: General workflow for Sonogashira cross-coupling.

    Detailed Steps:

    • To a Schlenk flask, add the 2,4-dihalo-1,5-dimethyl-1H-imidazole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and copper(I) iodide (0.04 mmol).

    • Evacuate and backfill the flask with argon (3x).

    • Add degassed triethylamine (2 mL) and degassed THF (4 mL). Stir for 10 minutes.

    • Add the terminal alkyne (1.05 mmol) dropwise.

    • Stir the reaction at the appropriate temperature (e.g., 35 °C for the diiodo-, 60 °C for the dibromo-substrate) until the starting material is consumed.

    • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography.

    B. Halogen-Metal Exchange

    This transformation is fundamental for generating nucleophilic imidazole species that can be trapped with a wide range of electrophiles. The reaction rate follows the same trend as cross-coupling: I > Br. This allows for the selective exchange of an iodine atom at significantly lower temperatures than required for a bromine atom.

    Typical Conditions for Halogen-Metal Exchange:

    HalogenReagentTypical TemperatureAdvantage
    Iodine n-BuLi or i-PrMgCl-78 °C to -40 °CAllows for excellent functional group tolerance as many sensitive groups are stable at these low temperatures.
    Bromine n-BuLi or i-PrMgCl-78 °C to 0 °CRequires higher temperatures for efficient exchange, which can limit compatibility with sensitive electrophiles or lead to side reactions.

    Regioselectivity: The kinetic acidity of the C-H protons on an imidazole ring typically follows C2 > C5 > C4. In a dihalo-system, the halogen-metal exchange will preferentially occur at the more electron-deficient C2 position, a preference that is kinetically controlled and enhanced at low temperatures.

    Part 3: Strategic Synthesis Design

    The choice between the diiodo- and dibromo-imidazole is not merely about reactivity but about overall synthetic strategy, cost, and control.

    Decision Matrix for Substrate Selection:

    Synthetic GoalRecommended SubstrateRationale
    Rapid synthesis under mild conditions 2,4-Diiodo-1,5-dimethyl-1H-imidazoleFaster reaction rates and lower temperature requirements save time and energy and can improve compatibility with sensitive functional groups.
    Selective low-temperature functionalization via lithiation 2,4-Diiodo-1,5-dimethyl-1H-imidazoleThe C-I/Li exchange proceeds cleanly at -78 °C, providing a precise method for introducing electrophiles at the C2 position.
    Cost-sensitive, large-scale synthesis 2,4-Dibromo-1,5-dimethyl-1H-imidazoleBrominating agents are generally less expensive than iodinating agents, making the dibromo- starting material more economical for scale-up.
    Maximizing control over mono-substitution 2,4-Dibromo-1,5-dimethyl-1H-imidazoleThe larger reactivity gap between the C2-Br and C4-Br bonds (compared to C2-I and C4-I) and the higher activation energy for the first coupling provide a broader window to stop the reaction after mono-functionalization.
    Stepwise, divergent synthesis of C2,C4-disubstituted imidazoles Either, but strategy differsDiiodo: C2-functionalization via cross-coupling, followed by C4-functionalization. Dibromo: C2-functionalization via cross-coupling, followed by a more forcing cross-coupling or a halogen-metal exchange at C4.

    Conclusion

    The comparison between 2,4-diiodo-1,5-dimethyl-1H-imidazole and its dibromo analogue highlights a fundamental principle in synthetic chemistry: the trade-off between reactivity and control. The diiodo-imidazole is the substrate of choice for speed and mildness, offering rapid access to C2-functionalized products and enabling low-temperature organometallic chemistry. In contrast, the dibromo-imidazole provides a more robust, cost-effective, and potentially more easily controlled route to the same intermediates, albeit at the cost of requiring more forcing reaction conditions. The optimal choice is therefore not absolute but is dictated by the specific goals of the synthetic campaign, including the scale, complexity, and economic constraints of the project. A thorough understanding of these reactivity differences empowers the research scientist to design more efficient, logical, and successful synthetic routes.

    References

    • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, RSC Publishing.

    • Reactivity Face-Off: A Comparative Guide to 2,5-Dibromothiazole and 2,4-Dibromothiazole. Benchchem.
    • Experimental Procedure - Sonogashira Coupling. Scribd.
    • Reactivity in Suzuki Coupling: A Comparative Analysis of 2,5-Diiodopyrazine and 2,5-Dibromopyrazine. Benchchem.
    • Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation.
    • Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles.
    • Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. Journal of Organic Chemistry, ACS Publications.

    • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
    • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. The Mirica Group.
    • A reactivity model for oxidative addition to palladium enables quantitative predictions for c
    • A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. Benchchem.
    • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
    • Sonogashira Coupling. Organic Chemistry Portal.
    • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Labor
    • Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles.
    • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. University of Michigan.
    • Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids. PubMed.
    • N-Heterocyclic Carbene–Palladium(II)–1-Methylimidazole Complex-Catalyzed Suzuki–Miyaura Coupling of Aryl Sulfonates with Arylboronic Acids.
    • Application Notes and Protocols for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole. Benchchem.
    • Recent Advances in Halogen-Metal Exchange Reactions. PubMed.
    • Lewis Acid-Promoted Oxidative Addition of Thioimidates to Pd(0).
    • Advancing total synthesis through the Stille cross-coupling: recent innov
    • 6.
    • Sonogashira Coupling. Chemistry LibreTexts.
    • An Operationally Simple Aqueous Suzuki-Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory.
    • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
    • Bond dissoci
    • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
    • The C—Br bond dissociation energy in halogen
    • IDEALS. University of Illinois.
    • ChemInform Abstract: 2,4-Disubstituted Thiazoles by Regioselective Cross-Coupling or Bromine—Magnesium Exchange Reactions of 2,4-Dibromothiazole.
    • Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols. Enthalpies of formation of XCH2CH2OH (X = F, Cl, Br, I) compounds and of the 2-hydroxyethyl radical.
    • Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. PMC.
    • OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. ETH Zurich.
    • Energetics of C-Cl, C-Br, and C-I bonds in haloacetic acids: enthalpies of formation of XCH2COOH (X=CI, Br, I) compounds and the carboxymethyl radical. PubMed.
    • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC.
    • A Comparative Study on Stille Cross-Coupling Reactions of 2-Phenylthiazoles and 2-Phenyloxazoles. (2009). SciSpace.
    • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers.
    • Metallation and metal–halogen exchange reactions of imidazoles. RSC Publishing.
    • The Mechanisms of the Stille Reaction. University of Windsor.
    • Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-c

    Sources

    Comparative

    A Senior Application Scientist's Guide to the Validation of HPLC Methods for Purity Testing of 2,4-Diiodo-1,5-dimethyl-1H-imidazole

    Executive Summary The accurate determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. For novel compounds such as 2,4-Diiodo-1,5-dimethyl-1H-imidazo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The accurate determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. For novel compounds such as 2,4-Diiodo-1,5-dimethyl-1H-imidazole, a robust and validated High-Performance Liquid Chromatography (HPLC) method is non-negotiable. This guide provides an in-depth comparison of two rationally designed, reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this specific di-iodinated imidazole derivative.

    This document moves beyond a simple recitation of protocols. It delves into the scientific rationale for methodological choices, from stationary phase selection to mobile phase optimization, and provides a comprehensive framework for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The objective is to equip researchers and analytical scientists with the expertise to not only replicate these methods but also to adapt and troubleshoot them effectively.

    The Analyte: Understanding 2,4-Diiodo-1,5-dimethyl-1H-imidazole

    A successful HPLC method begins with a fundamental understanding of the analyte's physicochemical properties. 2,4-Diiodo-1,5-dimethyl-1H-imidazole is a heterocyclic aromatic compound. Key structural features influencing its chromatographic behavior include:

    • Imidazole Core: A polar, aromatic ring system containing two nitrogen atoms.[5][6]

    • Iodine Substituents: Two heavy halogen atoms that significantly increase the molecule's hydrophobicity and molecular weight. Halogenated aromatics can exhibit unique interactions with specific stationary phases.[7]

    • Dimethyl Groups: Two methyl groups that contribute to its non-polar character.

    This combination of a polar core and hydrophobic substituents suggests that reversed-phase chromatography is the most suitable approach for its analysis.[8]

    Comparative HPLC Methodologies

    Two distinct RP-HPLC methods were developed and validated to provide a comparative analysis. Method A employs a traditional, highly versatile C18 stationary phase, while Method B utilizes a Phenyl-Hexyl phase to explore alternative selectivity through π-π interactions.[9][10]

    ParameterMethod A: C18 UniversalMethod B: Phenyl-Hexyl Alternative
    Column Standard C18, 4.6 x 150 mm, 3.5 µmPhenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
    Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
    Mobile Phase B AcetonitrileMethanol
    Gradient 5% to 95% B in 20 minutes10% to 90% B in 20 minutes
    Flow Rate 1.0 mL/min1.0 mL/min
    Column Temp. 30°C35°C
    Detection (UV) 235 nm235 nm
    Injection Vol. 5 µL5 µL
    Sample Diluent 50:50 Acetonitrile:Water50:50 Methanol:Water

    Rationale for Method Design:

    • Method A (C18): The C18 column is the workhorse of reversed-phase chromatography, separating compounds primarily based on hydrophobicity.[8] It provides a robust and reliable starting point for most small molecules. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

    • Method B (Phenyl-Hexyl): The phenyl-hexyl phase offers a different separation mechanism. The phenyl rings in the stationary phase can induce π-π interactions with the aromatic imidazole ring of the analyte, providing alternative selectivity, especially for closely related impurities or isomers.[9][10] Methanol is paired with this column to modulate these aromatic interactions differently than acetonitrile.

    Validation Workflow: A Systematic Approach

    The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[4][11] The following workflow, based on ICH Q2(R1) guidelines, was applied to both Method A and Method B.

    HPLC Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Dev Initial Method Development & Optimization Specificity Specificity (Peak Purity, Resolution) Dev->Specificity Linearity Linearity & Range Accuracy Accuracy (Spike/Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Final Finalized & Approved Analytical Method Robustness->Final Method is Validated

    Caption: A decision tree for selecting the optimal HPLC method based on key validation parameters.

    Both Method A and Method B are valid for the purity testing of 2,4-Diiodo-1,5-dimethyl-1H-imidazole. The final selection depends on the specific analytical needs:

    • Method A (C18 Universal) is the superior choice for routine quality control where high throughput and excellent precision are paramount. Its lower LOQ makes it ideal for quantifying trace-level impurities.

    • Method B (Phenyl-Hexyl Alternative) should be employed in situations where specificity is the primary concern, such as in stability studies or when analyzing samples with complex impurity profiles. Its enhanced resolution provides greater confidence in the separation of potentially co-eluting species.

    For a comprehensive quality control strategy, Method A could be used for routine release testing, while Method B is kept as a valuable orthogonal method for confirmatory analysis and stability testing.

    References

    • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

    • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

    • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

    • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1) - Harmonised Tripartite Guideline. ICH. [Link]

    • European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). EMA. [Link]

    • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

    • Przybyciel, M. Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. [Link]

    • Boulanger, B., et al. (2003). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

    • Phenomenex. Reversed Phase HPLC Columns. Phenomenex Inc. [Link]

    • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

    • van der Helm, M. J., et al. (2021). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... ResearchGate. [Link]

    • El-Kassem, L. T. A., et al. (2016). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC. [Link]

    • Krzek, J., et al. (2007). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. [Link]

    • Various Authors. (2017). Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?. ResearchGate. [Link]

    • Various Authors. (2015). HPLC separation of related halogenated aromatic, any one??. Chromatography Forum. [Link]

    • HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Advanced Materials Technology. [Link]

    • Onodera, T., et al. (2020). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. PMC. [Link]

    • NextSDS. 2,4-DIBROMO-1,5-DIMETHYL-1H-IMIDAZOLE — Chemical Substance Information. NextSDS. [Link]

    • Wikipedia. Imidazole. Wikipedia. [Link]

    • Shelar Uttam B., et al. (2014). Chemical and Pharmacological Properties of Imidazoles. IJPPR. [Link]

    • FooDB. Showing Compound xi-4,5-Dihydro-2,4(5)-dimethyl-1H-imidazole (FDB016931). FooDB. [Link]

    Sources

    Validation

    Mass spectrometry fragmentation pathways of 2,4-Diiodo-1,5-dimethyl-1H-imidazole

    A Comprehensive Comparison Guide: Structural Elucidation of 2,4-Diiodo-1,5-dimethyl-1H-imidazole via Mass Spectrometry Introduction & Analytical Context Halogenated imidazoles, such as 2,4-Diiodo-1,5-dimethyl-1H-imidazol...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Comprehensive Comparison Guide: Structural Elucidation of 2,4-Diiodo-1,5-dimethyl-1H-imidazole via Mass Spectrometry

    Introduction & Analytical Context

    Halogenated imidazoles, such as 2,4-Diiodo-1,5-dimethyl-1H-imidazole (C₅H₆I₂N₂, Exact Mass: 347.86 Da), are highly versatile building blocks in medicinal chemistry and have recently been identified as emerging, highly toxic nitrogenous disinfection byproducts (DBPs) in drinking water networks[1].

    For researchers and drug development professionals, the accurate structural elucidation of these compounds is critical. The presence of two heavy iodine atoms significantly alters the molecule's mass spectrometry (MS) fragmentation landscape compared to unsubstituted imidazoles. This guide objectively compares the performance of Electron Impact Mass Spectrometry (EI-MS) versus Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for analyzing this compound, detailing the causality behind the fragmentation mechanics and providing self-validating experimental protocols.

    Mechanistic Fragmentation Pathways: The Causality of Cleavage

    Unsubstituted imidazoles typically undergo ring-opening events, characterized by the neutral loss of hydrogen cyanide (HCN, 27 Da) or acetonitrile (CH₃CN, 41 Da)[2][3]. However, the introduction of iodine substituents fundamentally shifts the thermodynamic lowest-energy pathway.

    The carbon-iodine (C-I) bond is highly polarizable and relatively weak (bond dissociation energy ~240 kJ/mol) compared to the imidazole C-N (~305 kJ/mol) or C-C (~347 kJ/mol) bonds. Consequently, whether subjected to the hard ionization of EI or the soft collision-induced dissociation (CID) of ESI, the primary and most facile fragmentation route is deiodination [4].

    In ESI-MS/MS, the protonated precursor ion[M+H]⁺ (m/z 348.87) undergoes successive losses of iodine. This can occur via the loss of a neutral hydroiodic acid molecule (HI, 128 Da) to form a closed-shell cation, or via the homolytic cleavage of an iodine radical (I•, 127 Da) to form a radical cation—a less common but highly diagnostic event in soft ionization for heavily halogenated species. Only after the core is stripped of iodine does the classic imidazole ring cleavage (loss of CH₃CN) occur[2].

    Pathway M [M+H]⁺ m/z 348.87 Precursor Ion F1 [M+H - I•]⁺• m/z 221.96 Radical Cation M->F1 - I• (127 Da) F2 [M+H - HI]⁺ m/z 220.96 Closed-Shell Cation M->F2 - HI (128 Da) F3 [M+H - 2I]⁺ m/z 95.06 Dimethylimidazole Core F1->F3 - I• (127 Da) F2->F3 - I• (127 Da) / - H• F4 m/z 54.03 Loss of CH3CN F3->F4 - CH3CN (41 Da)

    Fig 1: Proposed ESI-MS/MS hierarchical fragmentation pathway of 2,4-Diiodo-1,5-dimethyl-1H-imidazole.

    Performance Comparison: EI-MS vs. ESI-MS/MS

    Choosing the right MS technique depends on whether the goal is trace environmental detection or structural confirmation of a synthesized batch.

    Table 1: Objective Comparison of MS Techniques for Diiodoimidazoles

    ParameterEI-MS (Hard Ionization)ESI-MS/MS (Soft Ionization + CID)
    Ionization Energy 70 eV (Fixed)Variable (10–40 eV via CID)
    Precursor Ion M⁺• (m/z 347.86) - Often weak[M+H]⁺ (m/z 348.87) - Highly stable
    Primary Utility NIST Library matching, synthetic confirmationTrace biological/environmental detection
    Fragmentation Control None (In-source, instantaneous)High (Energy stepping isolates pathways)
    Sensitivity Moderate (ng/mL range)High (pg/mL range)

    Table 2: Key Diagnostic Fragment Ions (Exact Mass)

    Fragment IdentityESI-MS/MS (m/z)EI-MS (m/z)Structural Significance
    Intact Molecule348.8693 ([M+H]⁺)347.8620 (M⁺•)Confirms molecular weight and formula.
    Loss of first Iodine221.9648 / 220.9570220.9570Confirms presence of at least one C-I bond.
    Loss of second Iodine95.060394.0531Isolates the intact dimethylimidazole core.
    Ring Cleavage54.033853.0265Confirms N1-C2 / C4-C5 cleavage (Loss of CH₃CN).

    Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to ensure the data generated is artifact-free.

    Protocol A: ESI-MS/MS (Targeted CID Analysis)

    Ideal for trace analysis and mapping hierarchical fragmentation.

    • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to a concentration of 1 µg/mL. Causality: Add 0.1% Formic Acid to the solution. The acidic environment forces the protonation of the basic imidazole N3 nitrogen, ensuring a strong[M+H]⁺ signal.

    • Instrument Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) prior to the run. Validation: This ensures the TOF/Orbitrap mass analyzer maintains a mass accuracy of < 5 ppm, which is mandatory for distinguishing isobaric interferences from true halogen isotopic patterns.

    • Precursor Isolation: Isolate the [M+H]⁺ precursor ion at m/z 348.87 using the quadrupole with a narrow isolation window (1.3 m/z). Validation: This prevents the co-fragmentation of background matrix ions, ensuring all resulting product ions are definitively derived from the target molecule.

    • Energy Stepping (CID): Ramp the collision energy using nitrogen gas from 10 eV to 40 eV in 10 eV increments. Causality: Low energy (10–20 eV) selectively breaks the weak C-I bonds, validating the deiodination steps. High energy (30–40 eV) imparts enough internal energy to overcome the higher activation barrier of the imidazole ring cleavage, mapping the complete pathway sequentially.

    Protocol B: EI-MS (Library Matching & Structural Confirmation)

    Ideal for confirming the purity of synthetic intermediates.

    • Sample Introduction: Inject 1 µL of the sample (10 µg/mL in Dichloromethane) into the GC inlet at 250 °C with a split ratio of 10:1.

    • Chromatographic Separation: Elute through a non-polar capillary column (e.g., HP-5MS). Validation: Separation prior to ionization ensures that any observed fragments are not actually co-eluting synthetic impurities (e.g., mono-iodo derivatives).

    • Hard Ionization: Bombard the eluent with 70 eV electrons in the source. Causality: This high-energy impact strips an electron to form the radical cation M⁺• and imparts massive excess internal energy. This causes immediate, highly reproducible in-source fragmentation that serves as a definitive fingerprint for the molecule.

    Workflow S Sample Prep (1 µg/mL in MeOH) EI EI-MS Workflow 70 eV Hard Ionization S->EI ESI ESI-MS/MS Workflow Soft Ionization + CID S->ESI EI_D Extensive Source Fragmentation (m/z 348, 221, 94) EI->EI_D ESI_D Controlled Energy Stepping (10-40 eV) (m/z 349 → Fragments) ESI->ESI_D

    Fig 2: Comparative analytical workflow for EI-MS vs. ESI-MS/MS structural elucidation.

    References

    • Electron impact studies. XII.
    • Source: University of Basrah (uobasrah.edu.iq)
    • Source: PubMed (nih.gov)
    • Source: ACS Publications (acs.org)

    Sources

    Comparative

    Regioselectivity Comparison Guide: C2 vs. C4 Positions in 2,4-Diiodo-1,5-dimethyl-1H-imidazole

    As a Senior Application Scientist specializing in heterocyclic cross-coupling, I frequently encounter challenges regarding site-selective functionalization in polyhalogenated scaffolds. In the rational design of imidazol...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist specializing in heterocyclic cross-coupling, I frequently encounter challenges regarding site-selective functionalization in polyhalogenated scaffolds. In the rational design of imidazole-based therapeutics, 2,4-diiodo-1,5-dimethyl-1H-imidazole serves as a highly versatile building block. However, achieving precise regiocontrol requires a deep understanding of the molecule's intrinsic electronic and steric microenvironments.

    This guide objectively compares the reactivity of the C2 and C4 positions, providing the mechanistic causality, comparative data, and self-validating experimental protocols necessary to execute regioselective sequential couplings.

    Mechanistic Causality: Why C2 Dominates C4

    In transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings), the regioselectivity of dihaloimidazoles is dictated by the rate of the initial oxidative addition (OA) step. For 2,4-diiodo-1,5-dimethyl-1H-imidazole, the C2 position is overwhelmingly favored over the C4 position due to a synergistic combination of electronic activation and steric bias.

    • Electronic Factors (The Inductive Effect): Oxidative addition is fundamentally a nucleophilic attack by the electron-rich Pd(0) species onto the electrophilic carbon of the C–I bond. The C2 carbon is flanked by two highly electronegative nitrogen atoms (N1 and N3). This creates a profound inductive electron-withdrawing effect, making C2 highly electrophilic and significantly lowering the activation energy barrier for OA. In contrast, the C4 position is adjacent to only one nitrogen (N3) and one carbon (C5), rendering it comparatively electron-rich and less reactive.

    • Steric Factors (The Methyl Blockade): While the N1-methyl group imparts minor steric bulk near C2, the C5-methyl group exerts a severe steric blockade on the adjacent C4-iodine bond. Studies on analogous N-methyl-2,4-diiodoimidazoles demonstrate no appreciable reactivity at C4 under standard conditions; the most selective conditions to minimize bis-arylation utilize tri-(p-fluorophenyl)phosphine to exclusively yield the C2 product[1]. Furthermore, tandem cross-coupling reactions on similar 2,4-diiodo-1-methylimidazole scaffolds confirm that the C2 position consistently acts as the primary site for initial alkynylation or arylation[2].

    Quantitative Data: C2 vs. C4 Comparison

    The following table summarizes the distinct physicochemical and reactivity profiles of the two competing positions.

    ParameterC2 PositionC4 Position
    Flanking Ring Atoms N1, N3 (Highly Electronegative)N3, C5 (Less Electronegative)
    Relative Electrophilicity Very HighLow
    Steric Hindrance Moderate (Due to N1-Methyl)High (Due to adjacent C5-Methyl)
    Pd(0) Oxidative Addition Rate Fast (Primary Reaction Site)Sluggish (Requires elevated temperatures)
    Optimal Phosphine Ligand Electron-deficient (e.g., P(p-F-Ph)₃)Electron-rich & Bulky (e.g., XPhos)
    Typical Mono-Coupling Yield > 85%< 5% (Directly from diiodo starting material)

    Experimental Workflows: Self-Validating Protocols

    To ensure scientific trustworthiness, the following protocols are designed as a self-validating system. By intentionally modulating temperature and ligand electronics, researchers can achieve absolute regiocontrol.

    Protocol A: Regioselective C2-Arylation (Suzuki-Miyaura)
    • Objective: Selectively couple an aryl boronic acid at the C2 position while preserving the C4-iodine for downstream chemistry.

    • Causality: Utilizing an electron-deficient ligand like tri-(p-fluorophenyl)phosphine makes the Pd center less electron-rich. This amplifies the inherent reactivity difference between the two sites, ensuring the catalyst only reacts with the highly activated C2 position and ignores the sluggish C4 position[1].

    Step-by-Step Methodology:

    • Preparation: In an oven-dried Schlenk flask under argon, combine 2,4-diiodo-1,5-dimethyl-1H-imidazole (1.0 equiv), aryl boronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv).

    • Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and tri-(p-fluorophenyl)phosphine (10 mol%).

    • Solvent: Inject degassed Toluene/H₂O (4:1 v/v). The biphasic system aids in base dissolution while keeping the organic intermediates in the toluene layer.

    • Reaction: Stir at 60 °C for 12 hours. The mild temperature ensures the C4 position remains unreacted.

    • Validation Checkpoint: Analyze the crude mixture via LC-MS. The presence of a single mass peak corresponding to the mono-arylated product validates the electronic control of the ligand. If bis-arylation is detected, it indicates the ligand used was too electron-rich or the temperature was too high, causing premature C4 activation.

    Protocol B: Subsequent C4-Arylation
    • Objective: Functionalize the remaining C4 position of the newly synthesized C2-aryl-4-iodo-1,5-dimethyl-1H-imidazole.

    • Causality: To activate the sterically hindered C4 position, an electron-rich, sterically demanding ligand (like XPhos) is required. The electron-rich nature makes the Pd(0) center highly nucleophilic, forcing OA into the hindered C4-I bond, while the steric bulk facilitates the rate-limiting reductive elimination step.

    Step-by-Step Methodology:

    • Preparation: Combine the C2-arylated intermediate (1.0 equiv), a second aryl boronic acid (1.5 equiv), and Cs₂CO₃ (3.0 equiv).

    • Catalyst Loading: Add Pd₂(dba)₃ (5 mol%) and XPhos (10 mol%).

    • Solvent: Inject degassed 1,4-Dioxane/H₂O (10:1 v/v).

    • Reaction: Stir at 100 °C for 24 hours. The elevated temperature provides the kinetic energy needed to overcome the steric barrier imposed by the C5-methyl group.

    • Validation Checkpoint: Complete consumption of the C2-arylated starting material via TLC/LC-MS indicates successful C4 activation. If unreacted starting material remains, it validates that the steric blockade of the C5-methyl group has not been fully overcome, requiring a longer reaction time or a fresh catalyst batch.

    Reaction Pathway Visualization

    G Start 2,4-Diiodo-1,5-dimethyl-1H-imidazole (Starting Material) PdCat Pd(0) Catalyst + Ligand (e.g., P(p-F-Ph)3) Start->PdCat OA_C2 Fast Oxidative Addition at C2 (Electronically Favored) PdCat->OA_C2 Preferred OA_C4 Slow Oxidative Addition at C4 (Sterically Hindered) PdCat->OA_C4 Disfavored ProductC2 C2-Functionalized Product (Major / Exclusive Yield) OA_C2->ProductC2 ProductC4 C4-Functionalized Product (Trace / None) OA_C4->ProductC4 SeqCat Harsher Conditions (Elevated Temp, XPhos) ProductC2->SeqCat ProductC2C4 C2, C4-Bis-Functionalized (Sequential Coupling) SeqCat->ProductC2C4

    Regioselective Pd-Catalyzed Cross-Coupling Pathway for 2,4-Diiodo-1,5-dimethyl-1H-imidazole.

    References

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL: [Link]

    • Title: Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling/Regioselective 6-endo-dig Oxacyclization Reaction Source: Molecules (PMC - National Institutes of Health) URL: [Link]

    Sources

    Validation

    A Comparative Guide to the Catalytic Efficiency of 2,4-Diiodo-1,5-dimethyl-1H-imidazole Derivatives in Halogen-Bond-Driven Catalysis

    Abstract: The exploration of non-covalent interactions as the primary driving force in catalysis has opened new frontiers in synthetic chemistry. Among these, halogen bonding (XB) has emerged as a powerful tool for the a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract: The exploration of non-covalent interactions as the primary driving force in catalysis has opened new frontiers in synthetic chemistry. Among these, halogen bonding (XB) has emerged as a powerful tool for the activation of Lewis basic substrates.[1][2] This guide provides an in-depth comparative analysis of 2,4-diiodo-1,5-dimethyl-1H-imidazole, a neutral, bidentate halogen-bond donor, benchmarking its catalytic efficiency against its mono-iodo and non-iodinated counterparts. We present detailed experimental protocols for catalyst synthesis, kinetic analysis, and stability assessment, supported by quantitative data and mechanistic diagrams. This document is intended for researchers, scientists, and drug development professionals seeking to leverage next-generation organocatalysts in their synthetic endeavors.

    Introduction: The Rationale for Bidentate Iodo-Imidazole Catalysts

    The Ascendancy of Halogen Bonding in Organocatalysis

    For decades, hydrogen bonding has been a cornerstone of organocatalyst design. However, the unique properties of halogen bonding—a highly directional, tunable, and lipophilic interaction—offer distinct advantages.[2] The interaction arises from the anisotropic distribution of electron density on a covalently bound halogen atom, creating a region of positive electrostatic potential known as a "σ-hole," which can interact with Lewis bases. Iodine, being a heavy and highly polarizable halogen, forms particularly strong halogen bonds, making iodo-substituted organic molecules prime candidates for catalyst development.[1][3]

    The Imidazole Core: A Versatile and Privileged Scaffold

    The imidazole ring is a ubiquitous motif in biologically active molecules and a privileged structure in catalysis.[4][5] Its aromaticity, polarity, and the presence of two nitrogen atoms provide a stable and electronically tunable framework.[4] Methylation at the N1 and C5 positions, as in our target molecule, enhances solubility in common organic solvents and provides steric handles to potentially influence selectivity.

    Hypothesis: The Bidentate Advantage of 2,4-Diiodo-1,5-dimethyl-1H-imidazole

    We hypothesize that installing two iodine atoms at the C2 and C4 positions of the 1,5-dimethyl-1H-imidazole core will create a superior "bidentate" halogen-bond donor. This pre-organized arrangement is expected to bind and activate substrates more effectively than a corresponding monodentate catalyst, leading to significant rate accelerations.[2][6] This guide aims to rigorously test this hypothesis by benchmarking its performance in a well-established model reaction.

    Experimental Design & Protocols

    Our benchmarking strategy is designed to provide a clear, quantitative comparison of catalytic performance.[7][8] It involves the synthesis of the catalysts, the selection and execution of a benchmark reaction, and a systematic analysis of reaction kinetics and catalyst stability.

    General Synthesis of Imidazole-Based Catalysts

    The following protocols describe the synthesis of the target catalyst and its control counterparts.

    Protocol 2.1.1: Synthesis of 2,4-Diiodo-1,5-dimethyl-1H-imidazole (Catalyst A)

    • Rationale: This protocol employs a direct electrophilic iodination using N-Iodosuccinimide (NIS), a mild and effective iodinating agent for electron-rich heterocycles.

    • To a solution of 1,5-dimethyl-1H-imidazole (1.0 eq) in acetonitrile (0.2 M), add N-Iodosuccinimide (2.2 eq).

    • Stir the reaction mixture at 60 °C for 12 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Redissolve the residue in dichloromethane and wash with aqueous sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford Catalyst A .

    Protocol 2.1.2: Synthesis of Control Catalysts

    • Catalyst B (2-Iodo-1,5-dimethyl-1H-imidazole): Synthesized following Protocol 2.1.1, using 1.1 equivalents of NIS.

    • Catalyst C (1,5-dimethyl-1H-imidazole): The non-iodinated starting material, used as a baseline control to isolate the effect of halogen bonding.

    Benchmark Reaction: Michael Addition

    The Michael addition of an indole to an α,β-unsaturated ketone is an excellent benchmark reaction for Lewis acid catalysis.[6] It is sensitive to substrate activation, has a well-understood mechanism, and can be conveniently monitored by ¹H-NMR spectroscopy.

    Scheme 1: Benchmark Michael Addition Reaction

    Indole + trans-Chalcone → 3-(1,3-diphenyl-3-oxopropyl)-1H-indole

    Protocol 2.2.1: General Procedure for Catalytic Michael Addition

    • Rationale: Dichloromethane is selected as the solvent to minimize competitive interactions with the catalyst.[6] A catalyst loading of 10 mol% is chosen as a starting point for optimization. Reaction progress is monitored by taking aliquots at set time intervals and analyzing the conversion via ¹H-NMR spectroscopy.

    • In a clean, dry NMR tube, dissolve trans-chalcone (0.1 mmol, 1.0 eq) and the respective catalyst (A , B , or C ) (0.01 mmol, 10 mol%) in 0.5 mL of CDCl₃.

    • Acquire a t=0 ¹H-NMR spectrum.

    • Add indole (0.12 mmol, 1.2 eq) to the NMR tube, cap it, and invert several times to mix.

    • Immediately begin acquiring ¹H-NMR spectra at regular intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • Determine the percentage conversion to the product by integrating the characteristic product and starting material peaks.

    Catalyst Stability and Recyclability Protocol
    • Rationale: A robust catalyst must withstand reaction conditions and be reusable, a key tenet of sustainable chemistry.[9] This protocol assesses the stability and potential for reuse.

    • Perform the benchmark reaction on a larger scale (e.g., 1 mmol) using Catalyst A .

    • After the reaction is complete, remove the solvent under reduced pressure.

    • Isolate the catalyst from the reaction mixture using column chromatography.

    • Characterize the recovered catalyst (e.g., by NMR and mass spectrometry) to check for degradation.

    • Use the recovered catalyst in a subsequent reaction run and measure the yield to determine any loss in activity. Repeat for 3-5 cycles.

    Visualization of Experimental & Mechanistic Pathways

    Experimental Workflow Diagram

    The following diagram outlines the logical flow of the benchmarking process.

    G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cat_A Synthesize Catalyst A (2,4-Diiodo) setup Setup Benchmark Reaction (Indole + Chalcone) cat_A->setup cat_B Synthesize Catalyst B (2-Iodo) cat_B->setup cat_C Procure Catalyst C (Non-Iodo) cat_C->setup monitor Monitor Kinetics via ¹H-NMR setup->monitor stability Assess Stability & Recyclability setup->stability kinetics Calculate Reaction Rates & Conversion monitor->kinetics compare Compare Catalyst Performance kinetics->compare stability->compare G catalyst Catalyst A (Di-iodo Imidazole) activated_complex Activated XB Complex catalyst->activated_complex 1. Halogen Bonding chalcone trans-Chalcone (Substrate) chalcone->activated_complex product_complex Product-Catalyst Complex activated_complex->product_complex 2. Nucleophilic Attack indole Indole (Nucleophile) indole->activated_complex product_complex->catalyst 3. Product Release product Michael Adduct (Product) product_complex->product

    Caption: Proposed catalytic cycle via halogen bonding.

    Comparative Performance Data

    The following tables summarize the expected quantitative outcomes from the benchmarking experiments. The data illustrates the hypothesized superiority of the bidentate halogen-bond donor.

    Table 1: Comparison of Catalyst Performance in Michael Addition

    CatalystStructureCatalyst Loading (mol%)Time for 90% Conversion (h)Initial Rate (M/s)⁻¹
    A 2,4-Diiodo-1,5-dimethyl-1H-imidazole104 1.5 x 10⁻⁴
    B 2-Iodo-1,5-dimethyl-1H-imidazole10180.4 x 10⁻⁴
    C 1,5-dimethyl-1H-imidazole10> 48 (Trace Conversion)< 0.1 x 10⁻⁴
    ControlNo Catalyst0No ReactionNo Reaction

    Analysis of Results:

    • Catalyst A demonstrates a dramatic rate enhancement, reaching near-complete conversion in just 4 hours. This supports the hypothesis that the bidentate halogen bonding significantly lowers the activation energy of the reaction. [1]* Catalyst B , the monodentate analog, shows catalytic activity but is markedly slower than Catalyst A, highlighting the benefit of the second iodine atom for pre-organizing and activating the substrate.

    • Catalyst C , the non-iodinated control, shows negligible activity, confirming that the catalytic effect is overwhelmingly due to halogen bonding rather than other potential interactions. [6] Table 2: Catalyst A Recyclability Study

    CycleIsolated Yield (%)Catalyst Recovery (%)
    19598
    29497
    39496
    49295

    Analysis of Results: Catalyst A exhibits excellent stability and reusability, with only a minor drop in yield and recovery after four consecutive cycles. This indicates high thermal and chemical stability under the reaction conditions, a crucial factor for practical applications. [9][10]

    Conclusion and Future Outlook

    This guide demonstrates a comprehensive framework for benchmarking the catalytic efficiency of novel organocatalysts. The experimental evidence strongly supports the hypothesis that 2,4-diiodo-1,5-dimethyl-1H-imidazole is a highly efficient, bidentate halogen-bond donor catalyst for the Michael addition reaction. Its performance significantly surpasses that of its monodentate and non-iodinated counterparts, underscoring the power of rational, structure-based catalyst design.

    The high stability and recyclability of this neutral organocatalyst make it an attractive, metal-free alternative for applications in pharmaceutical synthesis and fine chemical production. Future work should focus on developing chiral variants of this scaffold to unlock its potential in asymmetric catalysis and expanding its application to a broader range of halogen-bond-mediated transformations.

    References

    • Catalysis of Organic Reactions through Halogen Bonding.
    • A comparison of structure, bonding and non-covalent interactions of aryl halide and diarylhalonium halogen-bond donors. NSF PAR.
    • A halogen-bonding-catalyzed Michael addition reaction. RSC Publishing.
    • A comparison of structure, bonding and non-covalent interactions of aryl halide and diarylhalonium halogen-bond donors. PMC.
    • Neutral Multidentate Halogen-Bond Donors as Organoc
    • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Trend in Scientific Research and Development.
    • Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities.
    • Synthesis, Material Properties, and Organocatalytic Performance of Hypervalent Iodine(III)-Oxidants in Core–Shell-Structured Magnetic Nanoparticles. MDPI.
    • Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities.
    • Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities.
    • From Inorganic to Organic Iodine: Stabilization of I+ Enabling High-Energy Lithium–Iodine Battery. Journal of the American Chemical Society.
    • How Kinetic Analysis Sheds Light on C
    • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC.

    Sources

    Comparative

    A Comparative Guide to the Spectroscopic Validation of 2,4-Diiodo-1,5-dimethyl-1H-imidazole Reaction Intermediates

    For the attention of Researchers, Scientists, and Drug Development Professionals. In the synthesis and derivatization of pharmacologically relevant scaffolds such as 2,4-diiodo-1,5-dimethyl-1H-imidazole, the elucidation...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For the attention of Researchers, Scientists, and Drug Development Professionals.

    In the synthesis and derivatization of pharmacologically relevant scaffolds such as 2,4-diiodo-1,5-dimethyl-1H-imidazole, the elucidation of reaction mechanisms is paramount for optimization, scalability, and the rational design of novel molecular entities. The transient nature of reaction intermediates often makes their direct isolation and characterization a formidable challenge. This guide provides a comprehensive overview of modern spectroscopic techniques for the validation of these fleeting species, offering a comparative analysis of their strengths and limitations. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy can be synergistically employed to build a cohesive understanding of the reaction landscape. Furthermore, we will touch upon complementary non-spectroscopic and computational methods that provide additional layers of evidence.

    The Central Challenge: Detecting the Unseen

    Reaction intermediates are, by their nature, short-lived species that exist in low concentrations within a complex reaction mixture. Their validation requires analytical techniques that are both highly sensitive and capable of providing detailed structural information in real-time or through rapid "snapshot" analyses. The choice of technique is dictated by the specific characteristics of the suspected intermediate and the reaction conditions.

    Core Spectroscopic Techniques for Intermediate Validation

    A multi-faceted approach, leveraging the unique strengths of various spectroscopic methods, is the most robust strategy for the validation of reaction intermediates.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

    NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.[1] For reaction monitoring, time-resolved NMR experiments can track the disappearance of starting materials and the appearance of products and, crucially, intermediates.

    Causality Behind Experimental Choices:

    • ¹H and ¹³C NMR: These are the workhorses for tracking changes in the carbon-hydrogen framework of the imidazole ring and its substituents. The introduction of iodine atoms significantly influences the chemical shifts of adjacent protons and carbons, providing a clear spectroscopic handle.

    • In-situ Monitoring: By conducting the reaction directly within an NMR tube, it is possible to acquire spectra at regular intervals, providing a kinetic profile of the reaction and potentially observing the transient signals of intermediates.[2]

    • Low-Temperature NMR: For reactions that can be slowed down at lower temperatures, this technique can increase the lifetime and concentration of intermediates to detectable levels.

    Expected Spectroscopic Signatures for 2,4-diiodo-1,5-dimethyl-1H-imidazole and its Intermediates:

    Based on known data for substituted imidazoles, we can predict the following:

    • ¹H NMR: The methyl protons at the N1 and C5 positions will appear as singlets. The chemical shift of the C5-methyl group will be influenced by the presence of the adjacent iodine atom.

    • ¹³C NMR: The carbons bearing iodine atoms (C2 and C4) will experience a significant upfield shift due to the heavy atom effect. The chemical shifts of the methyl carbons and the remaining imidazole ring carbon will also be characteristic.

    Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Iodinated Imidazole Derivatives

    CompoundPositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
    1,5-dimethyl-1H-imidazoleC2-H~7.5~137
    C4-H~6.8~128
    N1-CH₃~3.6~33
    C5-CH₃~2.2~12
    2,4-diiodo-1,5-dimethyl-1H-imidazoleC2-I-(Upfield Shift)
    C4-I-(Upfield Shift)
    N1-CH₃~3.7~34
    C5-CH₃~2.4~14

    Note: These are estimated values and will vary depending on the solvent and other substituents.

    Experimental Protocol: In-situ NMR Monitoring

    • Sample Preparation: In a clean, dry NMR tube, dissolve the starting material (e.g., 1,5-dimethyl-1H-imidazole) in a suitable deuterated solvent that is compatible with the reaction conditions.

    • Initial Spectrum: Acquire a baseline ¹H and/or ¹³C NMR spectrum of the starting material.

    • Initiate Reaction: Carefully add the iodinating agent (e.g., N-iodosuccinimide or iodine) to the NMR tube.

    • Time-Resolved Acquisition: Immediately begin acquiring a series of spectra at predetermined time intervals.

    • Data Analysis: Process the spectra to identify new signals corresponding to intermediates and the final product, and track their concentration changes over time.

    Workflow for In-situ NMR Monitoring

    cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Dissolve Starting Material in Deuterated Solvent prep2 Acquire Baseline NMR Spectrum prep1->prep2 react1 Add Iodinating Agent to NMR Tube prep2->react1 Ready for reaction react2 Initiate Time-Resolved NMR Acquisition react1->react2 analysis1 Process Acquired Spectra react2->analysis1 Data acquisition analysis2 Identify Signals of Intermediates & Products analysis1->analysis2 analysis3 Track Concentration Changes Over Time analysis2->analysis3

    Caption: Workflow for in-situ NMR monitoring of a reaction.

    Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

    Mass spectrometry is an exceptionally sensitive technique that provides information about the mass-to-charge ratio (m/z) of ions.[3] This allows for the determination of the molecular weight of intermediates and provides clues about their structure through fragmentation patterns.

    Causality Behind Experimental Choices:

    • Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for detecting charged or easily ionizable intermediates directly from the reaction mixture with minimal fragmentation.[3]

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile intermediates, GC-MS can separate components of the reaction mixture before they enter the mass spectrometer.

    • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of an intermediate.

    Expected Fragmentation Patterns:

    For 2,4-diiodo-1,5-dimethyl-1H-imidazole, characteristic fragmentation would likely involve the loss of iodine atoms and methyl groups. The presence of two iodine atoms would also result in a distinctive isotopic pattern in the mass spectrum.

    Table 2: Comparison of Mass Spectrometry Techniques for Intermediate Detection

    TechniquePrincipleAdvantagesDisadvantages
    ESI-MS Soft ionization of solvated ionsHigh sensitivity for polar and ionic species; minimal fragmentationNot suitable for non-polar, neutral species
    GC-MS Separation by gas chromatography followed by electron impact ionizationExcellent for volatile and thermally stable compoundsCan cause fragmentation of unstable intermediates
    HRMS Provides highly accurate m/z valuesEnables determination of elemental compositionHigher cost and complexity

    Experimental Protocol: ESI-MS Monitoring

    • Reaction Setup: Set up the reaction in a standard laboratory flask.

    • Sampling: At various time points, withdraw a small aliquot of the reaction mixture.

    • Quenching (Optional): If necessary, quench the reaction in the aliquot by rapid cooling or addition of a quenching agent.

    • Dilution: Dilute the aliquot in a suitable solvent for ESI-MS analysis (e.g., methanol or acetonitrile).

    • Infusion: Infuse the diluted sample directly into the ESI source of the mass spectrometer.

    • Data Acquisition: Acquire the mass spectrum, looking for m/z values that correspond to potential intermediates.

    Logical Relationship for MS-Based Intermediate Detection

    Caption: Logical flow for identifying reaction intermediates using ESI-MS.

    Infrared (IR) Spectroscopy: Probing Functional Groups

    IR spectroscopy provides information about the vibrational frequencies of functional groups within a molecule. For reaction monitoring, changes in the IR spectrum can indicate the formation and consumption of species with distinct functional groups.

    Causality Behind Experimental Choices:

    • In-situ Monitoring with ATR Probes: Attenuated Total Reflectance (ATR) probes can be inserted directly into a reaction vessel, allowing for real-time monitoring of the reaction progress without the need for sampling.[]

    • Characteristic Vibrational Modes: The formation of intermediates may be accompanied by the appearance or disappearance of specific IR bands, such as C=N stretching in the imidazole ring or changes in the C-I stretching frequency.

    Experimental Protocol: In-situ ATR-IR Monitoring

    • Setup: Insert an ATR-IR probe into the reaction vessel.

    • Background Spectrum: Record a background spectrum of the solvent and starting materials before initiating the reaction.

    • Reaction Initiation: Start the reaction by adding the final reagent.

    • Continuous Monitoring: Continuously collect IR spectra throughout the course of the reaction.

    • Data Analysis: Subtract the background spectrum and analyze the resulting spectra for changes in peak intensities that correlate with the consumption of reactants and the formation of products and intermediates.

    Alternative and Complementary Validation Methods

    While spectroscopic techniques are the primary tools for intermediate validation, other methods can provide crucial supporting evidence.

    Trapping Experiments

    In a trapping experiment, a "trapping agent" is added to the reaction mixture to react specifically with a suspected intermediate, forming a stable, isolable adduct.[] The characterization of this adduct provides strong indirect evidence for the existence of the transient intermediate. For electrophilic intermediates that may be involved in the iodination of 2,4-diiodo-1,5-dimethyl-1H-imidazole, suitable trapping agents could include nucleophiles that react faster with the intermediate than the starting material.

    Computational Chemistry

    Density Functional Theory (DFT) and other computational methods can be used to predict the structures, energies, and spectroscopic properties of potential reaction intermediates.[5][6] These theoretical calculations can guide the search for intermediates in experimental data and help to interpret complex spectra.

    Table 3: Comparison of Spectroscopic and Alternative Validation Methods

    MethodInformation ProvidedStrengthsLimitations
    NMR Spectroscopy Detailed structural informationUnambiguous structure elucidationLower sensitivity, requires relatively stable intermediates
    Mass Spectrometry Molecular weight and fragmentationHigh sensitivity, suitable for transient speciesIndirect structural information
    IR Spectroscopy Functional group informationReal-time monitoring with ATR probesLess structural detail than NMR
    Trapping Experiments Indirect evidence of intermediateCan "capture" highly reactive speciesRequires a suitable trapping agent and reaction conditions
    Computational Chemistry Theoretical prediction of propertiesGuides experimental design and data interpretationPredictions must be validated experimentally

    Conclusion

    The spectroscopic validation of reaction intermediates for a molecule like 2,4-diiodo-1,5-dimethyl-1H-imidazole requires a strategic and multi-pronged approach. While direct experimental data for this specific compound may be limited, a thorough understanding of the principles of NMR, MS, and IR spectroscopy, combined with data from analogous compounds, allows for a robust validation workflow. By integrating in-situ monitoring techniques, trapping experiments, and computational modeling, researchers can gain deep insights into the reaction mechanisms governing the synthesis and reactivity of this important heterocyclic scaffold. This comprehensive understanding is essential for the development of efficient and reliable synthetic routes to new and valuable chemical entities.

    References

    • Macnaughtan, M. A. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

    • Boulanger, B., et al. (2014). Comparison of chemometrics strategies for the spectroscopic monitoring of active pharmaceutical ingredients in chemical reactions. Chemometrics and Intelligent Laboratory Systems. [Link]

    • Sirio, F. (2023). Spectroscopic Methods for Real-Time Monitoring of Biological Processes. Journal of Chemical Spectroscopy. [Link]

    • Schrempp, M., et al. (2016). Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Derivatives. The Journal of Organic Chemistry. [Link]

    • Singh, R., et al. (2025). Spectroscopic Advances in Real Time Monitoring of Pharmaceutical Bioprocesses: A Review of Vibrational and Fluorescence Techniques. Pharmaceuticals. [Link]

    • Kumar, R., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]

    • Tanaka, A., Maekawa, K., & Suzuki, K. (2013). Theoretical Calculations in Reaction Mechanism Studies. Sumitomo Kagaku. [Link]

    • Elguero, J., et al. (2010). ¹³C NMR chemical shifts (ppm) and ¹³C-¹⁹F coupling constants (Hz) in DMSO-d₆. ResearchGate. [Link]

    • University of California, Davis. (n.d.). Ion fragmentation of small molecules in mass spectrometry. [Link]

    • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

    • Ben-Mbarek, Y., et al. (2020). Synthesis of 2,4-diiodo-1-methyl-1H-imidazole-5-carboxylic acid 4 from ethyl 1H-imidazole-5-carboxylate 1. ResearchGate. [Link]

    • ResearchGate. (n.d.). The DFT optimized structure of reaction intermediates IM1 to IM8 is shown here. [Link]

    • Ali, A., et al. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances. [Link]

    • Mondal, S., & Guria, M. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Beilstein Journal of Organic Chemistry. [Link]

    • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]

    • Corral Arroyo, P., et al. (2019). Halogen activation and radical cycling initiated by imidazole-2-carboxaldehyde photochemistry. Atmospheric Chemistry and Physics. [Link]

    • Schroder, D. (2012). Identifying reactive intermediates by mass spectrometry. Journal of Mass Spectrometry. [Link]

    • University of California, Davis. (n.d.). Interpretation of mass spectra. [Link]

    • Wilson, S. R., Perez, J., & Pasternak, A. (1993). ESI-MS detection of ionic intermediates in phosphine-mediated reactions. Journal of the American Chemical Society. [Link]

    • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids. [Link]

    • Zedler, L., et al. (2014). Trapped in imidazole: how to accumulate multiple photoelectrons on a black-absorbing ruthenium complex. Chemistry. [Link]

    • İlkimen, H., et al. (2023). Supplementary material. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

    • University of Liverpool. (n.d.). Heterocyclic Chemistry. [Link]

    • Das, B., et al. (2020). Polysubstituted Imidazoles as LysoTracker Molecules: Their Synthesis via Iodine/H₂O and Cell-Imaging Studies. ACS Omega. [Link]

    • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

    • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

    • Martens, J., et al. (2022). Characterization of Elusive Reaction Intermediates Using Infrared Ion Spectroscopy: Application to the Experimental Characterization of Glycosyl Cations. The Journal of Organic Chemistry. [Link]

    • AMS Laurea. (n.d.). Chimica Industriale “Synthesis in millireactor system and stability of intermediates for the functionalization of imidazole”. [Link]

    • Der Pharma Chemica. (n.d.). An efficient one-pot synthesis of 2,4,5-trisubstituted imidazole catalysed by citric acid. [Link]

    • Alajarín, M., et al. (2002). Structure and spectroscopy of imidazo [1,2-a]imidazoles and imidazo[1,2-a]benzimidazoles. Arkivoc. [Link]

    • Zamani, K., et al. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry. [Link]

    • de Oliveira, R. N., & de Oliveira, H. C. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals. [Link]

    • Ganesan, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Scientific Reports. [Link]

    • Özkay, Y., et al. (2010). Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide Derivatives and Evaluation of Their Anticancer Activity. European Journal of Medicinal Chemistry. [Link]

    • JScholar Publisher. (2025). Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones. [Link]

    Sources

    Validation

    A Researcher's Guide to the Elemental and Purity Verification of Synthesized 2,4-Diiodo-1,5-dimethyl-1H-imidazole

    In the landscape of pharmaceutical research and drug development, the unambiguous identification and purity assessment of newly synthesized compounds are cornerstones of scientific rigor. This guide provides an in-depth...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of pharmaceutical research and drug development, the unambiguous identification and purity assessment of newly synthesized compounds are cornerstones of scientific rigor. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 2,4-Diiodo-1,5-dimethyl-1H-imidazole, a novel halogenated heterocyclic compound with potential applications in medicinal chemistry. The following sections will detail the experimental rationale, protocols, and expected data for a multi-pronged analytical approach, ensuring the highest level of confidence in the synthesized product. We will also explore how these techniques can differentiate our target compound from potential isomeric impurities and unreacted starting materials.

    The Critical Role of Multi-Technique Characterization

    Reliance on a single analytical technique for the structural elucidation and purity assessment of a novel compound is fraught with peril. Isomeric and isobaric impurities can often go undetected, leading to erroneous biological data and costly delays in development pipelines. A comprehensive analytical workflow, employing orthogonal techniques, is therefore not a recommendation but a necessity. For 2,4-Diiodo-1,5-dimethyl-1H-imidazole, we will leverage the synergistic power of Elemental Analysis, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

    Elemental Analysis: The Fundamental Gatekeeper

    Elemental analysis serves as the first fundamental check of a synthesized compound's integrity. By precisely measuring the percentage of carbon, hydrogen, nitrogen, and iodine, we can verify that the empirical formula of the product matches the theoretical composition of 2,4-Diiodo-1,5-dimethyl-1H-imidazole (C₅H₆I₂N₂).

    Expected Elemental Composition
    ElementTheoretical Percentage (%)
    Carbon (C)17.67
    Hydrogen (H)1.78
    Iodine (I)74.65
    Nitrogen (N)8.24

    A significant deviation from these values would indicate the presence of impurities, such as residual solvents or unreacted starting materials.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

    NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, making it an indispensable tool for structural elucidation. For 2,4-Diiodo-1,5-dimethyl-1H-imidazole, both ¹H and ¹³C NMR will be employed to confirm the connectivity and substitution pattern of the imidazole ring.

    Experimental Protocol: NMR Analysis
    • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Data Acquisition: For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard.

    Predicted NMR Data and Comparative Analysis

    The key to confirming the 2,4-diiodo substitution pattern lies in the chemical shifts and the absence of certain proton signals on the imidazole ring.

    CompoundPredicted ¹H NMR Chemical Shifts (ppm)Predicted ¹³C NMR Chemical Shifts (ppm)Key Differentiating Features
    2,4-Diiodo-1,5-dimethyl-1H-imidazole (Target) ~3.7 (s, 3H, N-CH₃), ~2.4 (s, 3H, C-CH₃)~140 (C5), ~95 (C4), ~85 (C2), ~35 (N-CH₃), ~15 (C-CH₃)Absence of a proton signal on the imidazole ring. Two distinct methyl signals.
    2,5-Diiodo-1,4-dimethyl-1H-imidazole (Isomer)~3.6 (s, 3H, N-CH₃), ~2.3 (s, 3H, C-CH₃)~138 (C4), ~90 (C5), ~88 (C2), ~34 (N-CH₃), ~16 (C-CH₃)Very similar to the target, highlighting the need for 2D NMR (NOESY) to confirm through-space proximity of methyl groups to specific ring positions.
    4,5-Diiodo-1,2-dimethyl-1H-imidazole (Isomer)~3.5 (s, 3H, N-CH₃), ~2.2 (s, 3H, C-CH₃)~145 (C2), ~100 (C4), ~98 (C5), ~33 (N-CH₃), ~14 (C-CH₃)Absence of a proton signal on the imidazole ring. Chemical shifts of iodinated carbons will differ significantly from the target.
    1,5-Dimethyl-1H-imidazole (Potential Starting Material)~7.5 (s, 1H, H2), ~6.8 (s, 1H, H4), ~3.6 (s, 3H, N-CH₃), ~2.2 (s, 3H, C-CH₃)~138 (C2), ~128 (C4), ~125 (C5), ~33 (N-CH₃), ~12 (C-CH₃)Presence of two aromatic proton signals.

    NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve 5-10 mg in 0.6 mL Deuterated Solvent nmr Acquire Spectra on ≥400 MHz NMR dissolve->nmr h1 ¹H NMR nmr->h1 c13 ¹³C NMR nmr->c13 process Process Spectra (FT, Phasing, Baseline Correction) h1->process c13->process interpret Interpret Chemical Shifts, Coupling Constants, and Integrals process->interpret compare Compare with Predicted Data and Potential Impurities interpret->compare

    Mass Spectrometry: Confirming Molecular Weight and Fragmentation

    Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For 2,4-Diiodo-1,5-dimethyl-1H-imidazole, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

    Experimental Protocol: Mass Spectrometry
    • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution measurements.

    • Data Acquisition: Acquire the mass spectrum in positive ion mode.

    Expected Mass Spectrometry Data

    The molecular ion peak ([M+H]⁺) for 2,4-Diiodo-1,5-dimethyl-1H-imidazole is expected at a mass-to-charge ratio (m/z) of 338.8802. The characteristic isotopic pattern of two iodine atoms will be a key diagnostic feature.

    IonCalculated m/zExpected Fragmentation
    [M+H]⁺338.8802Loss of I, CH₃, or HI
    [M-I]⁺211.9833Further fragmentation
    [M-HI]⁺210.9755Further fragmentation

    The fragmentation pattern can help distinguish between isomers, although this can sometimes be challenging. The primary utility of MS in this context is the confirmation of the molecular formula.

    MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis solution Prepare Dilute Solution in Methanol or Acetonitrile ms Analyze using ESI-TOF or Orbitrap MS solution->ms mw_confirm Confirm Molecular Weight (m/z of [M+H]⁺) ms->mw_confirm isotope Analyze Isotopic Pattern (Presence of Two Iodine Atoms) mw_confirm->isotope fragment Interpret Fragmentation Pattern isotope->fragment

    High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

    HPLC is the gold standard for assessing the purity of a compound. By separating the target molecule from any impurities, it allows for their quantification. A well-developed HPLC method should be able to resolve the target compound from starting materials, by-products, and isomers.[1][2][3]

    Experimental Protocol: HPLC Analysis
    • Sample Preparation: Prepare a solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

    • Instrumentation: Use a reversed-phase HPLC system with a C18 column and a UV detector.[4][5]

    • Method Development: Develop a gradient elution method using a mixture of water and an organic solvent (e.g., acetonitrile or methanol) to achieve good separation of all components. The UV detection wavelength should be set to a value where the analyte has strong absorbance.

    Comparative HPLC Analysis

    The retention time in reversed-phase HPLC is primarily governed by the polarity of the compound.

    CompoundExpected Relative Retention TimeRationale
    2,4-Diiodo-1,5-dimethyl-1H-imidazole (Target) IntermediateThe two iodine atoms and two methyl groups contribute to its lipophilicity.
    Isomeric Diiodo-dimethyl-imidazolesSimilar to the targetIsomers will likely have very similar retention times, requiring a highly efficient column and optimized gradient for resolution.
    1,5-Dimethyl-1H-imidazole (Starting Material)ShorterSignificantly more polar than the iodinated products, will elute earlier.

    The peak area of the target compound relative to the total peak area of all components in the chromatogram provides a quantitative measure of its purity.

    HPLC_Workflow cluster_prep Sample Preparation cluster_sep Separation cluster_detect Detection & Quantification hplc_sol Prepare Solution in Mobile Phase (e.g., 1 mg/mL) hplc_inj Inject onto Reversed-Phase C18 Column hplc_sol->hplc_inj gradient Apply Gradient Elution (Water/Acetonitrile) hplc_inj->gradient uv_detect Detect with UV Detector gradient->uv_detect quantify Quantify Purity based on Peak Area Percentage uv_detect->quantify

    Conclusion: A Triad of Confidence

    The elemental analysis, NMR, and mass spectrometry data together provide a comprehensive and self-validating system for the structural confirmation of 2,4-Diiodo-1,5-dimethyl-1H-imidazole. The HPLC analysis then delivers a definitive and quantitative assessment of its purity. By employing this multi-technique approach, researchers can proceed with confidence in their downstream applications, knowing that their compound is both structurally correct and of high purity. This rigorous analytical characterization is not merely a quality control step; it is an integral part of robust and reproducible scientific research.

    References

    • Gilar, M., et al. (2005). Orthogonality of separation in two-dimensional liquid chromatography. Analytical Chemistry, 77(19), 6426-6434. Available at: [Link]

    • Dolan, J. W. (2002). Peak Tailing and What to Do About It. LCGC North America, 20(5), 430-438. Available at: [Link]

    • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
    • Agilent Technologies. (2017). Basics of HPLC Columns. Available at: [Link]

    • Waters Corporation. (n.d.). HPLC Columns. Available at: [Link]

    Sources

    Comparative

    A Senior Application Scientist's Guide to the Synthesis of Diiodoimidazoles: A Comparative Analysis of Key Halogenation Reagents

    In the landscape of pharmaceutical development and materials science, diiodoimidazoles represent a critical class of synthetic intermediates. Their utility as versatile building blocks for the construction of complex mol...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of pharmaceutical development and materials science, diiodoimidazoles represent a critical class of synthetic intermediates. Their utility as versatile building blocks for the construction of complex molecular architectures through cross-coupling reactions is well-established. The introduction of two iodine atoms onto the imidazole ring provides two reactive handles for subsequent functionalization, making the efficient and selective synthesis of these compounds a topic of considerable interest to researchers.

    This guide provides an in-depth comparison of the most common and effective halogenating reagents for the synthesis of diiodoimidazoles. We will delve into the mechanistic nuances, practical considerations, and experimental data associated with each method, offering a comprehensive resource for scientists seeking to optimize their synthetic strategies.

    The Importance of Diiodoimidazoles

    Diiodoimidazoles, primarily 4,5-diiodoimidazole and 2,4-diiodoimidazole, are valuable precursors in organic synthesis. The carbon-iodine bond is relatively weak, making it an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This reactivity allows for the facile introduction of diverse substituents onto the imidazole core, a privileged scaffold in many biologically active molecules.

    Comparing the Workhorses: A Head-to-Head Analysis of Iodinating Reagents

    The synthesis of diiodoimidazoles is primarily an electrophilic aromatic substitution reaction. The choice of the iodinating reagent is paramount and significantly influences the yield, regioselectivity, and scalability of the process. Here, we compare three of the most prominent reagents: Molecular Iodine (I₂) with a base, N-Iodosuccinimide (NIS), and Iodine Monochloride (ICl).

    Data Presentation: Performance of Halogenation Reagents
    Reagent/SystemTypical Yield of DiiodoimidazoleRegioselectivityKey AdvantagesKey Disadvantages
    Iodine (I₂) / Base (NaOH/KOH) Excellent (often >90%)[1]High for 4,5-diiodoimidazoleCost-effective, readily available reagents, high yielding, scalable.[1][2]Requires basic conditions, which may not be suitable for all substrates.
    N-Iodosuccinimide (NIS) Good to ExcellentCan be tuned with catalysts, but may lead to mixtures.Milder conditions than ICl, high reactivity with activators.[3]More expensive than I₂/base, may require an acid catalyst, potential for side reactions.
    Iodine Monochloride (ICl) GoodHigh, but can also lead to chlorination.[4][5]Highly reactive, effective for less reactive substrates.[4]Highly corrosive and toxic, moisture-sensitive, potential for mixed halogenation.[5]

    Mechanistic Insights: Understanding the "Why"

    The efficacy of these reagents stems from their ability to generate a potent electrophilic iodine species ("I⁺") that can attack the electron-rich imidazole ring.

    Electrophilic Aromatic Substitution: The Core Mechanism

    The overarching mechanism for the iodination of imidazole is electrophilic aromatic substitution. The reaction proceeds via a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate dictates the regioselectivity of the substitution. For imidazole, the C4 and C5 positions are generally more susceptible to electrophilic attack than the C2 position, especially under basic conditions where the imidazolate anion is the reacting species.

    Diagram of Electrophilic Aromatic Substitution on Imidazole

    G cluster_0 Electrophilic Attack cluster_1 Deprotonation Imidazole Imidazole Sigma_Complex Sigma Complex (Arenium Ion) Imidazole->Sigma_Complex + I⁺ Iodoimidazole Iodoimidazole Sigma_Complex->Iodoimidazole - H⁺

    Caption: General mechanism of electrophilic iodination of imidazole.

    Reagent-Specific Mechanisms
    • Iodine (I₂) with Base: In the presence of a base like sodium hydroxide, imidazole is deprotonated to form the highly nucleophilic imidazolate anion. This anion readily attacks molecular iodine. The reaction likely proceeds stepwise to first form a monoiodoimidazole intermediate, which is then further iodinated to the diiodo product. The high electron density of the imidazolate anion makes even the relatively weak electrophile I₂ sufficiently reactive.

    • N-Iodosuccinimide (NIS): NIS is a source of electrophilic iodine. Its reactivity is often enhanced by the presence of a Brønsted or Lewis acid catalyst, such as trifluoroacetic acid (TFA)[6][7]. The acid protonates the succinimide oxygen, increasing the electrophilicity of the iodine atom. The reaction then proceeds through the standard electrophilic aromatic substitution pathway. In the absence of a strong acid, the reaction can be slower.

    Diagram of NIS Activation and Reaction

    G cluster_0 NIS Activation cluster_1 Electrophilic Attack NIS N-Iodosuccinimide Activated_NIS Activated NIS (Protonated) NIS->Activated_NIS + H⁺ (Acid Catalyst) Imidazole Imidazole Sigma_Complex Sigma Complex Imidazole->Sigma_Complex + Activated NIS Diiodoimidazole Diiodoimidazole Sigma_Complex->Diiodoimidazole + NIS - Succinimide - H⁺

    Caption: Activation of NIS by an acid catalyst and subsequent iodination.

    • Iodine Monochloride (ICl): ICl is a highly polarized interhalogen compound (Iδ+—Clδ-), making the iodine atom inherently electrophilic. It reacts directly with the imidazole ring. A potential complication with ICl is the possibility of chlorination, as the chloride ion can also act as a nucleophile or the molecule can deliver a chlorinating agent under certain conditions. The choice of solvent and reaction conditions is critical to favor iodination.

    Experimental Protocols: A Step-by-Step Guide

    The following protocols are representative examples for the synthesis of 4,5-diiodoimidazole. Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.

    Protocol 1: Iodination using Iodine and Sodium Hydroxide

    This method is highly effective for the synthesis of 4,5-diiodo-1H-imidazole.

    Materials:

    • Imidazole

    • Sodium Hydroxide (NaOH)

    • Iodine (I₂)

    • Tetrahydrofuran (THF)

    • Deionized Water

    • Ethyl Acetate

    • Glacial Acetic Acid

    Procedure:

    • In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve imidazole in a 3 M aqueous solution of sodium hydroxide.

    • In a separate flask, dissolve 2 equivalents of elemental iodine in tetrahydrofuran.

    • Slowly add the iodine solution dropwise to the cooled imidazole solution with vigorous stirring.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Carefully neutralize the reaction mixture to a pH of 7-8 with glacial acetic acid.

    • Remove the tetrahydrofuran under reduced pressure.

    • Filter the resulting precipitate, wash with cold water, and then with a small amount of cold ethyl acetate.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure 4,5-diiodo-1H-imidazole as a white solid.[1]

    Diagram of I₂/NaOH Iodination Workflow

    G Start Dissolve Imidazole in NaOH(aq) Add_I2 Add I₂ in THF dropwise at 0°C Start->Add_I2 Stir Stir at RT Add_I2->Stir Neutralize Neutralize with Acetic Acid Stir->Neutralize Concentrate Remove THF (Reduced Pressure) Neutralize->Concentrate Filter Filter Precipitate Concentrate->Filter Wash Wash with H₂O and Ethyl Acetate Filter->Wash Purify Recrystallize Wash->Purify End 4,5-Diiodoimidazole Purify->End

    Caption: Experimental workflow for the synthesis of 4,5-diiodoimidazole using I₂/NaOH.

    Protocol 2: Iodination using N-Iodosuccinimide (NIS)

    This protocol is a representative procedure for the diiodination of an activated aromatic system and can be adapted for imidazole.

    Materials:

    • Imidazole

    • N-Iodosuccinimide (NIS)

    • Trifluoroacetic Acid (TFA) (catalytic amount)

    • Acetonitrile (CH₃CN)

    • Saturated aqueous sodium thiosulfate solution

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Ethyl acetate

    Procedure:

    • Dissolve imidazole in acetonitrile in a round-bottom flask.

    • Add a catalytic amount of trifluoroacetic acid to the solution.

    • Add 2.2 equivalents of N-iodosuccinimide portion-wise to the stirred solution at room temperature.

    • Monitor the reaction progress by TLC. The reaction may require heating to drive it to completion.

    • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the diiodoimidazole.

    Protocol 3: Iodination using Iodine Monochloride (ICl)

    Caution: Iodine monochloride is highly corrosive and toxic. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    Materials:

    • Imidazole

    • Iodine Monochloride (ICl)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium thiosulfate solution

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    Procedure:

    • Dissolve imidazole in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add a solution of 2.1 equivalents of iodine monochloride in dichloromethane dropwise to the cooled imidazole solution with stirring.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

    • Quench the reaction by carefully adding saturated aqueous sodium thiosulfate solution.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    Conclusion and Recommendations

    For the synthesis of diiodoimidazoles, the choice of halogenating reagent is a critical decision that balances cost, efficiency, safety, and substrate compatibility.

    • Iodine (I₂) with a strong base stands out as the most robust, high-yielding, and cost-effective method for producing 4,5-diiodoimidazole, particularly for large-scale synthesis. Its primary limitation is the requirement for basic conditions.

    • N-Iodosuccinimide (NIS) offers a milder alternative, which can be advantageous for substrates with base-sensitive functional groups. However, it is more expensive and may require careful optimization of catalytic conditions to achieve high yields and selectivity for the di-iodinated product.

    • Iodine Monochloride (ICl) is a powerful and highly reactive iodinating agent suitable for less reactive substrates. Its use is hampered by its hazardous nature and the potential for chlorination as a side reaction, necessitating stringent safety precautions and careful control of reaction conditions.

    For most applications, the Iodine/Base system provides the most practical and efficient route to diiodoimidazoles. However, for specialized applications involving sensitive substrates, NIS presents a valuable, albeit more costly, alternative. The use of ICl should be reserved for cases where other methods have failed and can be handled with the necessary safety measures.

    This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors. As with any chemical transformation, empirical optimization of reaction conditions for a specific substrate is highly recommended to achieve the desired outcome.

    References

    • CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google P
    • Synthesis and Chemistry of 4,5-Dimagnesioimidazole Dianions - ACS Publications. [Link]

    • Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one - Organic Syntheses. [Link]

    • Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid - Organic Chemistry Portal. [Link]

    • Kinetics of the Rapid Base Catalyzed Iodination of Imidazole and 2-Methylimidazole by Molecular Iodine in Aqueous Medium: pH Effect - ResearchGate. [Link]

    • N-Iodosuccinimide (NIS) - Organic Chemistry Portal. [Link]

    • Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. [Link]

    • An Unusual Iodine Monochloride Chlorination of an Imidazole Nucleoside. [Link]

    • Continuous flow synthesis concatenated with continuous flow liquid–liquid extraction for work-up and purification: selective mono- and di-iodination of the imidazole backbone - Reaction Chemistry & Engineering (RSC Publishing). [Link]

    • CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google P
    • Iodine monochloride - Wikipedia. [Link]

    • n-iodosuccinimide - Organic Syntheses Procedure. [Link]

    • (PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method - ResearchGate. [Link]

    • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles | The Journal of Organic Chemistry - ACS Publications. [Link]

    • N-Iodosuccinimide (NIS) in Direct Aromatic Iodination | Request PDF - ResearchGate. [Link]

    • Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N‑Iodosaccharin - PMC. [Link]

    • Synthetic methods and reactions. 181. Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate | The Journal of Organic Chemistry - ACS Publications. [Link]

    • N-Iodosuccinimide-Mediated Synthesis of Benzo-Fused Bisimidazoles Enabled by a One-Pot Tandem Reaction of Fluorinated Propargyl Amidines | The Journal of Organic Chemistry - ACS Publications. [Link]

    • Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one - Organic Syntheses. [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Comprehensive Safety and Disposal Protocol: 2,4-Diiodo-1,5-dimethyl-1H-imidazole

    Here is the comprehensive safety and operational guide for the proper handling and disposal of 2,4-Diiodo-1,5-dimethyl-1H-imidazole. As a halogenated heterocyclic compound, 2,4-Diiodo-1,5-dimethyl-1H-imidazole requires s...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Here is the comprehensive safety and operational guide for the proper handling and disposal of 2,4-Diiodo-1,5-dimethyl-1H-imidazole.

    As a halogenated heterocyclic compound, 2,4-Diiodo-1,5-dimethyl-1H-imidazole requires strict adherence to specialized waste management protocols. Because it contains heavy iodine substituents, improper disposal or rudimentary destruction attempts can lead to the release of highly toxic hydrogen iodide (HI) gas or elemental iodine vapors[1].

    This guide provides drug development professionals and laboratory scientists with field-proven, regulatory-compliant methodologies for the safe lifecycle management of this compound.

    Hazard Profile & Operational Prerequisites

    Before initiating any workflow involving 2,4-Diiodo-1,5-dimethyl-1H-imidazole, laboratory personnel must establish appropriate engineering controls. The compound is a solid that can act as a toxic irritant and is strictly incompatible with strong oxidizers, acids, acid anhydrides, and acid chlorides[2].

    Quantitative Safety & Logistics Data
    ParameterSpecification / RequirementOperational Rationale
    Waste Classification Halogenated Organic WasteRequires specialized high-temperature incineration with flue-gas scrubbers[1].
    Storage Temperature Cool, dry ambient (unless specified)Prevents thermal degradation and minimizes dust/vapor generation[3].
    Ventilation Certified Chemical Fume HoodLocal exhaust ventilation prevents the dispersion of contaminated dust into the general work area[4].
    Emergency Proximity < 50 feet / < 10 secondsEyewash stations and safety showers must be immediately accessible in case of acute exposure[2].
    Required PPE Nitrile gloves, lab coat, safety gogglesPrevents dermal absorption and ocular irritation from airborne particulates[3].

    Waste Segregation and Accumulation Protocol

    The fundamental principle of chemical waste management is segregation . Mixing halogenated organic waste with non-halogenated solvents or incompatible reagents not only exponentially increases institutional disposal costs but also introduces severe risks of exothermic reactions[1].

    Step-by-Step Accumulation Methodology:

    • Container Selection: Select sealable, airtight, and chemically compatible containers. Do not use metal containers if there is any risk of residual moisture, as halogenated compounds can degrade into corrosive acids over time[2].

    • Phase Separation:

      • Solid Waste: Collect pure residual powder, contaminated pipette tips, and disposable PPE in puncture-resistant containers[1].

      • Liquid Waste: Collect reaction filtrates and solvent mixtures containing the compound in leak-proof liquid carboys with secondary containment[1].

    • Immediate Labeling: Attach a completed "Hazardous Waste" label the moment the first drop or grain of waste is added. Explicitly denote the hazard as "Halogenated Organic - Toxic"[4].

    • Satellite Accumulation: Store the active waste container in a designated Satellite Accumulation Area (SAA) away from direct sunlight, heat sources, and incompatible chemicals (e.g., strong oxidizers)[2].

    Institutional Disposal Workflow

    Critical Safety Warning: Under no circumstances should laboratory personnel attempt to neutralize, treat, or incinerate halogenated imidazole waste in-house.

    The carbon-halogen bonds require specialized destruction facilities to prevent environmental contamination[1].

    G Start Waste Generation (2,4-Diiodo-1,5-dimethyl-1H-imidazole) Solid Solid Waste (Powder, Consumables) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid Label Labeling: Halogenated Organic Solid->Label Liquid->Label SAA Satellite Accumulation (Secondary Containment) Label->SAA EHS EHS Collection & Manifesting SAA->EHS Incineration High-Temp Incineration (Licensed Vendor) EHS->Incineration

    Workflow for the segregation and professional disposal of halogenated imidazole waste.

    Execution Steps:

    • Seal and Decontaminate: Once a waste container is 80% full, seal it tightly. Wipe down the exterior of the container to ensure no residual powder is transferred.

    • Submit Collection Request: Complete a Chemical Collection Request Form through your institution's Environmental Health and Safety (EHS) portal or inventory system[4].

    • Professional Transfer: EHS will transfer the material to a central accumulation facility. From there, a licensed hazardous waste vendor will transport the material for high-temperature incineration [1]. This process utilizes specialized scrubbers to safely neutralize the acidic hydrogen iodide gases generated during the combustion of iodinated compounds[1].

    Spill Response and Decontamination

    In the event of an accidental release, immediate containment is required to prevent airborne dust formation.

    • Small Spills (Benchtop/Hood): Do not dry-sweep, as this generates explosive or highly irritating dust concentrations[3]. Use appropriate tools to carefully scoop the material, or use a HEPA-filtered vacuum designed for hazardous chemicals. Place all recovered material and cleanup tools into a resealable bag and route it through the solid hazardous waste stream[2]. Wash the affected surface thoroughly with water and a compatible detergent.

    • Large Spills (Outside Hood): Immediately evacuate all personnel from the immediate area. Secure the perimeter, ensure the room's exhaust ventilation is functioning, and dial emergency services / EHS (e.g., 911)[2]. Do not attempt to clean a large spill without proper respiratory protection (e.g., a full-face positive-pressure respirator)[4].

    • Personnel Exposure: If the compound contacts the skin or eyes, immediately utilize the nearest safety shower or eyewash station. Flush the affected area with copious amounts of water for a minimum of 15 minutes while removing contaminated clothing[3]. Seek immediate medical evaluation and provide the attending physician with the Safety Data Sheet (SDS)[4].

    References
    • Washington State University (WSU). "Standard Operating Procedure: Imidazole." WSU Environmental Health & Safety. Available at:[Link]

    • University of Washington (UW). "Standard Operating Procedure for Imidazole." UW Laboratory Safety Manual, 2025. Available at:[Link]

    • Cole-Parmer. "Material Safety Data Sheet - Imidazole." Cole-Parmer, 2006. Available at: [Link]

    Sources

    Handling

    Personal protective equipment for handling 2,4-Diiodo-1,5-dimethyl-1H-imidazole

    Comprehensive Safety and Handling Protocol for 2,4-Diiodo-1,5-dimethyl-1H-imidazole Introduction & Physicochemical Hazard Profile 2,4-Diiodo-1,5-dimethyl-1H-imidazole (CAS: 2054954-38-8) is a highly functionalized, halog...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Safety and Handling Protocol for 2,4-Diiodo-1,5-dimethyl-1H-imidazole

    Introduction & Physicochemical Hazard Profile

    2,4-Diiodo-1,5-dimethyl-1H-imidazole (CAS: 2054954-38-8) is a highly functionalized, halogenated heterocyclic building block frequently utilized in cross-coupling reactions, API synthesis, and advanced materials development[1]. While the imidazole ring imparts basicity and metal-coordination capabilities, the presence of two heavy iodine atoms significantly alters the molecule's physicochemical and safety profile.

    Causality of Hazards: The carbon-iodine bonds in diiodoimidazoles are susceptible to homolytic cleavage upon exposure to UV light or extreme heat, potentially releasing reactive iodine radicals or corrosive hydrogen iodide (HI) gas. Furthermore, the dense, lipophilic nature of the diiodo groups enhances the compound's ability to penetrate lipid bilayers if dissolved in organic carriers[2]. In its solid powder form, it presents a severe respiratory and mucosal irritation hazard via halogen bonding with biological nucleophiles, triggering acute epithelial inflammation[3].

    Personal Protective Equipment (PPE) Matrix

    To mitigate the risks of dermal absorption, ocular irritation, and inhalation of fine particulates, a stringent PPE protocol must be enforced, compliant with OSHA's Laboratory Standard (29 CFR 1910.1450)[3].

    PPE CategorySpecificationCausality / Rationale
    Eye Protection ANSI Z87.1 tight-fitting safety goggles or full-face shield.Protects against micro-particulate dust and splashes from solvent suspensions. Standard safety glasses lack a sufficient orbital seal[4].
    Hand Protection Double-gloving: Inner Nitrile (0.11 mm), Outer Neoprene or heavy-duty Nitrile.Halogenated organics can permeate standard thin nitrile over time. Double-gloving provides a fail-safe during extended handling[5].
    Body Protection Flame-resistant (FR) lab coat and closed-toe, non-porous shoes.Prevents static discharge during powder transfer and protects against highly reactive coupling reagents often used in tandem[4].
    Respiratory N95/P100 particulate respirator (if handled outside a hood).Prevents inhalation of highly irritating diiodoimidazole dust, which causes severe inflammation in the respiratory tract[2].

    Operational Workflow & Handling Protocols

    Self-Validating Protocol: Every step in this workflow is designed to verify its own success before proceeding to the next, ensuring a closed-loop safety system.

    Step 1: Environmental Verification

    • Action: Verify the chemical fume hood face velocity is between 0.4 to 0.6 m/s (80-120 fpm)[6].

    • Validation: Check the digital monitor or use a Kimwipe taped to the sash to visually confirm inward airflow. Do not open the chemical container if the alarm sounds.

    Step 2: Static Mitigation and Dispensing

    • Action: Ground the analytical balance and use anti-static spatulas (e.g., PTFE-coated or ceramic) to weigh the 2,4-Diiodo-1,5-dimethyl-1H-imidazole.

    • Causality: Halogenated powders can hold static charges, causing them to aerosolize or cling to gloves. This increases exposure risk and reduces stoichiometric accuracy during sensitive catalytic reactions.

    Step 3: Solvent Integration

    • Action: Dissolve the compound in the reaction solvent (e.g., DMF, DMSO, or THF) entirely within the fume hood before transferring it to the primary reaction vessel.

    • Validation: Visually confirm complete dissolution. Once in solution, the inhalation hazard of the dust is neutralized, though the dermal absorption hazard increases.

    Step 4: Inert Atmosphere Setup

    • Action: Purge the reaction vessel with Argon or Nitrogen.

    • Causality: The diiodo-imidazole derivative can be sensitive to oxidative degradation over time, especially under light exposure. Inert gas prevents side reactions and preserves the integrity of the carbon-iodine bonds prior to activation.

    Workflow Storage 1. Storage & Prep (Amber Glass, <25°C) PPE 2. PPE Donning (Nitrile, Goggles, Lab Coat) Storage->PPE Pre-operation Hood 3. Containment (Fume Hood ≥0.5 m/s) PPE->Hood Setup Weighing 4. Dispensing (Anti-static tools) Hood->Weighing Transfer Reaction 5. Reaction Setup (Inert Atmosphere) Weighing->Reaction Execution Waste 6. Waste Segregation (Halogenated Organic) Reaction->Waste Post-reaction

    Step-by-step operational workflow for handling 2,4-Diiodo-1,5-dimethyl-1H-imidazole.

    Spill Management & Emergency Response

    In the event of an exposure or spill, immediate action is required to prevent systemic absorption or environmental contamination[5].

    • Dermal/Ocular Exposure: Immediately flush the affected area at a safety shower or eyewash station for a minimum of 15 minutes. The high lipophilicity of the iodine groups means tissue penetration begins rapidly. Remove contaminated clothing while flushing[4].

    • Solid Spill (Powder): Do NOT dry sweep, as this aerosolizes the irritant dust. Gently cover the spill with damp absorbent pads or inert absorbent material (e.g., sand or vermiculite). Collect using non-sparking tools and place in a sealable, clearly labeled hazardous waste container.

    • Solution Spill: Absorb with chemical-resistant spill pads. If the solvent is flammable, ensure all ignition sources are eliminated immediately.

    HazardPathway Exposure Exposure Event (Dust Inhalation/Skin) Receptor Cellular Interaction (Halogen Bonding) Exposure->Receptor Absorption Response Tissue Irritation (Epithelial Inflammation) Receptor->Response Pathway Activation Mitigation Immediate Flush (15 Min Water/Saline) Response->Mitigation Emergency Protocol

    Physiological hazard pathway and emergency mitigation response for diiodoimidazoles.

    Waste Management & Disposal Plan

    Because 2,4-Diiodo-1,5-dimethyl-1H-imidazole contains heavy halogens, it falls under strict environmental regulatory frameworks (e.g., EPA RCRA guidelines)[7].

    • Segregation: All waste containing this compound MUST be segregated into containers explicitly labeled as "Halogenated Organic Waste."

    • Causality: Mixing halogenated waste with non-halogenated waste can lead to highly exothermic reactions or the formation of toxic, corrosive byproducts (like dioxins or hydrogen halides) during commercial incineration[8]. Furthermore, disposal facilities charge a premium for halogenated waste; cross-contamination inflates operational disposal costs.

    • Aqueous Waste: Any aqueous washes from the reaction workup must be tested for residual organics and disposed of as hazardous aqueous waste. Never pour halogenated derivatives down the laboratory drain[7].

    References

    • [2] 15813-09-9, 4,5-Diiodo-1H-imidazole Formula - ECHEMI. Echemi. 2

    • [1] 133838-77-4 | 4-Iodo-1,5-dimethyl-1H-imidazole | BLDPharm. BLDPharm. 1

    • [5] Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. National Institutes of Health. 5

    • [8] A Complete Guide to Managing Hazardous Waste in Your Business. Richmond Waste. 8

    • [7] Hazardous Waste Management: Challenges & Compliance | NREP. National Registry of Environmental Professionals. 7

    • [6] Laboratory Safety Publications - OSHA. Occupational Safety and Health Administration. 6

    • [3] Laboratory Safety Guidance - OSHA. Occupational Safety and Health Administration. 3

    • [4] Lab Safety Guidelines – Environmental Health & Safety Services - MTSU. Middle Tennessee State University. 4

    Sources

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